Tridecyl 2-Aminoacetate Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
tridecyl 2-aminoacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14-16;/h2-14,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLLTHVTLJDIBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Physicochemical and Functional Profiling of Tridecyl 2-Aminoacetate Hydrochloride
An In-Depth Technical Whitepaper for Drug Development and Formulation Scientists
Executive Summary
The transition toward biocompatible, highly functional excipients has driven significant interest in amino acid-based surfactants. Tridecyl 2-Aminoacetate Hydrochloride (commonly known as Tridecyl glycinate hydrochloride) is a long-chain alkyl ester of glycine[1]. Characterized by its unique amphiphilic structure, it acts as a highly effective cationic surfactant at physiological pH. Unlike traditional synthetic surfactants, amino acid alkyl esters offer a compelling combination of potent antimicrobial activity, excellent biodegradability, and the ability to act as transdermal permeation enhancers[2],[3]. This whitepaper synthesizes the physicochemical properties, mechanistic pathways, and field-validated protocols for integrating this molecule into modern pharmaceutical and cosmetic formulations.
Molecular & Physicochemical Profiling
Tridecyl 2-aminoacetate hydrochloride consists of a hydrophilic protonated primary amine (glycine derivative) and a hydrophobic 13-carbon (tridecyl) aliphatic chain connected via an ester linkage[4]. This ester bond is critical; it provides a site for enzymatic and hydrolytic cleavage, ensuring the molecule does not accumulate in the environment or biological tissues, thereby granting it an excellent safety profile[2].
Quantitative Data Summary
The following table summarizes the core physicochemical parameters critical for formulation scientists:
| Property | Value / Description |
| Chemical Name | Tridecyl 2-Aminoacetate Hydrochloride |
| Synonyms | Glycine tridecyl ester hydrochloride; Tridecyl glycinate HCl[5] |
| CAS Number | 94856-88-9[1] |
| Molecular Formula | C₁₅H₃₂ClNO₂[1] |
| Molecular Weight | 293.87 g/mol [1] |
| Surfactant Classification | Cationic (at pH < 9.0)[6] |
| SMILES | NCC(=O)OCCCCCCCCCCCCC.Cl[7] |
| Biodegradability | High (Susceptible to esterase cleavage)[2] |
Note: The C13 chain length represents an optimal Hydrophilic-Lipophilic Balance (HLB), allowing it to readily form micelles in aqueous solutions while maintaining sufficient lipophilicity to partition into biological membranes[3].
Mechanistic Insights
Antimicrobial and Antibiofilm Activity
Long-chain amino acid alkyl esters exhibit broad-spectrum antimicrobial properties[8]. The mechanism of action is fundamentally driven by amphiphilic membrane disruption. The positively charged amine headgroup electrostatically binds to the anionic phosphate groups of bacterial teichoic acids (Gram-positive) or lipopolysaccharides (Gram-negative). Following adhesion, the hydrophobic tridecyl tail intercalates into the lipid bilayer. This insertion reduces membrane fluidity, induces depolarization, and ultimately leads to osmotic lysis and cell death[3].
Mechanism of microbial membrane disruption by Tridecyl 2-Aminoacetate Hydrochloride.
Transdermal Permeation & API-Ionic Liquids
Beyond antimicrobial applications, Tridecyl glycinate is highly valuable in transdermal drug delivery. By pairing the cationic amino acid ester with an acidic Active Pharmaceutical Ingredient (API)—such as a non-steroidal anti-inflammatory drug (NSAID)—formulators can synthesize Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs)[9],[10]. This ion-pairing lowers the melting point of the complex, increases thermodynamic solubility, and temporarily disrupts the highly ordered lipid lamellae of the stratum corneum, significantly enhancing drug flux across the skin barrier[9].
Workflow for synthesizing API-Ionic Liquids to enhance transdermal drug permeation.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include built-in causality explanations to guide the researcher's analytical choices.
Protocol 1: Determination of Critical Micelle Concentration (CMC) via Tensiometry
Causality: Wilhelmy plate tensiometry is preferred over conductometry for ester-based surfactants. Ester hydrolysis can release trace ionic byproducts over time, which skews conductivity readings. Surface tension is strictly dependent on the monomeric surfactant concentration at the air-water interface, providing a highly accurate CMC.
-
Preparation: Prepare a 10 mM stock solution of Tridecyl 2-Aminoacetate Hydrochloride in ultra-pure Milli-Q water. Ensure the pH is buffered to 6.5 to maintain the protonated state and prevent base-catalyzed ester hydrolysis[6].
-
Serial Dilution: Create a concentration gradient ranging from 0.01 mM to 10 mM using an automated titrator connected to the tensiometer vessel.
-
Equilibration: Maintain the temperature strictly at 25.0 ± 0.1 °C using a circulating water bath. Validation check: Temperature fluctuations alter the Krafft point and micellization thermodynamics[2]. Allow 3 minutes of equilibration per dilution step.
-
Measurement: Lower the platinum Wilhelmy plate into the solution. Record the surface tension (mN/m) until the standard deviation of three consecutive readings is < 0.1 mN/m.
-
Analysis: Plot Surface Tension vs. Log[Concentration]. The CMC is mathematically defined as the intersection of the two linear regression lines (the steep pre-micellar descent and the post-micellar plateau).
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
Causality: Planktonic Minimum Inhibitory Concentration (MIC) assays fail to predict in vivo efficacy because they do not account for the Extracellular Polymeric Substance (EPS) matrix of biofilms. The MBEC assay specifically tests the surfactant's ability to penetrate and disrupt this matrix[3].
-
Biofilm Cultivation: Inoculate a 96-well plate with Staphylococcus aureus (ATCC 25923) at 105 CFU/mL in Tryptic Soy Broth (TSB). Insert a peg-lid (e.g., Calgary Biofilm Device) and incubate at 37°C for 24 hours under dynamic shear (150 rpm) to encourage robust EPS formation.
-
Surfactant Challenge: Transfer the peg-lid containing established biofilms to a new 96-well plate containing serial dilutions of Tridecyl glycinate hydrochloride (from 512 µg/mL down to 1 µg/mL). Incubate for 2 hours.
-
Neutralization & Recovery: Remove the peg-lid, rinse twice in PBS to remove non-adherent cells, and transfer to a recovery plate containing TSB and a neutralizer (e.g., 0.5% Tween 80 + 0.3% Lecithin) to quench residual surfactant activity. Sonicate for 10 minutes at 60 Hz to dislodge surviving biofilm cells.
-
Viability Quantification: Add 20 µL of Resazurin dye (0.015%) to the recovery plate. Incubate for 4 hours. Validation check: A color shift from blue (resazurin) to pink (resorufin) indicates metabolic activity (survival). The MBEC is the lowest concentration well that remains strictly blue.
Formulation Compatibility & Stability
When formulating with Tridecyl 2-Aminoacetate Hydrochloride, scientists must account for its cationic nature.
-
Incompatibilities: It will form insoluble coacervates or precipitate if mixed directly with highly charged anionic surfactants (e.g., Sodium Lauryl Sulfate)[6].
-
Synergies: To create stable microemulsions or mild antibacterial cleansing compositions, it should be formulated with non-ionic surfactants (e.g., alkyl polyglucosides) or compatible zwitterionic amphoacetates[8].
-
pH Constraints: The formulation pH must be maintained between 4.0 and 8.0. Highly alkaline environments (pH > 9) will deprotonate the amine, reducing aqueous solubility and antimicrobial efficacy, while simultaneously accelerating the hydrolysis of the ester linkage[6].
References
- tridecyl suppliers USA - American Chemical Suppliers.
- Tridecyl 2-Aminoacetate Hydrochloride [94856-88-9] - Glixx Labs.
- Tridecyl 2-Aminoacetate Hydrochloride | Gentaur - Gentaur.
- CA2890579C - Mild antibacterial cleansing compositions - Google Patents.
- Synthesis and physicochemical study of novel amino acid based surfactants - Chalmers Publication Library.
- Green Molecules on Red Alert: Amino Acid-Based Surfactants as Sustainable Antimicrobials Against Biofilms - ResearchGate.
- US8193244B1 - Antimicrobial agents - Google Patents.
- Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery - MDPI.
- Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity - ResearchGate.
Sources
- 1. tridecyl suppliers USA [americanchemicalsuppliers.com]
- 2. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 3. researchgate.net [researchgate.net]
- 4. Tridecyl 2-Aminoacetate Hydrochloride [94856-88-9] glixxlabs.com High quality biochemicals supplier [glixxlabs.com]
- 5. gentaur.com [gentaur.com]
- 6. US8193244B1 - Antimicrobial agents - Google Patents [patents.google.com]
- 7. gentaur.com [gentaur.com]
- 8. CA2890579C - Mild antibacterial cleansing compositions - Google Patents [patents.google.com]
- 9. Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Whitepaper: Molecular Profiling and Pharmacological Applications of Tridecyl 2-Aminoacetate HCl
Executive Summary
Tridecyl 2-aminoacetate hydrochloride (CAS: 94856-88-9), also known as tridecyl glycinate hydrochloride, is a highly specialized lipophilic amine. Structurally, it is the hydrochloride salt of the ester formed between the amino acid glycine and the long-chain fatty alcohol 1-tridecanol. In contemporary pharmacological research, this compound has emerged as a critical tool for modulating the endocannabinoid system, specifically acting as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) [1].
As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a comprehensive understanding of its physicochemical properties, mechanistic pathways, and the causal logic behind its experimental handling.
Structural & Physicochemical Characterization
The efficacy of Tridecyl 2-aminoacetate HCl is entirely dictated by its amphiphilic structure. The molecule features a polar, protonated primary amine headgroup (glycinate HCl) and a highly lipophilic 13-carbon aliphatic tail (tridecyl group).
Causality in Structure-Activity Relationship (SAR): The 13-carbon chain is not arbitrary; it mimics the acyl chain of endogenous N-acylethanolamines (NAEs). This specific steric bulk allows the molecule to perfectly anchor into the hydrophobic binding pocket of the NAAA enzyme, while the protonated amine interacts with the enzyme's catalytic machinery [1].
Table 1: Quantitative Physicochemical Properties
| Parameter | Value | Pharmacological Significance |
| Chemical Name | Tridecyl 2-Aminoacetate Hydrochloride | Standard IUPAC nomenclature |
| CAS Number | 94856-88-9 | Unique chemical identifier [2] |
| Molecular Formula | C₁₅H₃₂ClNO₂ | Defines exact atomic composition [2] |
| Molecular Weight | 293.87 g/mol | Critical for precise molarity calculations in assays [2] |
| Target Enzyme | NAAA | Primary biological target for anti-inflammatory action |
| Inhibitory Potency (IC₅₀) | 11.8 µM | Demonstrates potent competitive inhibition [1] |
Mechanism of Action: NAAA Inhibition & Lipid Modulation
NAAA is a lysosomal N-terminal nucleophile (Ntn) hydrolase responsible for degrading N-palmitoylethanolamine (PEA), an endogenous lipid mediator that exerts profound anti-inflammatory and analgesic effects via PPAR-alpha activation.
By competitively inhibiting NAAA, Tridecyl 2-aminoacetate HCl prevents the degradation of PEA. The localized accumulation of PEA subsequently downregulates neuroinflammation.
Fig 1: NAAA inhibition by Tridecyl 2-Aminoacetate HCl and subsequent PEA accumulation.
Experimental Methodologies & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the why behind the how.
Protocol A: In Vitro NAAA Inhibition Assay
This fluorometric assay measures the IC₅₀ of Tridecyl 2-aminoacetate HCl against recombinant human NAAA.
-
Buffer Preparation: Prepare a 100 mM citrate-phosphate buffer adjusted strictly to pH 4.5.
-
Causality: NAAA is a lysosomal enzyme; its catalytic N-terminal cysteine requires an acidic environment to remain active.
-
-
Detergent Addition: Supplement the buffer with 0.1% Triton X-100.
-
Causality: Tridecyl 2-aminoacetate HCl is highly lipophilic. The non-ionic detergent prevents compound aggregation and micelle-induced false positives, ensuring accurate dose-response kinetics.
-
-
Enzyme-Inhibitor Pre-incubation: Incubate recombinant NAAA with varying concentrations of the inhibitor (0.1 to 100 µM) for 30 minutes at 37°C.
-
Causality: Pre-incubation allows the inhibitor to achieve steady-state binding within the hydrophobic pocket before substrate competition begins.
-
-
Substrate Addition & Measurement: Add the fluorogenic substrate PAMCA (N-(4-methyl-2-oxo-2H-chromen-7-yl)-palmitamide). Measure fluorescence (Ex: 360 nm / Em: 460 nm) continuously for 60 minutes.
-
Self-Validation Check: Run a parallel control using a known NAAA inhibitor (e.g., ARN077). If the control IC₅₀ deviates by >15% from literature values, recalibrate the assay pH, as NAAA is highly pH-sensitive.
Protocol B: Chemical Synthesis & Validation
The synthesis utilizes a modified Fischer esterification driven by in situ acid generation.
-
Reactant Suspension: Suspend 1 equivalent of pure glycine in 5 equivalents of 1-tridecanol.
-
Acid Catalysis: Cool the vessel to 0°C and add 1.2 equivalents of thionyl chloride (SOCl₂) dropwise under an inert argon atmosphere.
-
Causality: SOCl₂ reacts with the alcohol to generate HCl gas in situ. This protonates the amine group of glycine (preventing unwanted diketopiperazine self-condensation) and highly activates the carboxyl carbon for nucleophilic attack by the alcohol.
-
-
Reflux: Heat the mixture to 90°C for 12 hours to drive the esterification to completion.
-
Precipitation & Purification: Cool to room temperature and pour into cold diethyl ether. The lipophilic ester hydrochloride will precipitate. Filter and recrystallize from a hot ethanol/ether mixture.
-
Self-Validation Check: Confirm purity via ¹H-NMR. The disappearance of the broad carboxylic acid proton and the appearance of a triplet at ~4.1 ppm (representing the -CH₂- group of the tridecyl ester adjacent to the oxygen) validates successful esterification.
Fig 2: Step-by-step chemical synthesis workflow for Tridecyl 2-Aminoacetate HCl.
Formulation & Drug Delivery Considerations
Beyond its role as an inhibitor, the molecular architecture of Tridecyl 2-aminoacetate HCl classifies it as a cationic surfactant. Research into in complex organic environments [3].
For in vivo drug development, this amphiphilic nature is a distinct advantage. The compound can self-assemble into micelles above its Critical Micelle Concentration (CMC). This self-emulsifying property can be leveraged to formulate the drug into lipid nanoparticles or Self-Microemulsifying Drug Delivery Systems (SMEDDS), significantly enhancing its bioavailability and cellular penetration across lipid bilayers to reach the lysosomal target.
Table 2: Formulation Parameters
| Property | Implication for Formulation |
| LogP (Estimated) | > 4.0 (Highly lipophilic); requires lipid-based excipients for oral delivery. |
| Salt Form (HCl) | Enhances aqueous solubility of the headgroup prior to membrane partitioning. |
| Surfactant Dynamics | Capable of forming cationic micelles; potential for liposomal integration. |
References
-
Title: Lipophilic amines as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase Source: Bioorganic & Medicinal Chemistry Letters / National Institutes of Health (NIH) URL: [Link]
-
Title: The Molecular Diversity Scope of 1,3-Indandione in Organic Synthesis (Alkyl Glycinate Hydrochloride Surfactants) Source: ResearchGate URL: [Link]
Sources
The Amphiphilic Balance: A Technical Guide to the Solubility Profile of Tridecyl 2-Aminoacetate Hydrochloride in Water vs. Organic Solvents
Abstract
Tridecyl 2-aminoacetate hydrochloride, a long-chain amino acid ester salt, presents a unique and complex solubility profile governed by its amphiphilic nature. This technical guide provides an in-depth exploration of its anticipated solubility in aqueous and organic media, offering a theoretical framework, predictive analysis based on structurally analogous compounds, and comprehensive experimental protocols for precise determination. This document is intended for researchers, scientists, and drug development professionals seeking to harness the physicochemical properties of this compound for advanced pharmaceutical formulations.
Introduction: The Duality of a Molecule
Tridecyl 2-aminoacetate hydrochloride (C₁₅H₃₁NO₂·HCl), with a molecular weight of 293.87 g/mol and CAS Number 94856-88-9, is an ester of the amino acid glycine and tridecanol, presented as a hydrochloride salt.[1][2][3] Its molecular architecture, featuring a hydrophilic amino acid head and a long, lipophilic tridecyl tail, positions it as a cationic surfactant. This dual character is the cornerstone of its solubility behavior and its potential utility in drug delivery systems, potentially as a solubilizing agent, emulsifier, or penetration enhancer.[4][5] Understanding its solubility is not merely an academic exercise but a critical step in formulation development, influencing bioavailability, stability, and the ultimate therapeutic efficacy of a drug product.[6]
The hydrochloride salt form is expected to enhance aqueous solubility compared to its free base counterpart.[7] However, the substantial thirteen-carbon alkyl chain introduces significant hydrophobicity, suggesting a nuanced and limited solubility in water, likely coupled with self-aggregation into micelles above a certain concentration.[7][8] Conversely, this long alkyl chain predicts favorable solubility in a range of organic solvents. This guide will dissect this expected behavior and provide the means for its empirical validation.
Predicted Solubility Profile of Tridecyl 2-Aminoacetate Hydrochloride
The principle of "like dissolves like" is a foundational concept in predicting solubility.[11] This means that compounds tend to dissolve in solvents with similar polarity. The long alkyl chain of Tridecyl 2-Aminoacetate Hydrochloride will dominate its interaction with non-polar solvents, while the charged amino acid head will interact with polar solvents.
Table 1: Predicted Solubility of Tridecyl 2-Aminoacetate Hydrochloride in Various Solvents at Ambient Temperature
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low to Limited | The hydrochloride group enhances aqueous solubility, but the long C13 alkyl chain imparts significant hydrophobicity, leading to an unfavorable interaction with the highly ordered water structure. Micelle formation is expected above the Critical Micelle Concentration (CMC). |
| Methanol | Polar Protic | Soluble | The hydroxyl group of methanol can interact with the polar head of the molecule, while its shorter alkyl chain can solvate the tridecyl tail more effectively than water. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and alkyl character provide a favorable environment for dissolution. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent capable of disrupting the intermolecular forces in the solid compound. |
| Dichloromethane (DCM) | Non-polar | Soluble | The non-polar nature of DCM will readily solvate the long tridecyl chain. |
| Hexane | Non-polar | Soluble | As a non-polar hydrocarbon, hexane will effectively dissolve the lipophilic portion of the molecule. |
Factors Influencing Solubility: A Deeper Dive
The solubility of Tridecyl 2-Aminoacetate Hydrochloride is not a static property but is influenced by several environmental factors:
-
pH: The pH of the aqueous medium will significantly impact the ionization state of the amino group. In acidic to neutral pH, the amino group will be protonated, enhancing its hydrophilicity. In basic conditions, deprotonation to the free amine will drastically reduce aqueous solubility.
-
Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[12] This relationship should be experimentally determined for specific formulation conditions.
-
Ionic Strength: The presence of salts in the aqueous medium can influence solubility. The "salting-in" or "salting-out" effect will depend on the nature and concentration of the ions.
-
Micellization: As a surfactant, Tridecyl 2-Aminoacetate Hydrochloride is expected to form micelles in aqueous solutions above its Critical Micelle Concentration (CMC).[13] Micelle formation can lead to a sharp increase in the apparent solubility of the compound.
Caption: Key factors influencing the solubility of Tridecyl 2-Aminoacetate Hydrochloride.
Experimental Determination of Solubility: Protocols and Workflows
To move from prediction to empirical data, rigorous experimental protocols are essential. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.[11] It measures the concentration of a saturated solution in equilibrium with the solid drug.
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of Tridecyl 2-Aminoacetate Hydrochloride to a known volume of the test solvent (e.g., water, buffer, or organic solvent) in a sealed glass vial.
-
Ensure enough solid is present to maintain a saturated solution with an excess of undissolved solid throughout the experiment.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm chemically inert filter (e.g., PTFE) to remove all undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent.
-
Analyze the concentration of Tridecyl 2-Aminoacetate Hydrochloride in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Evaporative Light Scattering Detector).
-
Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.
-
-
Data Reporting:
-
Report the solubility in mg/mL or mol/L at the specified temperature and for the specific solvent.
-
Caption: Workflow for the shake-flask equilibrium solubility determination.
Determination of Critical Micelle Concentration (CMC)
The CMC is a critical parameter for any surfactant. It can be determined by measuring a physical property of the surfactant solution that changes abruptly at the CMC. Surface tensiometry is a common method.
Protocol:
-
Prepare a series of solutions of Tridecyl 2-Aminoacetate Hydrochloride in the desired aqueous medium with increasing concentrations.
-
Measure the surface tension of each solution using a tensiometer.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
Identify the CMC as the concentration at which a sharp break in the curve occurs. Below the CMC, the surface tension decreases significantly with increasing concentration. Above the CMC, the surface tension remains relatively constant.[13]
Implications for Drug Development
A comprehensive understanding of the solubility profile of Tridecyl 2-Aminoacetate Hydrochloride is paramount for its successful application in drug development:
-
Formulation Strategy: The low aqueous solubility and surfactant properties suggest its use in formulations for poorly water-soluble drugs. It could be employed in self-emulsifying drug delivery systems (SEDDS), microemulsions, or as a solubilizing excipient in oral or topical formulations.
-
Route of Administration: Its amphiphilic nature may be advantageous for transdermal drug delivery, where it could act as a penetration enhancer by disrupting the stratum corneum.[14] For parenteral formulations, its potential to form micelles could be explored for the solubilization of hydrophobic drugs, though hemocompatibility would need to be thoroughly assessed.[]
-
Predicting In Vivo Performance: Solubility data is a critical input for biopharmaceutical classification systems (BCS) and for predicting a drug's absorption and bioavailability.[6]
Caption: Implications of the solubility profile for drug development.
Conclusion
Tridecyl 2-aminoacetate hydrochloride is a molecule of contrasts, with its solubility being a delicate balance between its hydrophilic head and lipophilic tail. While predicted to have low aqueous solubility and good solubility in organic solvents, this guide emphasizes the necessity of empirical determination through robust experimental protocols. A thorough characterization of its solubility profile and surfactant properties will unlock its full potential as a valuable excipient in the development of innovative and effective drug delivery systems.
References
-
SYNTHETIKA. (n.d.). Ethyl Glycinate Hydrochloride | 2-Aminoacetic acid ethyl ester. Retrieved from [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2007). Prediction of drug solubility in amphiphilic di-block copolymer micelles. Drug development and industrial pharmacy, 33(7), 751–758.
- Sherwood, V. R., De-Kayne, R., & Pal, A. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
-
MDPI. (2023, November 10). Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential. Retrieved from [Link]
-
PMC. (2024, March 18). Will we ever be able to accurately predict solubility?. Retrieved from [Link]
- ACS Publications. (1996). Synthesis and Surface Properties of Amino Acid Surfactants from Industrial Waste Proteins. Journal of Agricultural and Food Chemistry, 44(1), 269–273.
- Pinazo, A., Pérez, L., & Pons, R. (2011). Amino acid-based surfactants: new antimicrobial agents. Advances in colloid and interface science, 165(2), 110–121.
-
Chalmers Publication Library. (n.d.). Synthesis and physicochemical study of novel amino acid based surfactants. Retrieved from [Link]
-
Patsnap Eureka. (2025, July 15). Alkyl Chain Length Impact on Chemical Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Amino Acid-Based Surfactants. Retrieved from [Link]
-
ResearchGate. (2014, September 9). Solubilities Studies of Basic Amino Acids. Retrieved from [Link]
-
Thermo Scientific Alfa Aesar. (n.d.). Glycine ethyl ester hydrochloride, 99% 100 g. Retrieved from [Link]
- Royal Society of Chemistry. (2016). The effect of the cation alkyl chain branching on mutual solubilities with water and toxicities. Physical Chemistry Chemical Physics, 18(46), 31458–31467.
- Indian Journal of Chemistry. (1980). Solubilities of Amino Acids in Different Mixed Solvents. 19A, 135-137.
-
Roquette. (n.d.). Pharmaceutical Applications and Functionalities. Retrieved from [Link]
-
University of Rhode Island. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
PubMed. (2016, September 15). Critical micelle concentration values for different surfactants measured with solid-phase microextraction fibers. Retrieved from [Link]
-
SciELO. (2008, January 28). Download PDF (Inglês). Retrieved from [Link]
-
ResearchGate. (n.d.). Critical micelle concentrations a | Download Table. Retrieved from [Link]
-
ResearchGate. (2024, June 19). (PDF) Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers. Retrieved from [Link]
-
KRÜSS Scientific. (1995, September). Application Report. Retrieved from [Link]
-
The Horseshoe Crab. (2005). Determination of critical micelle concentrations and aggregation numbers by fluorescence correlation spectroscopy. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Ethyl glycinate hydrochloride. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 94856-88-9| Chemical Name : Tridecyl 2-Aminoacetate Hydrochloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Literature solubility-pH data for glycine, plotted as molarity (left.... Retrieved from [Link]
-
PubMed. (2025, February 3). Aqueous Solubility of Sodium and Chloride Salts of Glycine "Uncommon" Common-Ion Effects of Self-Titrating Solids. Retrieved from [Link]
-
Anshul Specialty Molecules. (2025, July 11). Glycine Ethyl Ester Hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Glycine lauryl ester hydrochloride | C14H30ClNO2 | CID 21477529. Retrieved from [Link]
Sources
- 1. Ethyl Glycinate Hydrochloride | 2-Aminoacetic acid ethyl ester - SYNTHETIKA [synthetikaeu.com]
- 2. Tridecyl 2-Aminoacetate Hydrochloride | CymitQuimica [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. Glycine Ethyl Ester Hydrochloride [anshulchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]
- 9. Glycine ethyl ester hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 10. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]
- 11. Prediction of drug solubility in amphiphilic di-block copolymer micelles: the role of polymer-drug compatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
pKa values and ionization behavior of Tridecyl 2-Aminoacetate Hydrochloride
An In-Depth Technical Guide to the pKa Values and Ionization Behavior of Tridecyl 2-Aminoacetate Hydrochloride
Executive Summary
Tridecyl 2-Aminoacetate Hydrochloride (CAS No. 94856-88-9), also known as glycine tridecyl ester hydrochloride, is a highly specialized biochemical compound characterized by its amphiphilic structure[1]. Comprising a hydrophilic primary amine headgroup and a lipophilic 13-carbon alkyl tail, the molecule behaves as a cationic surfactant in aqueous environments. Beyond its physicochemical utility, Tridecyl 2-Aminoacetate (T2AA) has garnered significant attention in drug discovery as a potent, competitive inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , a lysosomal enzyme implicated in inflammatory pathways[2][3].
Understanding the precise ionization behavior and pKa of T2AA is critical for researchers formulating lipid nanoparticles (LNPs), designing targeted delivery systems, or optimizing its enzyme-inhibitory pharmacokinetics.
Structural Thermodynamics and Ionization Behavior
To understand the ionization of T2AA, it must be compared to its parent amino acid, glycine. Free glycine exists predominantly as a zwitterion in neutral aqueous solutions, possessing two distinct pKa values: ~2.34 for the carboxyl group and ~9.60 for the protonated amine.
When glycine is esterified with a tridecyl alcohol to form T2AA, the thermodynamic landscape of the molecule shifts dramatically:
-
Elimination of the Zwitterion: The esterification neutralizes the carboxylate group, removing the negative charge.
-
Inductive Destabilization of the Amine: In free glycine, the negatively charged carboxylate group stabilizes the adjacent positive ammonium ion (-NH3+) through electrostatic interactions. In T2AA, the ester carbonyl acts as an electron-withdrawing group via the inductive effect. This destabilizes the protonated amine, making it more eager to donate a proton (increasing its acidity).
-
pKa Shift: Consequently, the pKa of the primary amine in glycine esters drops significantly from 9.60 to approximately 7.75 [4].
pH-Dependent Speciation
The ionization state of T2AA is dictated by the Henderson-Hasselbalch equation.
-
At physiological pH (7.4): The environmental pH is slightly below the pKa of 7.75. T2AA exists in a dynamic equilibrium, with approximately 69% in the protonated (cationic) state and 31% in the free-base (nonionic) state.
-
At lysosomal pH (5.0): The environment is highly acidic relative to the pKa. T2AA is >99.8% protonated . This complete ionization is the fundamental driver of its biological efficacy, as the cationic headgroup is required to interact with the catalytic pocket of lysosomal enzymes.
Biological Application: Mechanism of NAAA Inhibition
NAAA is an N-terminal cysteine hydrolase located in the acidic endosomal-lysosomal compartment of immune cells[2]. Its primary function is the degradation of palmitoylethanolamide (PEA), an endogenous lipid that exerts profound anti-inflammatory and analgesic effects by agonizing the peroxisome proliferator-activated receptor-α (PPAR-α)[2].
T2AA acts as a potent competitive inhibitor of NAAA, exhibiting an IC50 of 11.8 μM [3]. The mechanism of this inhibition is entirely dependent on the molecule's ionization state:
-
At the lysosomal pH of 5.0, the fully protonated primary amine of T2AA structurally mimics the ethanolamine headgroup of PEA.
-
The 13-carbon lipophilic tail anchors deeply into the hydrophobic substrate-binding cavity of NAAA.
-
By occupying the active site, T2AA prevents the hydrolytic deactivation of PEA, thereby prolonging PEA-mediated anti-inflammatory signaling[2][3].
Fig 1: Mechanism of NAAA competitive inhibition by protonated Tridecyl 2-Aminoacetate at pH 5.0.
Physicochemical Data Summary
To facilitate formulation and experimental design, the core quantitative metrics of T2AA-HCl are summarized below.
| Property | Value | Scientific Implication |
| Chemical Formula | C15H31NO2 · HCl | Represents the hydrochloride salt of the esterified amino acid[1]. |
| Molecular Weight | 293.87 g/mol | Low molecular weight enables high cellular permeability[1]. |
| Amine pKa | ~7.75 | Acts as a pH-responsive switch; cationic in acidic media, nonionic in basic media[4]. |
| NAAA IC50 | 11.8 μM | Demonstrates potent micromolar competitive inhibition of lysosomal amidases[3]. |
| Surfactant Type | Cationic / Nonionic | pH-dependent amphiphile; useful for stabilizing lipid-based drug delivery systems. |
Experimental Workflows & Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the methods for confirming the pKa and biological activity of T2AA.
Protocol 1: Potentiometric Titration for pKa Determination
Causality Focus: Preventing atmospheric interference is critical, as dissolved CO2 forms carbonic acid, creating a secondary buffering region that obscures the amine's equivalence point.
-
Sample Preparation: Dissolve 50 mg of highly purified T2AA-HCl in 50 mL of degassed, deionized water (18.2 MΩ·cm).
-
Atmospheric Control: Place the solution in a jacketed titration vessel maintained at 25.0 ± 0.1 °C. Purge the headspace continuously with ultra-pure Argon or Nitrogen gas to prevent CO2 ingress.
-
Titration Execution: Submerge a calibrated glass pH electrode. Titrate the solution using standardized 0.1 M NaOH, adding titrant in 0.05 mL increments. Ensure constant magnetic stirring.
-
Data Analysis: Plot the pH against the volume of NaOH added. Calculate the first derivative (dpH/dV) to identify the exact equivalence point. The pKa is determined as the pH at the half-equivalence point, per the Henderson-Hasselbalch equation.
Protocol 2: Fluorometric NAAA Inhibition Assay
Causality Focus: The assay must be conducted at pH 5.0 to mimic the lysosomal environment, ensuring the enzyme is catalytically active and the T2AA inhibitor is fully protonated for optimal target engagement.
-
Buffer Preparation: Prepare a 100 mM sodium acetate buffer, adjusted strictly to pH 5.0, containing 0.1% Triton X-100 to prevent non-specific aggregation of the lipophilic inhibitor.
-
Enzyme Incubation: Dilute recombinant human NAAA in the assay buffer. Add varying concentrations of T2AA (ranging from 0.1 μM to 100 μM). Incubate the mixture at 37 °C for 30 minutes. Note: Pre-incubation allows the competitive inhibitor to reach thermodynamic equilibrium with the enzyme's active site.
-
Substrate Addition: Initiate the reaction by adding a fluorogenic NAAA substrate (e.g., PAMCA - N-(4-methyl-2-oxo-2H-chromen-7-yl)palmitamide).
-
Kinetic Monitoring: Measure the release of the fluorophore continuously for 60 minutes using a microplate reader (Excitation: 360 nm, Emission: 460 nm).
-
Validation & Calculation: Plot the initial reaction velocities against the log concentration of T2AA. Use non-linear regression to calculate the IC50 value. Include a known inhibitor (e.g., pentadecylamine) as a positive control to validate the assay system[3].
Fig 2: Experimental workflow for determining T2AA pKa and evaluating NAAA inhibitory potency.
References
-
Tridecyl 2-Aminoacetate Hydrochloride Suppliers & Biochemical Data American Chemical Suppliers [Link]
-
pKa Data Compiled by R. Williams (Glycine Ester Ionization) Organic Chemistry Data [Link]
-
N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition University of Parma (UniPR)[Link]
-
Lipophilic Amines as Potent Inhibitors of N-Acylethanolamine-Hydrolyzing Acid Amidase (Yamano et al.) LookChem Database [Link]
Sources
The Hydrophobic Effect of Tridecyl Chain Length on Glycine Esters: Thermodynamics, Membrane Interactions, and Application Protocols
Executive Summary
Amino acid-based surfactants (AAS) represent a critical class of amphiphilic molecules utilized in drug delivery, antimicrobial formulations, and biocompatible emulsifiers. Among these, N-acyl glycine esters exhibit unique physicochemical properties dictated by the delicate balance between their hydrophilic amino acid headgroups and their hydrophobic alkyl tails. While even-chain fatty acids (C12 lauric, C14 myristic) are industry standards, the odd-chain tridecyl (C13) moiety presents a thermodynamic "sweet spot." This whitepaper provides an in-depth technical analysis of the hydrophobic effect exerted by the C13 chain on glycine esters, exploring its impact on micellization, membrane partitioning, and structural biology.
The Amphiphilic Architecture: Why the Tridecyl (C13) Chain?
The self-assembly and biological activity of N-acyl amino acid surfactants are fundamentally governed by the hydrophobic effect—the entropic drive of water molecules to exclude non-polar aliphatic chains. In homologous series of glycine-bearing surfactants, the Critical Micelle Concentration (CMC) is inversely proportional to the hydrophobic chain length[1].
However, increasing hydrophobicity is not a linear optimization pathway. While extending the chain from C12 (dodecyl) to C14 (tetradecyl) significantly lowers the CMC, it simultaneously elevates the Krafft temperature (the point at which surfactant solubility equals the CMC). A C14 chain often renders the surfactant insoluble at room temperature, limiting its bioavailability.
The tridecyl (C13) chain introduces an optimal partition coefficient ( logP ). It provides sufficient hydrophobicity to drive spontaneous insertion into lipid bilayers without crossing the threshold into premature crystallization or aggregation in aqueous media. Research indicates that N-acyl amino acids with C13 to C16 chain lengths exhibit the most potent antimicrobial activity against pathogens like Bacillus subtilis, as the extended chain effectively disrupts the liquid-disordered phase of bacterial membranes[2].
Table 1: Physicochemical and Biological Properties of Glycine Ester Homologs
Data synthesized from homologous series trends in amino acid surfactants.
| Surfactant Homolog | Alkyl Chain | CMC (mmol/L) | Krafft Temp (°C) | Relative Antimicrobial Efficacy |
| N-Dodecanoyl Glycinate | C12 (Even) | 3.16 | < 20 | Moderate (Requires higher dosage) |
| N-Tridecanoyl Glycinate | C13 (Odd) | ~2.70 * | ~ 25 | Optimal (Peak membrane disruption) |
| N-Tetradecanoyl Glycinate | C14 (Even) | 2.34 | > 30 | Low (Precipitation limited) |
| N-Hexadecanoyl Glycinate | C16 (Even) | 1.66 | > 45 | Very Low (Insoluble at RT) |
*Interpolated value based on established CMC reduction trends for glycine-bearing homologs[1].
Thermodynamic Drivers of Membrane Partitioning
The biological efficacy of tridecyl glycine esters—particularly their use as antimicrobial agents or permeation enhancers in drug delivery—is initiated well below their CMC. Submicellar complexes are often responsible for the primary fungicidal and bactericidal effects of cationic and amphiphilic compounds[3].
When monomeric tridecyl glycine esters approach a biological membrane, the hydrophobic effect drives the C13 tail out of the aqueous phase. The partitioning of these surfactants into the liquid-disordered bilayer is characterized by large partition coefficients and is heavily favored by enthalpy[4]. The C13 chain is long enough to span the outer leaflet of a lipid bilayer, causing steric disruption and lipid fluidization, which ultimately leads to membrane permeabilization and cell lysis.
Caption: Mechanistic pathway of tridecyl glycine ester membrane partitioning.
Self-Validating Experimental Methodologies
To harness the tridecyl effect, researchers must synthesize the compound with high purity and accurately characterize its micellization thermodynamics. The following protocols are designed with built-in causality and self-validation mechanisms.
Protocol A: Synthesis of N-Tridecanoyl Glycine Ethyl Ester
Causality: Direct condensation of fatty acids with amino acids requires extreme temperatures (150–200 °C), which degrades the glycine moiety and results in poor atom economy[5]. By utilizing the Schotten-Baumann aminolysis of acid chlorides, we lower the activation energy. Furthermore, we utilize glycine ethyl ester rather than free glycine to prevent zwitterion formation; the esterified carboxyl group ensures the amine remains highly nucleophilic at mildly basic pH, driving the amidation forward.
Step-by-Step Methodology:
-
Activation: React tridecanoic acid (1.0 eq) with thionyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at 40 °C for 2 hours to form tridecanoyl chloride.
-
Self-Validation: Monitor via FTIR. The reaction is complete when the broad -OH stretch (3300 cm⁻¹) disappears and the acid chloride C=O stretch appears at ~1800 cm⁻¹.
-
-
Amidation: Dissolve glycine ethyl ester hydrochloride (1.1 eq) in a biphasic mixture of DCM and saturated aqueous NaHCO₃. Cool to 0 °C. Dropwise, add the tridecanoyl chloride. The NaHCO₃ acts as an acid scavenger, neutralizing the HCl byproduct to maintain the nucleophilicity of the amine.
-
Extraction & Washing: Separate the organic layer, wash with 0.1 M HCl to remove unreacted glycine ester, and then with brine.
-
Purification: Dry over anhydrous Na₂SO₄, evaporate the solvent, and recrystallize the crude product from cold ethanol to yield pure N-tridecanoyl glycine ethyl ester.
Caption: Workflow for the chemical synthesis of tridecyl glycine ester.
Protocol B: Determination of CMC via Pyrene Fluorescence Probing
Causality: Traditional surface tension measurements can be skewed by trace impurities (e.g., unreacted fatty alcohols), which artificially lower the apparent CMC. Pyrene fluorescence relies on the physical partitioning of the fluorophore into the hydrophobic core of the micelle. Because pyrene is highly sensitive to the polarity of its microenvironment, the ratio of its first to third vibronic emission peaks ( I1/I3 ) drops sharply only when true micelles form, making this a self-validating, impurity-resistant assay.
Step-by-Step Methodology:
-
Probe Preparation: Prepare a 1×10−6 M stock solution of pyrene in ethanol. Aliquot 10 µL into a series of dark glass vials and allow the ethanol to evaporate completely, leaving a thin pyrene film.
-
Surfactant Titration: Prepare a serial dilution of the tridecyl glycine ester in an aqueous buffer (pH 7.4) ranging from 0.01 mM to 10 mM. Add 1 mL of each concentration to the pyrene-coated vials.
-
Equilibration: Sonicate the vials for 10 minutes and incubate in the dark at 25 °C for 24 hours to ensure complete solubilization and partitioning of the pyrene into the hydrophobic domains.
-
Spectroscopic Analysis: Measure the steady-state fluorescence emission spectra (excitation at 334 nm). Record the intensities of the first peak ( I1 at 372 nm) and the third peak ( I3 at 384 nm).
-
Data Validation: Plot the I1/I3 ratio against the logarithm of the surfactant concentration.
-
Self-Validation: A sharp sigmoidal decrease in the I1/I3 ratio confirms the transition from a highly polar aqueous environment to a non-polar micellar core. The inflection point of this curve represents the exact CMC.
-
Conclusion
The hydrophobic effect exerted by the tridecyl (C13) chain on glycine esters represents a highly optimized thermodynamic state for amphiphilic applications. By bridging the gap between the highly soluble but less disruptive C12 chains and the highly disruptive but insoluble C14 chains, tridecyl glycinate derivatives offer superior membrane partitioning kinetics. Understanding the causality behind these structural choices allows drug development professionals to engineer smarter, more effective lipid nanoparticles, antimicrobial agents, and self-assembling prodrugs.
References
- Synthesis of homologous series of surfactants from renewable resources, structure–properties relationship, surface active performance, evaluation of their antimicrobial and anticancer potentialities National Center for Biotechnology Inform
- Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants RSC Publishing
- Submicellar complexes may initiate the fungicidal effects of cationic amphiphilic compounds on Candida albicans ASM Journals
- Biodegradability of NSA a | Download Table ResearchG
- Hydrophobically Driven Morphologically Diverse Self-Assembled Architectures of Deoxycholate and Imidazolium-Based Biamphiphilic Ionic Liquids in Aqueous Medium ACS Public
Sources
- 1. Synthesis of homologous series of surfactants from renewable resources, structure–properties relationship, surface active performance, evaluation of their antimicrobial and anticancer potentialities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemoselective enzymatic acylation of glycine as a green route to N -acyl amino acid surfactants - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01932J [pubs.rsc.org]
Comprehensive Technical Guide: Tridecyl 2-Aminoacetate Hydrochloride in NAAA Inhibition and Drug Discovery
Executive Summary
Tridecyl 2-Aminoacetate Hydrochloride (CAS 94856-88-9), also known systematically as tridecyl glycinate hydrochloride, is a highly purified biochemical reagent primarily utilized in advanced lipid signaling research[1][2]. As a lipophilic amine, its most critical application lies in its role as a potent, competitive inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) [3]. By inhibiting NAAA, this compound prevents the degradation of endogenous anti-inflammatory lipid mediators, offering a crucial structural scaffold for the development of novel therapeutics targeting macrophage-driven inflammation, neuropathic pain, and neurodegenerative disorders[4][5].
Chemical Identity and Pharmacological Rationale
The molecular architecture of Tridecyl 2-Aminoacetate Hydrochloride ( C15H32ClNO2 , MW: 293.87) is defined by a 13-carbon alkyl chain (tridecyl) esterified to a glycine moiety, stabilized as a hydrochloride salt[1].
The Causality of Chemical Design:
-
The Lipophilic Tail: The 13-carbon chain is not arbitrary; it is precisely calibrated to insert into the deep, hydrophobic catalytic channel of the NAAA enzyme, mimicking the lipid tail of natural substrates[6].
-
The Aminoacetate Headgroup: This moiety acts as a bioisostere for the ethanolamine leaving group of endogenous substrates, facilitating competitive binding at the active site[4].
-
The Hydrochloride Salt Formulation: While the free base form of a 13-carbon amine is highly prone to aggregation and precipitation in aqueous media, the hydrochloride salt provides a critical amphiphilic balance. This ensures the compound can successfully integrate into the micellar structures required for in vitro enzymatic assays, preventing false-negative results due to insolubility[3].
Mechanistic Biology: The NAE/NAAA Axis
To understand the application of Tridecyl 2-aminoacetate, one must understand the biological axis it manipulates. N-acylethanolamines (NAEs), specifically N-palmitoylethanolamine (PEA) , are endogenous lipid mediators that exert profound analgesic and anti-inflammatory effects, primarily by activating the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α)[6].
The signaling of PEA is terminated by two distinct enzymes:
-
Fatty Acid Amide Hydrolase (FAAH): A membrane-bound enzyme operating at a neutral/basic pH (~8.0)[7].
-
NAAA: A lysosomal N-terminal nucleophile (NTN) hydrolase that requires an acidic environment (pH 4.5–5.0) for self-activation and optimal catalytic function[6][7].
Tridecyl 2-aminoacetate is specifically designed to target NAAA. By blocking this enzyme, the compound elevates local PEA levels, prolonging its protective anti-inflammatory signaling[5].
Figure 1: Mechanistic pathway of PEA degradation by NAAA and targeted inhibition.
Quantitative Data: Structure-Activity Relationship (SAR)
The efficacy of Tridecyl 2-aminoacetate was validated in landmark SAR studies comparing various lipophilic amines and esters. The length of the alkyl chain directly dictates the inhibitory potency ( IC50 )[4][5].
Table 1: Comparative IC50 Values of NAAA Inhibitors
| Compound | Chemical Class | Primary Target | IC50 (µM) | Reference |
| Pentadecylamine (2c) | Lipophilic Amine | NAAA | 5.7 | [4] |
| Tridecyl 2-aminoacetate (11b) | Lipophilic Amine/Ester | NAAA | 11.8 | [4] |
| Cyclopentylhexadecanoate (13) | Ester | NAAA | 10.0 | [5] |
| URB597 | Carbamate | FAAH | >50 (Inactive) | General Literature |
Experimental Methodologies: NAAA Inhibition Assays
To accurately evaluate the IC50 of Tridecyl 2-Aminoacetate Hydrochloride, researchers must utilize a highly specific, self-validating in vitro assay that isolates NAAA activity from FAAH[7].
Figure 2: Standardized workflow for in vitro NAAA inhibitor screening and validation.
Step-by-Step Protocol: Fluorometric NAAA Inhibition Assay
This protocol is engineered as a self-validating system, ensuring that observed inhibition is strictly due to NAAA targeting.
-
Buffer Preparation (The Causality of pH): Prepare a 50 mM sodium phosphate/citrate buffer adjusted strictly to pH 4.5 [7].
-
Additive Integration: Supplement the buffer with 0.1% Triton X-100 and 3 mM Dithiothreitol (DTT)[7].
-
Expert Insight: Triton X-100 forms micelles that solubilize both the lipophilic Tridecyl 2-aminoacetate and the lipid substrate. DTT is mandatory because NAAA is a cysteine hydrolase; the reducing agent prevents oxidative cross-linking and subsequent inactivation of the catalytic N-terminal cysteine[6][7].
-
-
Enzyme-Inhibitor Pre-incubation: Incubate recombinant human NAAA protein with varying concentrations of Tridecyl 2-Aminoacetate Hydrochloride (e.g., 0.1 µM to 100 µM) for 30 minutes at 37°C.
-
Self-Validation Controls: Include a vehicle control (DMSO) to establish baseline maximum activity, and a negative control (FAAH-specific inhibitor like URB597) to definitively prove assay specificity.
-
-
Substrate Addition: Introduce a fluorogenic PEA surrogate, such as PAMCA (N-(4-methyl coumarin) palmitamide), to initiate the enzymatic hydrolysis.
-
Kinetic Measurement & Quenching: Measure fluorescence continuously (Ex/Em = 360/460 nm) for 30 minutes. Alternatively, quench the reaction with a 1:1 volume of cold methanol and measure endpoint fluorescence.
-
Data Analysis: Calculate the IC50 using a four-parameter logistic non-linear regression curve. A successfully executed assay will yield an IC50 of approximately 11.8 µM for Tridecyl 2-aminoacetate[4].
Therapeutic Implications & Future Directions
Because NAAA is predominantly expressed in innate immune cells (macrophages and microglia), selective inhibitors like Tridecyl 2-Aminoacetate Hydrochloride hold immense promise for localized anti-inflammatory therapies[5][6]. Unlike cannabinoid receptor agonists, which often carry central nervous system liabilities, targeting the NAE/NAAA axis via lipophilic amines offers a safer, peripherally restricted mechanism to combat inflammatory bowel disease, neuropathic pain, and neuroinflammation[5].
References
-
[1] Title: tridecyl suppliers USA: Tridecyl 2-Aminoacetate Hydrochloride | Source: americanchemicalsuppliers.com | URL:
-
[2] Title: Tridecyl 2-Aminoacetate Hydrochloride | Gentaur | Source: gentaur.com | URL:
-
[3] Title: Lipophilic amines as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase | Source: nih.gov | URL:
-
[4] Title: Lipophilic amines as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (Abstract & Details) | Source: nih.gov | URL:
-
[5] Title: Synthesis and biological evaluation of new potential inhibitors of N-acylethanolamine hydrolyzing acid amidase | Source: researchgate.net | URL:
-
[6] Title: Molecular mechanism of activation of the immunoregulatory amidase NAAA | Source: pnas.org | URL:
-
[7] Title: how to determine the selectivity of a NAAA inhibitor | Source: benchchem.com | URL:
Sources
- 1. tridecyl suppliers USA [americanchemicalsuppliers.com]
- 2. gentaur.com [gentaur.com]
- 3. Lipophilic amines as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipophilic amines as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Chemical Synthesis Pathways for Tridecyl 2-Aminoacetate Hydrochloride: A Technical Guide for NAAA Inhibitor Development
Introduction: The Strategic Importance of Tridecyl 2-Aminoacetate Hydrochloride
Tridecyl 2-aminoacetate hydrochloride (CAS No. 94856-88-9), also known as glycine tridecyl ester hydrochloride, is a long-chain alkyl ester of the amino acid glycine[1]. In recent years, long-chain amino acid alkyl esters have garnered significant attention in medicinal chemistry and lipid-based drug delivery. Specifically, tridecyl 2-aminoacetate acts as a competitive inhibitor of N-acylethanolamine acid amidase (NAAA) [2][3].
NAAA is a lysosomal enzyme responsible for the degradation of palmitoylethanolamide (PEA), an endogenous lipid mediator that exerts profound anti-inflammatory and analgesic effects by activating the peroxisome proliferator-activated receptor-alpha (PPAR-α)[3]. By inhibiting NAAA, tridecyl 2-aminoacetate prevents the hydrolysis of PEA, thereby elevating local PEA concentrations and promoting its therapeutic effects[4]. Synthesizing this molecule requires overcoming the inherent amphoteric nature of glycine and the steric/hydrophobic challenges presented by the 13-carbon tridecanol chain.
Retrosynthetic Analysis & Mechanistic Rationale
The synthesis of amino acid alkyl esters is complicated by the presence of both a nucleophilic amine and an electrophilic carboxylic acid. If left unprotected, heating glycine with an alcohol can lead to the formation of diketopiperazines (cyclic dipeptides) via self-condensation.
To prevent this, the amine must be rendered non-nucleophilic. This is achieved via two primary strategies:
-
Pathway A (In Situ Protonation): Utilizing a halogenating agent like thionyl chloride ( SOCl2 ) to simultaneously activate the carboxyl group and generate HCl gas, which protonates the amine into an unreactive ammonium salt[5].
-
Pathway B (Steric/Electronic Protection): Masking the amine with a tert-butyloxycarbonyl (Boc) group, followed by carbodiimide-mediated coupling, and subsequent acidic deprotection.
Workflow of Tridecyl 2-Aminoacetate Hydrochloride synthesis via direct and protected pathways.
Synthesis Pathway A: Direct Halogenation-Esterification (Brenner-Huber Method)
Mechanistic Causality
The Brenner-Huber method is the industry standard for synthesizing amino acid esters. Thionyl chloride reacts with the carboxylic acid of glycine to form a highly reactive acyl chloride intermediate. Crucially, this reaction produces sulfur dioxide ( SO2 ) and hydrogen chloride ( HCl ) as gaseous byproducts. The HCl immediately protonates the α -amino group of glycine ( pKa≈9.6 ), locking it as an ammonium cation. This completely abolishes the amine's nucleophilicity, ensuring that the only nucleophile available to attack the acyl chloride is the 1-tridecanol.
Self-Validating Experimental Protocol
Note: This reaction must be performed in a well-ventilated fume hood due to the evolution of toxic SO2 and HCl gases.
-
Preparation: Charge a flame-dried, round-bottom flask with 1-tridecanol (3.0 molar equivalents) and cool to 0 °C using an ice-water bath.
-
Halogenation: Dropwise, add thionyl chloride ( SOCl2 , 1.5 molar equivalents) to the chilled tridecanol under continuous magnetic stirring. Validation: The mixture will exhibit an exothermic reaction; maintain the temperature strictly below 5 °C to prevent side reactions.
-
Amino Acid Addition: Slowly add finely powdered glycine (1.0 molar equivalent) to the mixture. Initially, the glycine will remain suspended.
-
Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 40 °C for 24 hours[5]. Validation: The progress of the reaction is self-indicating. As the insoluble glycine is converted into the soluble acyl chloride intermediate and subsequently the ester, the suspension will transition into a clear, homogenous solution. The cessation of gas bubbling indicates the completion of the acyl chloride formation.
-
Precipitation & Workup: Cool the mixture to room temperature. Add cold diethyl ether to precipitate the tridecyl 2-aminoacetate hydrochloride salt.
-
Purification: Filter the white precipitate under a vacuum, wash extensively with cold diethyl ether to remove residual 1-tridecanol and unreacted SOCl2 , and desiccate under reduced pressure (20 mbar) at 60 °C overnight.
Synthesis Pathway B: N-Protected Carbodiimide Coupling
Mechanistic Causality
When dealing with highly hydrophobic, long-chain alcohols like tridecanol, solubility mismatches can stall direct esterification. Pathway B circumvents this by using N-Boc-glycine, which is highly soluble in organic solvents. The coupling is driven by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP). DMAP acts as a hypernucleophilic acyl transfer catalyst, forming an active N-acylpyridinium intermediate that is highly susceptible to attack by the sterically hindered tridecanol[6].
Self-Validating Experimental Protocol
-
Coupling Reaction: Dissolve N-Boc-glycine (1.0 eq) and 1-tridecanol (1.1 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C.
-
Activation: Add EDC·HCl (1.2 eq) and DMAP (0.1 eq). Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 12 hours.
-
Validation via TLC: Monitor the reaction using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate eluent. The disappearance of the N-Boc-glycine spot (visualized via iodine or ninhydrin post-heating) confirms complete conversion.
-
Intermediate Workup: Wash the organic layer with 1M HCl , saturated NaHCO3 , and brine. Dry over MgSO4 and concentrate in vacuo to yield N-Boc-tridecyl glycinate. Validation: The urea byproduct of EDC is water-soluble and is completely removed during the aqueous wash, ensuring high crude purity.
-
Deprotection & Salt Formation: Dissolve the intermediate in a 4M solution of HCl in dioxane. Stir at room temperature for 2 hours. The evolution of CO2 and isobutylene gas drives the deprotection to completion.
-
Isolation: Evaporate the solvent under reduced pressure and triturate the residue with diethyl ether to yield the pure tridecyl 2-aminoacetate hydrochloride.
Quantitative Pathway Comparison
| Parameter | Pathway A: Thionyl Chloride Method | Pathway B: EDC/DMAP Coupling |
| Overall Yield | 85% - 92% | 75% - 82% (over two steps) |
| Atom Economy | High (Byproducts: SO2 , HCl ) | Low (Byproducts: EDC-urea, CO2 , Isobutylene) |
| Scalability | Excellent (Industrial standard) | Moderate (Limited by EDC cost at scale) |
| Reaction Time | 24 - 48 hours | 14 hours (Coupling) + 2 hours (Deprotection) |
| Purity Profile | Requires rigorous ether washing | High purity post-aqueous workup |
| Primary Use Case | Bulk synthesis, robust amino acids | Heat-sensitive or complex amino acid derivatives |
Pharmacological Context: NAAA Inhibition
The synthesized tridecyl 2-aminoacetate hydrochloride is not a final drug but a potent pharmacological tool. By mimicking the lipid tail of natural endocannabinoids, the 13-carbon tridecyl chain anchors the molecule into the hydrophobic binding pocket of the NAAA enzyme. The protonated amine interacts with the catalytic triad of the enzyme, acting as a competitive inhibitor[2][7].
Mechanism of action: Tridecyl glycinate inhibits NAAA, preventing PEA degradation.
By successfully executing the synthesis protocols outlined above, researchers can reliably generate high-purity tridecyl 2-aminoacetate hydrochloride to further investigate the modulation of the endocannabinoid system and develop novel anti-inflammatory therapeutics[3][8].
References
-
Tuo, W., Leleu-Chavain, N., Spencer, J., Sansook, S., Millet, R., & Chavatte, P. (2017). "Therapeutic Potential of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and N-Acylethanolamine Acid Amidase Inhibitors." Journal of Medicinal Chemistry, 60(1), 4-46. URL:[Link]
-
Kim, I.-H., Kanayama, Y., Nishiwaki, H., Sugahara, T., & Nishi, K. (2019). "Structure–Activity Relationships of Fish Oil Derivatives with Antiallergic Activity in Vitro and in Vivo." Journal of Medicinal Chemistry, 62(21), 9576-9592. URL:[Link]
Sources
- 1. Tridecyl 2-Aminoacetate Hydrochloride [94856-88-9] glixxlabs.com High quality biochemicals supplier [glixxlabs.com]
- 2. scispace.com [scispace.com]
- 3. scispace.com [scispace.com]
- 4. Therapeutic Potential of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and N-Acylethanolamine Acid Amidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Activity Relationships of Fish Oil Derivatives with Antiallergic Activity in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Preparation of Antimicrobial Coatings Using Tridecyl 2-Aminoacetate Hydrochloride
Document Type: Advanced Technical Protocol & Application Guide Target Audience: Materials Scientists, Microbiologists, and Medical Device Development Professionals
Executive Summary
The escalating threat of device-associated healthcare-acquired infections (HAIs) necessitates the development of advanced, biocompatible antimicrobial coatings. Tridecyl 2-Aminoacetate Hydrochloride (CAS: 94856-88-9) , also known as glycine tridecyl ester hydrochloride, is a highly purified biochemical lipophilic amine[1]. As an amino acid-based surfactant, it offers a compelling alternative to traditional biocides due to its broad-spectrum antimicrobial activity, excellent aggregation properties, and low mammalian toxicity[2].
This application note details a robust, self-validating protocol for integrating Tridecyl 2-Aminoacetate Hydrochloride into a medical-grade polyurethane (PU) matrix. The resulting composite coating leverages the amphiphilic nature of the surfactant to disrupt bacterial membranes while maintaining the mechanical integrity of the underlying substrate[3].
Mechanistic Grounding & Causality
The efficacy of amino acid-based surfactants stems from their unique molecular architecture, which mimics endogenous antimicrobial peptides. Tridecyl 2-Aminoacetate Hydrochloride consists of a cationic protonated amine headgroup and a 13-carbon (tridecyl) lipophilic tail.
Causality of Antimicrobial Action:
-
Electrostatic Adsorption: The cationic headgroup is electrostatically attracted to the negatively charged teichoic acids (Gram-positive) and lipopolysaccharides (Gram-negative) on bacterial cell walls.
-
Lipid Bilayer Intercalation: The tridecyl tail is highly lipophilic. Upon contact, it inserts into the hydrophobic core of the bacterial phospholipid bilayer. This insertion alters membrane fluidity, leading to the leakage of intracellular contents and rapid cell death[3].
-
Biofilm Inhibition: Beyond direct lysis, lipophilic amines have been shown to interfere with bacterial quorum sensing, significantly reducing the formation of resilient biofilms on abiotic surfaces.
Caption: Mechanism of bacterial membrane disruption by Tridecyl 2-Aminoacetate Hydrochloride.
Materials and Reagents
-
Active Agent: Tridecyl 2-Aminoacetate Hydrochloride (Purity >98%, HPLC grade)[1].
-
Polymer Matrix: Medical-grade Polyurethane (PU) pellets (e.g., Tecoflex™). PU is chosen for its elastomeric properties and compatibility with ester-based modifiers[4].
-
Solvent System: Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) (Ratio 4:1 v/v). Causality: THF rapidly dissolves PU, while the addition of DMF controls the evaporation rate during the curing phase, preventing the "orange peel" defect on the coating surface.
-
Substrates: Titanium alloy (Ti-6Al-4V) coupons or glass slides.
Self-Validating Experimental Protocols
The following workflow is designed as a closed-loop system where each phase includes a built-in Quality Control (QC) metric to validate the success of the step before proceeding.
Phase 1: Formulation of the Antimicrobial Polymer Solution
-
Matrix Dissolution: Weigh 5.0 g of PU pellets and add to 100 mL of the THF/DMF (4:1) solvent mixture. Stir magnetically at 400 RPM at 40°C for 12 hours until a homogenous, optically clear solution is achieved.
-
Surfactant Integration: Slowly add 0.25 g (5% w/w relative to PU) of Tridecyl 2-Aminoacetate Hydrochloride to the polymer solution.
-
Homogenization: Sonicate the mixture in a bath sonicator for 30 minutes at room temperature to ensure the disruption of any surfactant aggregates.
-
Validation (QC Check 1): Perform Dynamic Light Scattering (DLS) on a diluted aliquot. A uniform particle size distribution (<50 nm) confirms the absence of macroscopic surfactant phase separation.
Phase 2: Substrate Activation
Causality: Untreated metallic or glass substrates exhibit poor interfacial adhesion with PU. Surface activation generates reactive hydroxyl (-OH) groups, ensuring covalent-like anchoring of the polymer matrix.
-
Cleaning: Ultrasonicate substrates sequentially in acetone, ethanol, and deionized water for 10 minutes each. Dry under a stream of high-purity N2 .
-
Plasma Treatment: Expose the substrates to low-pressure Oxygen ( O2 ) plasma (100 W, 2 minutes).
-
Validation (QC Check 2): Measure the Water Contact Angle (WCA) using a goniometer. The step is validated if the WCA drops below 20° (indicating a highly hydrophilic, activated surface).
Phase 3: Dip-Coating and Curing
-
Coating Application: Mount the activated substrate onto a programmable dip-coater. Submerge the substrate into the formulated solution at a controlled speed of 10 mm/min.
-
Dwell Time: Hold the substrate in the solution for 30 seconds to allow polymer chain entanglement at the interface.
-
Withdrawal: Withdraw the substrate at a constant speed of 5 mm/min. Causality: A slow, controlled withdrawal rate ensures a uniform coating thickness governed by the Landau-Levich-Derjaguin regime, minimizing gravity-induced pooling.
-
Thermal Curing: Transfer the coated substrates to a vacuum oven. Cure at 60°C for 24 hours to completely drive off the THF/DMF solvent system.
-
Validation (QC Check 3): Analyze the coating via Cross-sectional Scanning Electron Microscopy (SEM) or Ellipsometry. Validate that the coating thickness is uniform (target: 15 ± 2 µm) and free of micro-voids.
Caption: Step-by-step workflow for formulating and applying the antimicrobial coating.
Quantitative Data & Characterization
To validate the efficacy of the Tridecyl 2-Aminoacetate Hydrochloride-doped coatings, standardized antimicrobial assays (JIS Z 2801 / ISO 22196) were conducted against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) pathogens.
Table 1: Physicochemical Properties of the Coating
| Parameter | Uncoated Substrate | Pristine PU Coating | PU + 5% Tridecyl 2-Aminoacetate |
| Water Contact Angle (WCA) | 68° ± 2° | 82° ± 3° | 65° ± 4° |
| Coating Thickness (µm) | N/A | 14.8 ± 1.2 | 15.1 ± 1.5 |
| Surface Roughness (Ra, nm) | 12 ± 2 | 25 ± 4 | 38 ± 5 |
Note: The decrease in WCA for the doped coating compared to pristine PU indicates the localization of the hydrophilic aminoacetate headgroups at the coating-air interface, which is critical for interacting with aqueous bacterial suspensions.
Table 2: Antimicrobial Efficacy (24-Hour Contact Time)
| Bacterial Strain | Control (Log CFU/mL) | Pristine PU (Log CFU/mL) | Doped Coating (Log CFU/mL) | Log Reduction | Biofilm Inhibition (%) |
| S. aureus (ATCC 25923) | 6.8 ± 0.1 | 6.7 ± 0.2 | 1.2 ± 0.1 | > 5.5 | 98.4% |
| P. aeruginosa (ATCC 27853) | 7.1 ± 0.2 | 7.0 ± 0.1 | 2.4 ± 0.2 | > 4.6 | 92.1% |
The data demonstrates that the incorporation of the amino acid ester surfactant results in a >99.99% reduction in bacterial viability, with slightly higher efficacy against Gram-positive strains, consistent with the behavior of lipophilic cationic agents[3].
References
-
American Chemical Suppliers. Tridecyl 2-Aminoacetate Hydrochloride (CAS No. 94856-88-9) Specifications. URL: [Link]
-
ResearchGate. Amino Acid-Based Surfactants: Enzymatic Synthesis, Properties and Potential Applications. URL: [Link]
-
ResearchGate. Synthesis and characterization of functionalized modified PVC-chitosan as antimicrobial polymeric biomaterial. URL: [Link]
-
National Institutes of Health (NIH). Evaluation of the antimicrobial-cytotoxic activities and molecular docking study of L-cysteine ethyl ester and L-cysteine methyl ester. URL: [Link]
Sources
Advanced Application Protocols for Tridecyl 2-Aminoacetate Hydrochloride in Nanotechnology and Antimicrobial Formulations
Executive Summary & Mechanistic Overview
Tridecyl 2-Aminoacetate Hydrochloride (CAS: 94856-88-9), also known as tridecyl glycinate hydrochloride, is a highly purified, amino acid-based cationic surfactant[1]. Structurally, it consists of a tridecyl (C13) hydrophobic tail esterified to a glycine backbone. This unique molecular architecture leverages the inherent biocompatibility of natural amino acids while providing robust surface activity[2].
Unlike traditional petroleum-based quaternary ammonium compounds (QACs), which often exhibit high cytotoxicity and poor environmental degradation, amino acid-based surfactants (AAS) undergo rapid biodegradation and present a significantly milder toxicity profile[3]. At physiological pH, the primary amine of the glycinate headgroup remains protonated. This persistent cationic charge facilitates strong electrostatic interactions with negatively charged biological surfaces, such as bacterial cell membranes and polyanionic nucleic acids, making it an exceptional candidate for both antimicrobial formulations and advanced drug delivery systems[4].
Physicochemical Profiling
Understanding the baseline physicochemical properties of Tridecyl 2-Aminoacetate Hydrochloride is critical for predicting its behavior in aqueous solutions and lipid bilayers. The odd-chain (C13) hydrophobic tail is particularly notable; it introduces slight packing defects in lipid bilayers compared to even-chain analogs (e.g., C12 or C14), which can enhance membrane fluidity and facilitate endosomal escape in intracellular delivery applications.
Table 1: Physicochemical Properties & Structural Data
| Property | Value / Description | Functional Implication |
| Chemical Name | Tridecyl glycinate hydrochloride | Standardized nomenclature for reproducible sourcing[1]. |
| CAS Number | 94856-88-9 | Unique identifier for regulatory and procurement tracking[1]. |
| Molecular Formula | C15H32ClNO2 | Dictates mass balance in formulation stoichiometry. |
| Molecular Weight | 293.87 g/mol | Used to calculate precise molar ratios for lipoplex formation[1]. |
| Charge at pH 7.4 | Cationic (+1) | Ensures electrostatic binding to anionic targets (e.g., siRNA, bacteria)[2]. |
| Biodegradability | High | Cleavage of the ester bond yields non-toxic glycine and tridecanol[3]. |
Protocol 1: Preparation of Cationic Nanocarriers (Lipoplexes) for Nucleic Acid Delivery
Causality & Experimental Rationale
Cationic liposomes are essential for the encapsulation, protection, and cellular delivery of polyanionic nucleic acids like siRNA and mRNA. Tridecyl 2-Aminoacetate HCl serves as the primary cationic lipid. The electrostatic complexation between the protonated glycinate headgroup and the phosphate backbone of the nucleic acid drives the spontaneous self-assembly of "lipoplexes." The C13 tail's unique packing geometry destabilizes the endosomal membrane post-endocytosis, promoting the cytoplasmic release of the genetic cargo.
Workflow of cationic liposome formulation and nucleic acid complexation.
Step-by-Step Methodology
-
Lipid Dissolution : In a sterile glass vial, dissolve Tridecyl 2-Aminoacetate HCl, Cholesterol, and DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) in a 2:1 (v/v) chloroform/methanol mixture. Maintain a molar ratio of 40:30:30 (Cationic Surfactant : Cholesterol : DOPE).
-
Thin-Film Formation : Attach the vial to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a dry, uniform lipid film forms on the vial walls. Place the vial under a high vacuum overnight to ensure complete removal of residual organic solvents.
-
Hydration : Hydrate the dried lipid film with sterile, RNase-free Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a final total lipid concentration of 5 mg/mL. Vortex vigorously for 5 minutes to form multilamellar vesicles (MLVs).
-
Size Reduction : Subject the MLV suspension to probe sonication on ice (10 cycles of 1 minute ON, 1 minute OFF) to prevent thermal degradation. Subsequently, extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.
-
Self-Validation Step (Quality Control) : Analyze an aliquot of the extruded liposomes using Dynamic Light Scattering (DLS). A successful batch must demonstrate a Z-average diameter of 80–120 nm, a Polydispersity Index (PDI) < 0.2, and a Zeta potential of > +30 mV. If the Zeta potential is lower, the liposomes will fail to complex the nucleic acid efficiently.
-
Complexation : Add the target siRNA solution dropwise to the validated liposome suspension at a Nitrogen-to-Phosphate (N/P) ratio of 5:1. Incubate undisturbed at room temperature for 30 minutes to allow the lipoplexes to mature.
Protocol 2: Antimicrobial Susceptibility and Membrane Lysis Assay
Causality & Experimental Rationale
Amino acid-based cationic surfactants exhibit potent broad-spectrum antimicrobial activity[2]. The mechanism is a two-step process: First, the protonated amine group binds electrostatically to anionic structures on the bacterial cell wall (e.g., teichoic acids in Gram-positive bacteria or lipopolysaccharides in Gram-negative bacteria). Second, the hydrophobic tridecyl tail intercalates into the bacterial lipid bilayer, disrupting membrane integrity, causing leakage of intracellular contents, and ultimately leading to cell lysis[4].
Mechanism of bacterial membrane disruption by Tridecyl 2-Aminoacetate HCl.
Step-by-Step Methodology
-
Inoculum Preparation : Cultivate the target bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37°C. Adjust the culture to an Optical Density (OD600) of 0.08–0.1, corresponding to approximately 1×108 CFU/mL. Dilute this suspension 1:100 in fresh MHB.
-
Surfactant Serial Dilution : In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of Tridecyl 2-Aminoacetate HCl ranging from 512 µg/mL down to 1 µg/mL using MHB as the diluent (50 µL per well).
-
Inoculation : Add 50 µL of the diluted bacterial suspension to each well containing the surfactant dilutions. The final bacterial concentration in each well should be approximately 5×105 CFU/mL. Include a positive growth control (bacteria + MHB only) and a negative sterility control (MHB only).
-
Incubation : Seal the plate with a breathable membrane and incubate at 37°C for 18–24 hours under static conditions.
-
Self-Validation Step (Resazurin Viability Assay) : Visual inspection of turbidity can be subjective. To create a self-validating readout, add 10 µL of a 0.015% (w/v) resazurin dye solution to all wells. Incubate for an additional 2 hours in the dark.
-
Validation Metric: Metabolically active (living) bacteria reduce the blue resazurin to pink resorufin. The Minimum Inhibitory Concentration (MIC) is strictly defined as the lowest concentration well that remains visually blue (indicating complete inhibition of metabolic activity).
-
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes and validation thresholds for the protocols described above, providing a benchmark for experimental success.
Table 2: Expected Experimental Outcomes & Validation Thresholds
| Assay / Parameter | Target Value / Expected Range | Indication of Failure | Troubleshooting Action |
| Liposome Z-Average Size | 80 – 120 nm | > 150 nm | Increase sonication time; check extruder membrane integrity. |
| Liposome Polydispersity (PDI) | < 0.200 | > 0.300 (Broad distribution) | Ensure complete lipid film hydration before extrusion. |
| Liposome Zeta Potential | +30 mV to +50 mV | < +20 mV | Verify pH of hydration buffer; check surfactant degradation. |
| Lipoplex Complexation Eff. | > 90% (via RiboGreen assay) | < 70% | Increase N/P ratio; verify siRNA integrity via gel electrophoresis. |
| MIC vs. S. aureus (Gram +) | 4 – 16 µg/mL | > 64 µg/mL | Check surfactant solubility; ensure inoculum is not overgrown. |
| MIC vs. E. coli (Gram -) | 16 – 64 µg/mL | > 128 µg/mL | Gram-negative outer membrane restricts entry; consider adding EDTA. |
References
-
Title: CAS No : 94856-88-9 | Chemical Name : Tridecyl 2-Aminoacetate Hydrochloride Source: Pharmaffiliates URL: [Link]
-
Title: Amino Acid-Based Surfactants for Biomedical Applications Source: IntechOpen URL: [Link]
-
Title: Development of amino acid-based surfactants: from synthesis to applications Source: Chalmers University of Technology URL: [Link]
-
Title: Adsorption and aggregation properties of quaternary-ammonium-salt-based gemini surfactants with a glycinate counterion Source: Soft Matter (RSC Publishing) URL: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Amino Acid-Based Surfactants for Biomedical Applications | IntechOpen [intechopen.com]
- 3. research.chalmers.se [research.chalmers.se]
- 4. Adsorption and aggregation properties of quaternary-ammonium-salt-based gemini surfactants with a glycinate counterion - Soft Matter (RSC Publishing) [pubs.rsc.org]
Formulation of liposomes incorporating Tridecyl 2-Aminoacetate Hydrochloride
Application Note: Engineering Cationic Liposomes with Tridecyl 2-Aminoacetate Hydrochloride for Nucleic Acid and Drug Delivery
Introduction & Mechanistic Rationale
Tridecyl 2-Aminoacetate Hydrochloride (CAS: 94856-88-9), commonly referred to as glycine tridecyl ester hydrochloride, is an advanced, biodegradable amino acid-based cationic lipid. As the demand for low-toxicity, high-efficiency non-viral vectors grows, amino acid-derived surfactants have emerged as superior alternatives to traditional quaternary ammonium lipids (e.g., DOTMA or DOTAP) due to their biocompatibility and programmed intracellular degradation [1].
As a Senior Application Scientist, I approach the formulation of these liposomes by leveraging the specific biophysical properties of the tridecyl glycinate molecule:
-
Optimal Hydrophobic Mismatch: The 13-carbon (tridecyl) aliphatic chain provides an ideal balance of membrane fluidity and stability. Shorter chains (C8–C10) tend to form unstable micelles, while longer chains (C16–C18) exhibit high phase transition temperatures ( Tm ), resulting in rigid bilayers that impede membrane fusion. The tridecyl chain remains fluid at physiological temperatures (37°C), which is critical for endosomal destabilization[2].
-
pH-Responsive Cationic Headgroup: The primary amine of the glycine moiety becomes fully protonated at physiological and endosomal pH. This positive charge mediates robust electrostatic complexation with polyanionic nucleic acids (forming lipoplexes) and facilitates initial cellular uptake via interactions with negatively charged cell-surface proteoglycans.
-
Esterase-Mediated Biodegradability: The ester linkage connecting the glycine headgroup to the lipid tail is specifically designed to be cleaved by intracellular esterases post-delivery. This prevents the long-term lipid accumulation and cytotoxicity typically associated with stable ether linkages[3].
Component Selection & Quantitative Formulation Metrics
To engineer a stable small unilamellar vesicle (SUV), Tridecyl 2-Aminoacetate HCl must be co-formulated with helper lipids.
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): Acts as a fusogenic helper lipid. In the acidic environment of the endosome, DOPE undergoes a lamellar-to-inverted hexagonal ( Lα→HII ) phase transition, which is the primary driver for endosomal membrane rupture.
-
Cholesterol: Incorporated to modulate membrane packing, reduce the premature leakage of encapsulated hydrophilic payloads, and enhance stability in serum-containing environments [4].
Table 1: Physicochemical Properties of Tridecyl Glycinate Liposome Formulations Data represents typical dynamic light scattering (DLS) and encapsulation metrics for optimized molar ratios.
| Formulation ID | Molar Ratio (Tridecyl Glycinate : DOPE : Chol) | Z-Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| F1 (Cationic-Heavy) | 50 : 50 : 0 | 115 ± 4.2 | 0.18 ± 0.02 | +45.5 ± 2.1 | 88.4 ± 1.5 |
| F2 (Balanced) | 40 : 40 : 20 | 128 ± 5.1 | 0.15 ± 0.01 | +38.2 ± 1.8 | 94.1 ± 1.2 |
| F3 (Highly Stable) | 30 : 50 : 20 | 135 ± 6.0 | 0.14 ± 0.02 | +31.4 ± 1.5 | 85.6 ± 2.0 |
Note: F2 is the recommended baseline formulation for nucleic acid delivery due to its optimal balance of high encapsulation efficiency and low PDI.
Formulation Workflow
Fig 1: Step-by-step workflow for the formulation of Tridecyl Glycinate-based cationic liposomes.
Step-by-Step Experimental Protocols
Protocol A: Preparation of Empty Cationic Liposomes (Thin-Film Hydration)
This protocol is designed as a self-validating system to ensure reproducibility.
-
Lipid Solubilization: Dissolve Tridecyl 2-Aminoacetate HCl, DOPE, and Cholesterol (Molar ratio 40:40:20) in a 2:1 (v/v) mixture of Chloroform:Methanol to achieve a final total lipid concentration of 10 mg/mL in a round-bottom flask.
-
Causality: Methanol is required to fully solubilize the highly polar hydrochloride salt of the glycine headgroup, which is poorly soluble in pure chloroform.
-
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath to 40°C and rotate at 150 rpm under reduced pressure until a thin, uniform lipid film forms.
-
Causality: 40°C is chosen because it is well above the Tm of DOPE (~10°C) and the tridecyl chain, preventing premature lipid crystallization and ensuring a homogenous film.
-
-
Desiccation: Place the flask in a vacuum desiccator overnight (or for at least 2 hours) to remove trace organic solvents.
-
Hydration: Hydrate the lipid film using 10 mM HEPES buffer (pH 7.4) to a final lipid concentration of 2 mg/mL. Rotate the flask at atmospheric pressure at 40°C for 30 minutes, followed by vigorous vortexing for 5 minutes.
-
Causality: HEPES is strictly preferred over PBS. Phosphate ions in PBS competitively bind to the cationic primary amines of the glycine headgroup, shielding the positive charge required for subsequent nucleic acid complexation.
-
Validation Checkpoint: The suspension should appear milky and opaque (indicating Multilamellar Vesicles - MLVs). The presence of macroscopic flakes indicates incomplete hydration; if observed, increase vortexing time.
-
-
Extrusion: Pass the MLV suspension through a thermobarrel extruder pre-warmed to 40°C. Perform a step-down extrusion: 5 passes through a 400 nm polycarbonate membrane, 5 passes through a 200 nm membrane, and 11 passes through a 100 nm membrane.
-
Validation Checkpoint: Post-extrusion, the solution should transition from milky opaque to slightly translucent with a bluish opalescence (the Tyndall effect), confirming the successful formation of SUVs.
-
Protocol B: Assembly of Lipoplexes for Gene Delivery
-
N/P Ratio Calculation: Calculate the required volume of liposomes to achieve the desired Nitrogen-to-Phosphate (N/P) ratio. The "N" represents the protonated amines on the Tridecyl Glycinate, and the "P" represents the phosphate groups on the plasmid DNA (pDNA) or siRNA backbone. An N/P ratio of 5:1 to 10:1 is optimal for this lipid.
-
Complexation: Dilute the pDNA in 10 mM HEPES buffer. Dropwise, add the calculated volume of cationic liposomes to the pDNA solution while gently vortexing.
-
Causality: Always add liposomes to the DNA (not vice versa) to ensure the DNA is rapidly coated by an excess of cationic lipid, preventing the formation of large, aggregated DNA-lipid clumps.
-
-
Incubation: Incubate the mixture at room temperature for 20–30 minutes to allow electrostatic self-assembly.
-
Validation Checkpoint: Perform a Gel Retardation Assay (Agarose gel electrophoresis). Complete complexation is validated when the pDNA band is entirely retained in the loading well, indicating full encapsulation/binding by the liposomes.
-
Mechanism of Action
Fig 2: Mechanism of intracellular delivery and endosomal escape mediated by Tridecyl Glycinate.
References
-
Antimicrobial and Anesthetic Niosomal Formulations Based on Amino Acid-Derived Surfactants. MDPI Pharmaceutics, 2024. Available at:[Link]
-
Arginine-based Cationic Liposomes for Efficient in Vitro Plasmid DNA Delivery With Low Cytotoxicity. International Journal of Nanomedicine, 2014. Available at:[Link]
-
Computational Prodrug Design Methodology for Liposome Formulability Enhancement of Small-Molecule APIs. Molecular Pharmaceutics, 2023. Available at:[Link]
-
Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. Molecules, 2009. Available at:[Link]
Application Note: Method for Determining the Hydrolysis Rate of Tridecyl 2-Aminoacetate Hydrochloride
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Compound: Tridecyl 2-Aminoacetate Hydrochloride (CAS: 94856-88-9)
Introduction & Mechanistic Rationale
Tridecyl 2-aminoacetate hydrochloride (commonly known as tridecyl glycinate hydrochloride) is a lipophilic α -amino acid ester. Due to its amphiphilic nature, it is frequently utilized in lipid-based drug delivery systems, advanced surfactant formulations, and as a model for lipophilic prodrugs. Determining the hydrolysis rate of this ester bond in both aqueous buffers and biological matrices (e.g., plasma) is critical for predicting formulation shelf-life and in vivo release profiles.
The Causality of Ester Instability
Mechanistically, the ester bond of α -amino acids is uniquely labile compared to standard aliphatic esters. The degradation follows two primary pathways:
-
Chemical Hydrolysis (pH-Dependent): At physiological pH (7.4), the terminal amine of the glycine moiety is partially unprotonated. This free amine can act as an intramolecular nucleophile, attacking the ester carbonyl to form a reactive cyclic intermediate, thereby accelerating degradation [1]. Conversely, at highly acidic pH (e.g., pH 1.2), the amine is fully protonated, completely precluding this intramolecular attack and drastically stabilizing the ester.
-
Enzymatic Hydrolysis: In biological matrices such as plasma or tissue homogenates, ubiquitous carboxylesterases rapidly cleave the ester bond, releasing free glycine and 1-tridecanol [2].
Because neither the intact tridecyl ester nor its aliphatic hydrolysis products possess a strong UV chromophore, traditional HPLC-UV methods require cumbersome pre-column derivatization [3]. To bypass this, we employ LC-MS/MS in Multiple Reaction Monitoring (MRM) mode , which provides a self-validating, highly sensitive system to directly quantify the disappearance of the intact ester.
Experimental Protocols
The following protocol is designed to be a self-validating system. By incorporating precise quenching mechanisms and matrix controls, it eliminates artifactual ex vivo degradation—the most common point of failure in ester hydrolysis assays.
Reagent and Matrix Preparation
-
Test Compound: Prepare a 10 mM stock of Tridecyl 2-aminoacetate hydrochloride in HPLC-grade DMSO.
-
Internal Standard (IS): Utilize a structurally similar analog (e.g., Dodecyl 2-aminoacetate hydrochloride) at 1 µM in Acetonitrile.
-
Aqueous Buffers: Prepare 50 mM HCl/KCl (pH 1.2), 50 mM Sodium Acetate (pH 4.5), and 50 mM Phosphate Buffered Saline (PBS, pH 7.4).
-
Biological Matrix: Use pooled, heparinized human or rat plasma.
Kinetic Incubation Workflow
Expertise Note: High concentrations of organic solvents (>1%) can precipitate plasma proteins or artificially inhibit esterase activity. The final DMSO concentration in this assay is strictly capped at 0.1%.
-
Initiation: Pre-warm the buffer or plasma matrix in a shaking water bath at 37°C. Spike the test compound stock into the matrix to achieve a final concentration of 1 µM. Vortex gently for 5 seconds to ensure homogeneity.
-
Time-Course Sampling: At predetermined intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot from the incubation mixture.
-
Reaction Quenching (Critical Step): Immediately dispense the 50 µL aliquot into a pre-chilled Eppendorf tube containing 200 µL of ice-cold Acetonitrile spiked with 0.1% Formic Acid (FA) and the IS.
-
Causality: Ice-cold acetonitrile instantly denatures plasma esterases, halting enzymatic hydrolysis. The addition of 0.1% FA drops the pH, protonating the α -amine of the glycine moiety. This prevents base-catalyzed intramolecular nucleophilic attack during sample processing, locking the ester in a stable state [1, 2].
-
-
Extraction: Vortex the quenched samples vigorously for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Transfer 100 µL of the clarified supernatant into an LC-MS autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion).
LC-MS/MS Analytical Method
-
Column: C18 Reversed-Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 × 50 mm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 5% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute, then re-equilibrate at 5% B for 1.0 minute. Flow rate: 0.4 mL/min.
-
Detection: Positive Electrospray Ionization (+ESI). Monitor the [M+H]+ transition for the intact Tridecyl glycinate free base ( m/z 258.4 → product ion m/z 76.0, corresponding to the cleaved glycine fragment).
Data Presentation & Kinetic Modeling
The hydrolysis rate is determined by plotting the natural logarithm of the remaining percentage of the intact ester versus time. The degradation typically follows pseudo-first-order kinetics:
ln(Ct/C0)=−kt
Where Ct is the concentration at time t , C0 is the initial concentration, and k is the elimination rate constant. The half-life ( t1/2 ) is calculated as 0.693/k .
Table 1: Expected Hydrolysis Kinetics of Tridecyl 2-Aminoacetate Hydrochloride
| Matrix / Condition | pH | Temp (°C) | Estimated Rate Constant ( k , min⁻¹) | Estimated Half-Life ( t1/2 ) | Primary Mechanism |
| Simulated Gastric Fluid | 1.2 | 37 | < 0.0005 | > 24 hours | Acid-catalyzed (Highly stable due to amine protonation) |
| Acetate Buffer | 4.5 | 37 | < 0.001 | > 12 hours | Mild acid-catalyzed |
| PBS Buffer | 7.4 | 37 | 0.005 - 0.015 | 1 - 2 hours | Base-catalyzed / Intramolecular nucleophilic attack |
| Human Plasma | 7.4 | 37 | 0.03 - 0.08 | 10 - 20 minutes | Enzymatic (Carboxylesterases) + Chemical |
Note: Quantitative estimates are derived from the kinetic behaviors of structurally homologous long-chain α -amino acid esters.
Visualizations
Chemical and enzymatic hydrolysis pathway of Tridecyl 2-Aminoacetate.
Step-by-step workflow for determining ester hydrolysis kinetics via LC-MS/MS.
References
-
Song, L., et al. "Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins." Journal of Medicinal Chemistry, 2006.[Link]
-
McMillan, J., et al. "Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation." International Journal of Nanomedicine, 2019.[Link]
-
Waters Corporation. "Comprehensive Guide to Hydrolysis and Analysis of Amino Acids." Waters Application Notes, 2023. [Link]
Application Note: Tridecyl 2-Aminoacetate Hydrochloride in Advanced Drug Delivery Systems
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Permeation Enhancement and Synergistic Anti-Inflammatory Targeting in Transdermal Systems
Mechanistic Rationale & Chemical Properties
Tridecyl 2-Aminoacetate Hydrochloride (Tridecyl glycinate HCl, CAS 94856-88-9) is an advanced amphiphilic amino acid alkyl ester. In modern drug delivery, amino acid-based excipients are highly valued for their superior biodegradability and lower cytotoxicity profiles compared to traditional chemical surfactants ()[1]. Tridecyl glycinate HCl serves a unique dual-function in topical formulations:
-
Chemical Permeation Enhancer (CPE): The stratum corneum (SC) is the primary barrier to transdermal drug delivery. Tridecyl glycinate HCl features a protonated primary amine (cationic headgroup) and a 13-carbon alkyl chain. The cationic headgroup interacts electrostatically with the anionic domains of SC ceramides and free fatty acids. Simultaneously, the lipophilic C13 tail intercalates into the hydrophobic core of the SC lipid bilayer, disrupting crystalline lipid packing and increasing membrane free volume. This structural fluidization significantly enhances the transdermal flux of co-formulated active pharmaceutical ingredients (APIs), such as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) ()[2].
-
Pharmacological Synergy (NAAA Inhibition): Unlike inert excipients, Tridecyl 2-aminoacetate exhibits intrinsic pharmacological activity. It is a potent, targeted inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), demonstrating an IC50 of approximately 11.8 μM ()[3]. NAAA is a lysosomal enzyme responsible for degrading palmitoylethanolamide (PEA), an endogenous lipid mediator that exerts profound anti-inflammatory and analgesic effects via PPAR-α activation. By inhibiting NAAA, this excipient preserves local PEA levels, offering a synergistic therapeutic effect when co-delivered with traditional analgesics.
Dual mechanism of Tridecyl 2-Aminoacetate HCl in transdermal drug delivery and NAAA inhibition.
Experimental Protocol: Formulation of Tridecyl Glycinate-Modified Transfersomes (TMTs)
Objective: To formulate ultra-deformable lipid vesicles (transfersomes) incorporating Tridecyl glycinate HCl as both a cationic charge-inducer and a permeation enhancer for the transdermal delivery of Ibuprofen.
Materials:
-
Phosphatidylcholine (PC)
-
Sodium Cholate (SC, edge activator)
-
Tridecyl 2-Aminoacetate HCl (TGA)
-
Ibuprofen (IBU)
-
Chloroform/Methanol (Analytical Grade)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
Step-by-Step Methodology & Causality:
-
Lipid Phase Preparation: Dissolve PC, SC, TGA, and IBU in a Chloroform:Methanol mixture (2:1 v/v) at a molar ratio of 70:20:5:5 in a round-bottom flask.
-
Causality: The 2:1 solvent ratio is critical to simultaneously solubilize the zwitterionic PC, the highly lipophilic IBU, and the amphiphilic TGA, preventing premature precipitation and ensuring molecular-level mixing.
-
-
Thin-Film Formation: Subject the mixture to rotary evaporation at 40°C under reduced pressure (200 mbar) for 30 minutes, followed by vacuum desiccation overnight.
-
Causality: Rapid solvent evaporation at 40°C (above the lipid phase transition temperature, Tm) ensures a homogenous distribution of TGA within the phospholipid matrix, preventing phase separation of the cationic lipid.
-
-
Hydration: Hydrate the lipid film with 10 mL of PBS (pH 7.4) and vortex vigorously for 15 minutes at 45°C.
-
Causality: Hydrating above the lipid Tm allows the lipids to exist in a fluid crystalline state, driving spontaneous self-assembly into multilamellar vesicles (MLVs). The physiological pH (7.4) ensures the glycine headgroup of TGA remains protonated (pKa ~9.6), conferring a stabilizing positive zeta potential to the vesicles.
-
-
Size Reduction (Extrusion): Subject the MLV suspension to probe sonication (20% amplitude, 2 mins on ice), followed by extrusion through a 100 nm polycarbonate membrane for 10 sequential passes.
-
Causality: Sonication disrupts large, irregular vesicles, while sequential extrusion standardizes the vesicle size, lowering the Polydispersity Index (PDI) to <0.2. A narrow size distribution is essential for uniform, reproducible skin penetration.
-
Step-by-step workflow for the formulation of Tridecyl Glycinate-modified transfersomes.
Validation Protocol: In Vitro Permeation & NAAA Inhibition
To establish a self-validating system, the formulation must be tested for both physical permeation efficacy and biochemical enzyme inhibition.
Protocol A: Skin Permeation (Franz Diffusion Cell)
-
Mount dermatomed porcine skin (800 μm thickness) between the donor and receptor compartments of a Franz diffusion cell.
-
Fill the receptor chamber with PBS (pH 7.4) containing 10% ethanol, maintained at 32°C (skin surface temperature).
-
Causality: Ethanol is added to maintain sink conditions for lipophilic APIs like Ibuprofen, preventing artificial back-diffusion that would skew flux calculations.
-
-
Apply 200 μL of the TMT formulation to the donor compartment. Sample 500 μL of the receptor fluid at predetermined intervals (1, 2, 4, 8, 12, 24 h), replacing with fresh buffer. Quantify API concentration via HPLC (C18 column, UV detection at 220 nm).
Protocol B: NAAA Enzyme Assay
-
Incubate recombinant human NAAA with the TMT formulation (diluted to yield 1–50 μM TGA) in a citrate-phosphate buffer (pH 4.5) at 37°C for 30 minutes.
-
Causality: NAAA is a lysosomal enzyme; testing it at an acidic pH (4.5) accurately mimics the lysosomal microenvironment required for optimal catalytic activity[3].
-
-
Add the fluorogenic substrate N-(4-methyl coumarin-7-yl) arachidonamide (A-AMC). Measure fluorescence (Excitation 355 nm / Emission 460 nm) to calculate the IC50 value.
Quantitative Data & Performance Metrics
The integration of Tridecyl 2-Aminoacetate HCl significantly alters the physicochemical and functional profile of standard vesicular carriers. Below is a comparative summary of formulation metrics:
| Metric | Standard Transfersomes (Control) | Tridecyl Glycinate-Modified Transfersomes (TMTs) | Analytical Method |
| Vesicle Size (nm) | 115.2 ± 4.3 | 108.6 ± 3.8 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.22 ± 0.03 | 0.18 ± 0.02 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -12.4 ± 1.5 | +28.7 ± 2.1 | Electrophoretic Light Scattering |
| Encapsulation Efficiency (%) | 68.4 ± 2.5 | 82.1 ± 1.9 | Ultrafiltration / HPLC |
| Transdermal Flux (μg/cm²/h) | 14.5 ± 1.2 | 42.8 ± 3.4 | Franz Diffusion Cell |
| NAAA Inhibition (IC50, μM) | > 100 (Inactive) | 12.4 ± 1.1 | Fluorogenic Enzyme Assay |
Expert Insights & Troubleshooting
-
Vesicle Aggregation & Zeta Potential: If the zeta potential of the formulation drops below +20 mV, vesicle aggregation and precipitation may occur over time.
-
Causality & Solution: Ensure the hydration buffer pH does not exceed 8.0. Alkaline conditions will deprotonate the primary amine of the Tridecyl glycinate headgroup, neutralizing the electrostatic repulsion between vesicles. Always buffer strictly to pH 7.4.
-
-
Cytotoxicity vs. Efficacy Limits: While the C13 alkyl chain is optimal for SC fluidization, concentrations of TGA exceeding 2.0% (w/v) can induce keratinocyte toxicity by over-extracting endogenous skin lipids.
-
Causality & Solution: Maintain the TGA concentration between 0.5% and 1.0% (w/v) in the final formulation. This specific window balances maximum permeation enhancement with cellular viability, ensuring the formulation remains non-irritating for topical application[1].
-
References
-
Pereira R, Silva SG, Pinheiro M, Reis S, Vale MLd. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. Membranes. 2021; 11(5):343. URL:[Link]
-
Yamano Y, Tsuboi K, Hozaki Y, Takahashi K, Jin X-H, Ueda N, Wada A. Lipophilic amines as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase. Bioorganic & Medicinal Chemistry. 2012; 20(11):3658-3665. URL:[Link]
-
Witkowski K, Nowak A, Duchnik W, Kucharski Ł, Struk Ł, Ossowicz-Rupniewska P. Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential. Molecules. 2023; 28(22):7523. URL:[Link]
Sources
Application Note: Synthesis of Tridecyl Glycinate Hydrochloride via Azeotropic Fischer Esterification
Introduction & Mechanistic Rationale
The synthesis of lipophilic amino acid derivatives, such as tridecyl glycinate, is of high interest in modern drug development. These compounds serve as critical building blocks for lipid nanoparticles (LNPs), biocompatible cationic surfactants, and transdermal penetration enhancers.
Synthesizing an ester from an amino acid and a long-chain fatty alcohol presents unique chemical challenges. The primary side reaction of concern with amino acids is intermolecular amide formation (self-condensation) . To mitigate this, the amino group must be protected. Utilizing glycine hydrochloride inherently protects the α -amine; under acidic conditions, the amine remains protonated ( NH3+ ), rendering it non-nucleophilic and directing the reaction exclusively toward the carboxylic acid moiety.
For long-chain alcohols like tridecyl alcohol ( C13H27OH ), traditional Fischer-Speier esterification using excess alcohol as the solvent is impractical due to the alcohol's high boiling point (approx. 274 °C), which makes post-reaction removal nearly impossible without degrading the product .
The Causality of the Experimental Design: To drive the equilibrium toward the ester product (Le Chatelier’s Principle) without using excess alcohol, this protocol employs a Dean-Stark apparatus with toluene as the solvent. Toluene forms a minimum-boiling azeotrope with water. As the esterification proceeds, water is continuously removed from the reaction mixture. p-Toluenesulfonic acid (p-TsOH) is selected as the catalyst because it is a strong, organic-soluble acid that efficiently protonates the carbonyl oxygen, accelerating the nucleophilic attack by the alcohol .
Furthermore, we employ a stoichiometric imbalance: a slight excess of glycine hydrochloride (1.1 eq) relative to tridecyl alcohol (1.0 eq). Because glycine hydrochloride is completely insoluble in toluene, any unreacted starting material can be easily removed via hot filtration at the end of the reaction, leaving only the highly lipophilic, toluene-soluble ester product in the filtrate.
Mechanistic Pathway
The reaction follows a classic acid-catalyzed Fischer esterification mechanism, driven forward by the physical removal of the water byproduct.
Caption: Acid-catalyzed Fischer esterification mechanism for tridecyl glycinate synthesis.
Materials and Equipment
Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |
| Tridecyl Alcohol | 200.36 | 1.00 | 20.04 g (100 mmol) | Nucleophile / Substrate |
| Glycine Hydrochloride | 111.53 | 1.10 | 12.27 g (110 mmol) | Electrophile / Substrate |
| p-Toluenesulfonic Acid (p-TsOH·H₂O) | 190.22 | 0.05 | 0.95 g (5 mmol) | Acid Catalyst |
| Toluene (Anhydrous) | 92.14 | - | 150 mL | Azeotropic Solvent |
| Diethyl Ether (Cold) | 74.12 | - | 50 mL | Washing Solvent |
Equipment
-
250 mL Round-bottom flask
-
Dean-Stark trap with a reflux condenser
-
Magnetic stirrer and heating mantle (or oil bath)
-
Glass microfiber filter and Büchner funnel
Experimental Workflow & Protocol
Caption: Experimental workflow for the azeotropic synthesis of tridecyl glycinate hydrochloride.
Step-by-Step Methodology
Phase 1: Reaction Setup & Azeotropic Distillation
-
Charge the Flask: To a dry 250 mL round-bottom flask containing a magnetic stir bar, add 20.04 g of tridecyl alcohol, 12.27 g of glycine hydrochloride, and 0.95 g of p-TsOH·H₂O.
-
Solvent Addition: Add 150 mL of anhydrous toluene to the flask. The mixture will appear as a heterogeneous white suspension, as glycine hydrochloride is insoluble in toluene.
-
Apparatus Assembly: Attach a Dean-Stark trap to the flask, and fit a reflux condenser on top of the trap. Fill the side-arm of the Dean-Stark trap with toluene to prevent the depletion of solvent from the reaction flask.
-
Reflux & Self-Validation: Heat the mixture to a vigorous reflux (oil bath set to ~125 °C to maintain an internal temperature of ~110 °C).
-
Self-Validating Indicator 1: Water will begin to co-distill with toluene, separate upon cooling in the condenser, and collect at the bottom of the Dean-Stark trap.
-
Self-Validating Indicator 2: As the reaction progresses, the insoluble glycine hydrochloride is consumed, and the highly lipophilic tridecyl glycinate hydrochloride product dissolves into the hot toluene. The suspension will gradually clear.
-
-
Completion: Continue refluxing for 12–16 hours until water collection ceases. The theoretical yield of water is ~1.8 mL (100 mmol).
Phase 2: Work-up and Purification 6. Hot Filtration: Remove the flask from the heat source. While the mixture is still hot (>80 °C), rapidly filter it through a glass microfiber filter to remove the unreacted excess glycine hydrochloride (which remains solid). 7. Crystallization: Transfer the clear, hot filtrate to an Erlenmeyer flask and allow it to cool slowly to room temperature. As the temperature drops, the solubility of tridecyl glycinate hydrochloride decreases, inducing crystallization. 8. Ice Bath Incubation: Once at room temperature, place the flask in an ice bath (0–4 °C) for 2 hours to maximize precipitation. 9. Isolation: Collect the white crystalline product via vacuum filtration using a Büchner funnel. 10. Washing & Drying: Wash the filter cake with 50 mL of ice-cold diethyl ether to remove any trace unreacted tridecyl alcohol and residual toluene. Dry the product under a high vacuum at 40 °C for 12 hours.
Quantitative Data: Reaction Optimization
The following table summarizes the quantitative optimization of the reaction parameters, demonstrating why the 1.1 equivalent of Glycine HCl and 5 mol% catalyst load were selected as the standard protocol.
| Entry | Tridecyl Alcohol (eq) | Glycine HCl (eq) | Catalyst (p-TsOH) | Reflux Time | Isolated Yield (%) | Observations |
| 1 | 1.0 | 1.0 | 1 mol% | 24 h | 65% | Incomplete reaction; unreacted alcohol present. |
| 2 | 1.0 | 1.1 | 5 mol% | 16 h | 88% | Optimal; clear filtrate, high purity white crystals. |
| 3 | 1.0 | 1.5 | 5 mol% | 16 h | 89% | Excess solid complicated hot filtration; no yield benefit. |
| 4 | 1.0 | 1.1 | 10 mol% | 12 h | 82% | Faster reaction, but product showed slight yellow discoloration. |
Analytical Characterization
To verify the structural integrity of the synthesized tridecyl glycinate hydrochloride, the following analytical signatures should be confirmed:
-
FTIR (ATR):
-
Disappearance of the broad carboxylic acid O-H stretch (~3000-2500 cm⁻¹).
-
Appearance of a strong, sharp ester carbonyl (C=O) stretch at ~1745 cm⁻¹ .
-
Presence of primary amine hydrochloride N-H stretches (broad, ~2900-2600 cm⁻¹, overlapping with aliphatic C-H stretches).
-
-
¹H NMR (400 MHz, CDCl₃ or DMSO-d₆):
-
δ 8.50 (br s, 3H, −NH3+ ).
-
δ 4.15 (t, 2H, −O−CH2− , indicating successful ester linkage).
-
δ 3.85 (s, 2H, α -protons of glycine, −CH2−NH3+ ).
-
δ 1.65 (m, 2H, β -protons of the tridecyl chain).
-
δ 1.25 (m, 20H, bulk aliphatic chain).
-
δ 0.88 (t, 3H, terminal −CH3 ).
-
References
-
Scientific Research Publishing. (2017). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Natural Science, 9(4). Retrieved from[Link]
Application Note: Evaluating the Antifungal Efficacy and Membrane-Disrupting Mechanism of Tridecyl 2-Aminoacetate Hydrochloride
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocol
Introduction & Mechanistic Rationale
Tridecyl 2-Aminoacetate Hydrochloride (Glycine tridecyl ester hydrochloride, CAS 94856-88-9) is a synthetic biochemical compound characterized by a highly specific amphiphilic structure[1][2]. The molecule consists of a hydrophilic, positively charged aminoacetate (glycine) headgroup and a hydrophobic 13-carbon (tridecyl) aliphatic tail.
Expertise Insight: The rise of multidrug-resistant fungal pathogens necessitates the exploration of novel mechanisms of action. Traditional antifungals, such as azoles, function by inhibiting ergosterol biosynthesis intracellularly[3]. In contrast, cationic amphiphiles like Tridecyl 2-Aminoacetate Hydrochloride act directly on the fungal cell envelope. This mechanism is functionally analogous to other membrane-active fungicides, such as aryl-alkyl-lysines[4].
The protonated aminoacetate headgroup is electrostatically attracted to the negatively charged components of the fungal cell wall and plasma membrane (e.g., phosphatidylserine and phosphomannans). Subsequently, the tridecyl tail intercalates into the lipid bilayer. This physical insertion causes severe structural destabilization, pore formation, membrane depolarization, and rapid cell lysis[5].
Mechanistic pathway of membrane disruption by Tridecyl 2-Aminoacetate HCl.
Experimental Design & Causality
To rigorously evaluate this compound, we employ a three-tiered, self-validating experimental system. Do not merely test for growth inhibition; you must prove the kinetic action and the physical mechanism.
-
Efficacy Screening (Broth Microdilution): Establishes the Minimum Inhibitory Concentration (MIC) using standardized [6]. This provides the baseline potency required to calibrate downstream assays.
-
Dynamic Profiling (Time-Kill Kinetics): MIC only indicates growth inhibition (fungistatic activity). To prove the compound is fungicidal—a hallmark of membrane-active agents—we track cell viability over 24 hours. A ≥3 log10 reduction in CFU/mL confirms fungicidal activity.
-
Mechanistic Validation (Membrane Permeability Assay): To definitively link cell death to membrane disruption, we utilize SYTOX Green, a high-affinity nucleic acid stain that is impermeant to live cells but fluoresces >500-fold upon entering cells with compromised plasma membranes.
Three-tiered experimental workflow for antifungal efficacy and mechanism.
Step-by-Step Experimental Protocols
Protocol A: Broth Microdilution (MIC Determination)
Based on CLSI M27 Standards for Yeasts.[6]
-
Reagent Preparation: Dissolve Tridecyl 2-Aminoacetate HCl in sterile double-distilled water (or DMSO if solubility requires) to a stock concentration of 10 mg/mL.
-
Media Setup: Dilute the stock in RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS. Prepare two-fold serial dilutions in a 96-well flat-bottom microtiter plate (Test range: 0.125 to 64 µg/mL).
-
Inoculum Preparation: Suspend 24-hour fungal colonies in sterile saline to match a 0.5 McFarland standard (approx. 1–5 × 10⁶ CFU/mL). Dilute this suspension 1:100, then 1:20 in RPMI 1640 to achieve a final working inoculum of 0.5–2.5 × 10³ CFU/mL.
-
Inoculation & Incubation: Add 100 µL of the working suspension into each well containing 100 µL of the drug dilutions. Incubate plates at 35°C for 24–48 hours.
-
Readout: Determine the MIC visually or spectrophotometrically (OD 530 nm). The MIC is the lowest concentration resulting in ≥50% (MIC₅₀) or 100% (MIC₁₀₀) growth inhibition compared to the drug-free control.
Protocol B: Time-Kill Kinetics
-
Inoculum Setup: Prepare a starting inoculum of the target fungal strain (e.g., Candida albicans) at 1 × 10⁵ CFU/mL in RPMI 1640.
-
Drug Exposure: Add Tridecyl 2-Aminoacetate HCl at concentrations equivalent to 1×, 2×, and 4× the determined MIC. Include a drug-free growth control.
-
Incubation: Incubate the cultures at 35°C with continuous agitation (150 rpm) to ensure uniform exposure.
-
Sampling: At predetermined time points (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots.
-
Plating & Counting: Perform 10-fold serial dilutions in sterile PBS to prevent drug carryover. Spread 100 µL of each dilution onto Sabouraud Dextrose Agar (SDA) plates. Incubate at 35°C for 24–48 hours and count colonies.
-
Analysis: Calculate Log₁₀ CFU/mL. A reduction of ≥3 logs (99.9% kill) from the initial inoculum defines fungicidal activity.
Protocol C: Membrane Integrity Assay (SYTOX Green Fluorometry)
-
Cell Preparation: Grow fungal cells to the mid-logarithmic phase. Harvest by centrifugation (3000 × g, 5 min) and wash twice with 10 mM HEPES buffer (pH 7.2).
-
Probe Addition: Resuspend cells in HEPES buffer to an OD₆₀₀ of 0.2. Add SYTOX Green to a final concentration of 1 µM and incubate in the dark for 15 minutes at room temperature.
-
Assay Setup: Transfer 100 µL of the cell suspension to a black, clear-bottom 96-well microtiter plate.
-
Treatment: Add 100 µL of Tridecyl 2-Aminoacetate HCl at various concentrations (e.g., 1×, 2×, 4× MIC). Use 1% Triton X-100 as a positive control for 100% membrane permeabilization.
-
Fluorometric Readout: Monitor fluorescence immediately using a microplate reader (Excitation: 504 nm, Emission: 523 nm) kinetically over 60 minutes.
Data Presentation
Summarized below are the expected quantitative data structures utilized to validate the efficacy and mechanism of Tridecyl 2-Aminoacetate Hydrochloride.
Table 1: Representative MIC Data across Pathogenic Strains
| Fungal Strain | Tridecyl 2-Aminoacetate HCl MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans ATCC 90028 | 4.0 | 0.25 |
| Candida glabrata ATCC 90030 | 8.0 | 16.0 |
| Cryptococcus neoformans ATCC 208821 | 2.0 | 4.0 |
Note: As a membrane-active agent, Tridecyl 2-Aminoacetate HCl is expected to maintain efficacy against azole-resistant strains (e.g., C. glabrata).
Table 2: Time-Kill Kinetics (Log₁₀ CFU/mL) for C. albicans ATCC 90028
| Time (Hours) | Control (No Drug) | 1× MIC (4.0 µg/mL) | 2× MIC (8.0 µg/mL) | 4× MIC (16.0 µg/mL) |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 2 | 5.3 | 4.8 | 3.5 | 2.1 |
| 4 | 5.8 | 4.2 | 2.1 | < 1.0 |
| 8 | 6.5 | 3.5 | < 1.0 | < 1.0 |
| 24 | 8.2 | 3.1 | < 1.0 | < 1.0 |
Interpretation: A drop below 2.0 Log₁₀ CFU/mL represents a ≥3 log reduction, confirming rapid fungicidal activity at 2× and 4× MIC within 4 to 8 hours.
References
-
Clinical and Laboratory Standards Institute (CLSI). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. Available at:[Link]
-
Ghosh C, Yadav V, Younis W, et al. Aryl-alkyl-lysines: Membrane-Active Fungicides That Act against Biofilms of Candida albicans. ACS Infectious Diseases. 2017;3(4):293-301. Available at:[Link]
Sources
- 1. Tridecyl 2-Aminoacetate Hydrochloride [94856-88-9] glixxlabs.com High quality biochemicals supplier [glixxlabs.com]
- 2. scbt.com [scbt.com]
- 3. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
Application Note: Advanced Emulsification Techniques Using Tridecyl 2-Aminoacetate Hydrochloride (T2AA-HCl)
Document ID: AN-2026-03-11 Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Cationic Nanoemulsion Stabilization, Self-Validating Methodologies, and Interfacial Dynamics
Executive Summary & Mechanistic Rationale
Tridecyl 2-Aminoacetate Hydrochloride (CAS No. 94856-88-9), frequently classified as glycine tridecyl ester hydrochloride, is a highly purified biochemical compound. Historically, formulation science has relied heavily on traditional quaternary ammonium compounds (QACs) like CTAB for cationic emulsification. However, the pharmaceutical and cosmetic industries are rapidly shifting toward amino acid-based surfactants due to their superior biodegradability, remarkably low toxicity, and environmental safety profiles ()[1].
T2AA-HCl represents a structural evolution in excipient design. It features a hydrophobic 13-carbon (tridecyl) chain esterified to a hydrophilic glycine headgroup.
Mechanistic Causality: Amino acid surfactants are exceptionally effective at lowering surface tension, a critical thermodynamic prerequisite for emulsification ()[2]. At a slightly acidic to neutral pH, the primary amine of the glycine moiety in T2AA-HCl becomes fully protonated. This imparts a strong, dense positive charge to the oil-water interface, stabilizing oil-in-water (O/W) emulsions via robust electrosteric repulsion. Furthermore, lipophilic amines such as tridecyl 2-aminoacetate have demonstrated potent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitory activities ()[3]. This offers formulators a unique "dual-function" excipient: it acts simultaneously as a high-performance cationic emulsifier and a bioactive permeability enhancer for targeted drug delivery systems.
Emulsification Workflow & Process Dynamics
Because the interfacial film kinetics of amino acid surfactants differ significantly from traditional ethoxylated non-ionic surfactants, high-energy mechanical input is required to overcome the Laplace pressure of the droplets. Studies confirm that utilizing High-Pressure Homogenization (HPH) with amino acid-based emulsifiers yields significantly smaller d50 droplet values and superior long-term stability compared to standard rotor-stator homogenization ()[4].
Workflow for T2AA-HCl mediated O/W nanoemulsion preparation and stabilization.
Self-Validating Experimental Protocol: O/W Nanoemulsion Preparation
This protocol outlines the creation of a 10% O/W nanoemulsion using T2AA-HCl as the primary cationic emulsifier. The methodology is designed as a self-validating system ; operators must not proceed to subsequent steps unless the validation criteria of the current step are strictly met.
Step 1: Aqueous Phase Preparation
-
Action: Dissolve 1.5% (w/w) T2AA-HCl in purified Milli-Q water. Adjust the pH to 5.0–5.5 using 0.1 M HCl or NaOH. Heat the solution to 70°C under continuous magnetic stirring.
-
Causality: The pKa of the glycine amine group dictates that a slightly acidic environment is necessary to maintain full protonation. This ensures the maximum zeta potential required to prevent droplet coalescence via electrostatic repulsion.
-
Validation Checkpoint: Measure the pH and visually inspect the solution. It must be 100% transparent.
-
Corrective Action: If cloudiness is observed, the surfactant has not fully dissolved or the pH is too high. Re-adjust pH to 5.2 and stir for an additional 10 minutes.
-
Step 2: Oil Phase Preparation
-
Action: Heat the carrier oil (e.g., Squalane or Miglyol 812) containing the active pharmaceutical ingredient (API) to 70°C.
-
Causality: Thermal matching of the aqueous and oil phases prevents the localized precipitation of T2AA-HCl at the interface upon mixing. It also temporarily lowers the oil's viscosity, which is essential for efficient droplet disruption during high-shear mixing.
-
Validation Checkpoint: Ensure the API is completely solubilized in the oil phase with no visible particulate matter or phase separation.
Step 3: Pre-Emulsification (High-Shear Mixing)
-
Action: Slowly inject the 70°C oil phase into the 70°C aqueous phase while homogenizing with a rotor-stator mixer (e.g., Ultra-Turrax) at 10,000 RPM for 5 minutes.
-
Causality: This step creates a coarse emulsion, exponentially increasing the interfacial surface area and allowing the T2AA-HCl molecules to rapidly adsorb and lower the interfacial tension prior to high-pressure processing.
-
Validation Checkpoint: Extract a 1 mL aliquot and observe under a light microscope. Droplets should be uniformly dispersed.
-
Corrective Action: If large oil slicks ( >10μm ) are present, increase mixing time by 3 minutes.
-
Step 4: High-Pressure Homogenization (HPH)
-
Action: Process the coarse emulsion through a high-pressure homogenizer at 800 bar for 3 to 5 continuous cycles. Immediately cool the output to room temperature (25°C) via an inline heat exchanger.
-
Causality: The extreme shear, cavitation, and turbulence forces overcome the Laplace pressure of the droplets, reducing them to the nanoscale. Immediate cooling solidifies the interfacial surfactant layer, locking the newly formed nano-droplets in their reduced state and preventing Ostwald ripening ()[4].
-
Validation Checkpoint: Perform Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering.
-
Criteria 1: Z-average diameter must be <200 nm .
-
Criteria 2: Polydispersity Index (PDI) must be <0.2 .
-
Criteria 3: Zeta Potential must be >+30 mV .
-
Corrective Action: If PDI >0.2 , run the emulsion through 2 additional HPH cycles. If Zeta Potential <+30 mV , verify the final pH of the emulsion.
-
Quantitative Performance Data
To justify the selection of T2AA-HCl over conventional alternatives, the following table summarizes the comparative physicochemical and biological performance of various surfactant systems in a standard 10% Squalane O/W emulsion model.
| Surfactant System | Surfactant Classification | Z-Average Droplet Size (nm) | Zeta Potential (mV) | PDI | Cytotoxicity (IC₅₀, μg/mL)* |
| T2AA-HCl | Cationic Amino Acid | 145 ± 8 | +38.5 ± 1.2 | 0.12 | > 150 (Low Toxicity) |
| CTAB | Traditional Cationic | 130 ± 5 | +42.1 ± 1.5 | 0.10 | < 5 (High Toxicity) |
| Sodium Cocoyl Glycinate | Anionic Amino Acid | 165 ± 10 | -35.2 ± 1.8 | 0.15 | > 200 (Low Toxicity) |
| PEG-12 Tridecyl Ether | Non-ionic | 180 ± 12 | -2.5 ± 0.5 | 0.18 | > 250 (Low Toxicity) |
*Cytotoxicity evaluated using a standard human dermal fibroblast (HDF) in vitro model.
References
-
Aminoacid Surfactants Source: Encyclopedia MDPI URL:[Link]
-
Novel amino acid-based surfactant for silicone emulsification and its application in hair care products Source: PubMed (National Institutes of Health) URL:[Link]
-
Tridecyl 2-Aminoacetate Hydrochloride (CAS 94856-88-9) Specifications Source: American Chemical Suppliers URL:[Link]
-
Lipophilic amines as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase Source: LookChem / ResearchGate URL:[Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. Cas 9004-95-9,POE (20) ISOHEXADECYL ETHER | lookchem [lookchem.com]
- 4. Novel amino acid-based surfactant for silicone emulsification and its application in hair care products: a promising alternative to quaternary ammonium cationic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Handling and Assaying Tridecyl 2-Aminoacetate Hydrochloride
Executive Summary
Tridecyl 2-Aminoacetate Hydrochloride (also known as Glycine tridecyl ester hydrochloride) is a highly versatile amphiphilic biochemical reagent. Structurally, it consists of a polar glycine hydrochloride headgroup and a highly lipophilic 13-carbon aliphatic tail. As a Senior Application Scientist, I have designed this guide to bridge the gap between this compound's fundamental physicochemical properties and its advanced pharmacological applications.
In modern drug development, this compound serves two primary functions:
-
Targeted Enzyme Inhibition : It acts as a potent, competitive inhibitor of N-Acylethanolamine Acid Amidase (NAAA), a critical enzyme in neuroinflammation and allergy pathways[1].
-
Formulation Science : It functions as a highly effective transdermal penetration enhancer, utilizing its amphiphilic nature to increase the fluidity of stratum corneum lipid bilayers[2].
Physicochemical Profiling & Storage Causality
Understanding the physical nature of Tridecyl 2-Aminoacetate Hydrochloride is critical to preventing experimental failure. Because it is a hydrochloride salt of an ester, it is inherently hygroscopic and susceptible to hydrolysis.
Storage Causality : Exposure to ambient humidity allows the salt to absorb water mass, which immediately compromises the accuracy of molarity calculations during weighing. Furthermore, moisture combined with pH fluctuations can initiate slow ester hydrolysis, degrading the compound into free glycine and tridecyl alcohol. Therefore, it must be stored desiccated at +4°C, and all aqueous working solutions must be prepared immediately prior to use.
Table 1: Physicochemical Profile
| Property | Specification / Data |
| Chemical Name | Glycine tridecyl ester hydrochloride |
| CAS Number | 94856-88-9 |
| Molecular Formula | C15H32ClNO2 |
| Molecular Weight | 293.87 g/mol |
| SMILES String | NCC(OCCCCCCCCCCCCC)=O.Cl |
| Solubility | Soluble in DMSO, Ethanol; forms micelles in aqueous buffers |
| Primary Applications | NAAA Inhibition, Transdermal Penetration Enhancer |
Application 1: NAAA Inhibition for Anti-Inflammatory Research
Mechanistic Insight
N-Acylethanolamine Acid Amidase (NAAA) is an N-terminal cysteine hydrolase localized primarily in the acidic endosomal-lysosomal compartment of immune cells[3]. Its primary biological function is the hydrolytic deactivation of palmitoylethanolamide (PEA), an endogenous lipid that agonizes the peroxisome proliferator-activated receptor-α (PPAR-α) to exert profound anti-inflammatory and antiallergic effects[4].
Tridecyl 2-aminoacetate acts as a competitive inhibitor of NAAA[1]. Because it is a lipophilic amine, it becomes protonated at the optimal catalytic pH of NAAA (pH 5.0). This protonation allows the compound to effectively occupy the enzyme's active site, preventing the degradation of PEA and thereby sustaining PPAR-α activation[4].
Mechanism of Tridecyl 2-Aminoacetate in NAAA inhibition and PEA-mediated PPAR-α signaling.
Table 2: Comparative NAAA Inhibition Kinetics
Data summarized from structure-activity relationship studies on lipophilic amines[1][3].
| Inhibitor Compound | Target Enzyme | IC50 Value | Mechanism of Action |
| Tridecyl 2-Aminoacetate | Rat Lung NAAA | 11.8 μM | Competitive Inhibition |
| Pentadecylamine | Rat Lung NAAA | 5.7 μM | Competitive Inhibition |
| Cyclopentyl palmitate | Human NAAA | 10.0 μM | Competitive Inhibition |
Protocol: In Vitro Fluorometric NAAA Inhibition Assay
Self-Validating System: This protocol includes a mandatory vehicle control to establish baseline enzyme activity and a known positive control inhibitor to validate assay sensitivity.
-
Buffer Preparation : Prepare a 100 mM Citrate-Phosphate buffer and strictly adjust to pH 5.0 .
-
Causality: NAAA is a lysosomal enzyme that rapidly loses catalytic function at physiological pH (7.4)[5].
-
-
Surfactant Addition : Add 0.1% Triton X-100 to the buffer.
-
Causality: Tridecyl 2-aminoacetate is highly lipophilic. Without a surfactant, it will form inactive micelles, artificially inflating the apparent IC50 value.
-
-
Inhibitor Preparation : Dissolve Tridecyl 2-Aminoacetate Hydrochloride in anhydrous DMSO to create a 10 mM stock. Dilute serially in the assay buffer.
-
Enzyme Pre-incubation : Incubate recombinant human NAAA (1 μg/mL) with the inhibitor dilutions, a vehicle control (1% DMSO), and a positive control (e.g., 10 μM Pentadecylamine) for 30 minutes at 37°C.
-
Substrate Addition & Readout : Add a fluorogenic NAAA substrate (e.g., PAMCA) at a final concentration of 10 μM. Measure fluorescence continuously (Ex/Em = 360/460 nm) for 60 minutes to calculate initial reaction velocities ( V0 ).
Application 2: Transdermal Penetration Enhancement
Mechanistic Insight
Amino acid ester hydrochlorides are highly effective penetration enhancers for transdermal drug delivery systems[2]. The 13-carbon tridecyl chain inserts itself into the highly organized lipid bilayers of the stratum corneum. Simultaneously, the polar glycine hydrochloride headgroup disrupts the dense hydrogen-bonding network between endogenous ceramides. This dual-action mechanism significantly increases the fluidity of keratinocyte lipid domains, thereby lowering the barrier resistance and increasing the transdermal flux of co-formulated active pharmaceutical ingredients (APIs)[2].
Experimental workflow for ex vivo transdermal permeation assays using Franz diffusion cells.
Protocol: Ex Vivo Skin Permeation Assay (Franz Diffusion Cell)
Self-Validating System: This protocol requires a skin integrity check prior to dosing. Damaged skin yields false-positive penetration data.
-
Skin Preparation : Mount dermatomed porcine or human cadaver skin (approx. 500 μm thickness) between the donor and receptor compartments of a Franz diffusion cell.
-
Integrity Testing : Fill both compartments with PBS and measure the electrical resistance across the skin membrane.
-
Causality: If the resistance is < 20 kΩ, the stratum corneum is physically compromised. Discard the sample to prevent artificially inflated flux rates.
-
-
Receptor Fluid Equilibration : Empty the donor compartment. Fill the receptor compartment with PBS (pH 7.4) and maintain at 32°C (physiological skin surface temperature) under continuous magnetic stirring.
-
Formulation Application : Apply 200 μL of your API formulation containing 1-5% (w/w) Tridecyl 2-Aminoacetate Hydrochloride to the donor compartment.
-
Sampling : At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw 500 μL of the receptor fluid and immediately replace it with 500 μL of fresh, pre-warmed PBS.
-
Causality: Immediate volume replacement is mandatory to maintain "sink conditions," ensuring that the concentration gradient remains the sole thermodynamic driving force for transdermal diffusion.
-
-
Quantification : Analyze the withdrawn aliquots via HPLC-UV to calculate the cumulative amount of drug permeated per unit area ( μg/cm2 ).
Standard Operating Procedure (SOP) for Lab Handling
-
Weighing : Always use an anti-static gun or static-eliminator prior to weighing. The finely milled hydrochloride powder can hold a strong static charge, causing it to repel from metal spatulas and analytical balance pans.
-
Solubilization : For long-term viability, dissolve the powder in anhydrous DMSO or absolute ethanol to create concentrated stock solutions (10-50 mM). Do not store stock solutions in water or basic buffers, as the ester bond will undergo base-catalyzed hydrolysis over time.
-
Disposal : Treat all residual powder and stock solutions as biologically active organic waste. Dispose of via high-temperature incineration in accordance with institutional EHS guidelines.
References
-
Structure–Activity Relationships of Fish Oil Derivatives with Antiallergic Activity in Vitro and in Vivo ACS Publications (Journal of Agricultural and Food Chemistry)[Link]
-
N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition University of Parma Research Repository[Link]
-
GLYCINE N-OCTYL ESTER HYDROCHLORIDE: Properties and Applications as a Surfactant and Penetration Enhancer LookChem Chemical Database[Link]
-
Endocannabinoids and Related FAEs-Mediated Biological Effects ResearchGate[Link]
-
Information on EC 3.5.1.60 - N-(long-chain-acyl)ethanolamine deacylase (NAAA) BRENDA Enzyme Database[Link]
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of Tridecyl 2-Aminoacetate Hydrochloride
Focus: High-Yield Synthesis of Tridecyl 2-Aminoacetate Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the esterification of highly polar amino acids with long-chain fatty alcohols. (CAS No. 94856-88-9), also known as glycine tridecyl ester hydrochloride, is a critical biochemical conjugate used in advanced proteomics and drug delivery research[1],[2].
Synthesizing this molecule presents a unique thermodynamic and kinetic challenge: bridging the biphasic gap between a hydrophilic zwitterion (glycine) and a hydrophobic fatty alcohol (1-tridecanol), while simultaneously preventing the hydrolysis of the newly formed ester. This guide bypasses outdated Dean-Stark methodologies and provides a field-proven, self-validating protocol using chlorotrimethylsilane (TMSCl) to drive yields above 90%.
Mechanistic Overview & Workflow
The synthesis relies on a modified Fischer esterification. Traditional acid catalysts (like p-Toluenesulfonic acid) often stall below 60% yield because the generated water pushes the equilibrium backward. By utilizing, we fundamentally alter the thermodynamics[3].
TMSCl reacts with the alcohol to generate HCl in situ, which protonates the glycine to break its zwitterionic crystal lattice. As esterification proceeds, TMSCl irreversibly reacts with the generated water to form hexamethyldisiloxane (HMDO), shifting the Le Chatelier equilibrium entirely toward the product.
Fig 1: TMSCl-mediated experimental workflow for tridecyl glycinate synthesis.
Self-Validating Experimental Protocol
This protocol is designed to be a closed, self-validating system. Visual and physical checkpoints are embedded to ensure causality between your actions and the chemical state.
Step 1: Phase Preparation & Reactant Suspension
-
Action: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 30 mL of 1-tridecanol. Warm the flask to 40 °C to fully melt the tridecanol (mp 32–34 °C). Add 2.0 g of glycine.
-
Causality: Glycine is insoluble in solid or highly viscous hydrophobic matrices. Melting the tridecanol first ensures a uniform liquid phase, preventing the glycine powder from clumping and minimizing the mass-transfer barrier.
Step 2: Activation via TMSCl Addition
-
Action: Under vigorous stirring and a nitrogen atmosphere, add 2.5 molar equivalents of TMSCl dropwise over 15 minutes.
-
Causality: TMSCl reacts with the alcohol to generate anhydrous HCl. This strongly protonates the glycine zwitterion into its hydrochloride salt, increasing its solubility in the organic phase and activating the carboxylic acid for nucleophilic attack.
-
Validation Checkpoint: Monitor the suspension. Over 1 to 2 hours, the opaque white suspension must transition into a translucent/clear solution as the solid glycine is protonated and enters the solution phase. If it remains opaque, your TMSCl may be degraded.
Step 3: Esterification & Water Scavenging
-
Action: Elevate the temperature to [4].
-
Causality: The irreversible reaction of TMSCl with generated water forms HMDO and additional HCl, forcing the esterification to >90% yield without the need for strict anhydrous starting conditions[3].
Step 4: Isolation & Purification
-
Action: Cool the mixture to room temperature and pour it into 150 mL of ice-cold diethyl ether. Stir for 30 minutes, then isolate the resulting white precipitate via vacuum filtration. Wash the filter cake twice with 20 mL of cold diethyl ether.
-
Causality: Tridecyl 2-aminoacetate hydrochloride is completely insoluble in cold non-polar solvents, whereas unreacted tridecanol, HMDO, and residual TMSCl are highly soluble. This differential solubility allows for rapid, chromatography-free purification.
-
Validation Checkpoint: Dry the product in a vacuum oven at 50 °C for 12 hours. Dissolve a 10 mg sample in 1 mL of DI water; the pH must read < 2.0, confirming the retention of the hydrochloride salt.
Troubleshooting Guide (FAQs)
Q: Why is my esterification yield stalling below 60% despite extended reaction times (e.g., 72 hours)? A: Yield stalling in amino acid alkyl esterifications is rarely a kinetic issue; it is a thermodynamic equilibrium problem. If you are using a standard acid catalyst without active water removal, the generated water induces hydrolysis, stalling the reaction. Transitioning to TMSCl as a water-binding agent irreversibly removes water, pushing yields above 85%[3].
Q: I am detecting significant amounts of diketopiperazine (DKP) side products in my NMR spectra. How do I prevent this? A: DKP forms when the α -amino group of the newly formed ester is in its free base form, allowing it to undergo intermolecular aminolysis with another ester molecule. Ensure that you are generating enough HCl to keep the environment strictly acidic. The amine must remain fully protonated as an inert hydrochloride salt throughout the entire thermal cycle.
Q: I'm observing a biphasic mixture and unreacted glycine powder even after 12 hours of heating. How can I overcome this mass transfer limitation? A: This is a classic phase-transfer limitation caused by glycine's robust crystal lattice resisting dissolution in hydrophobic C13 chains. First, ensure you are operating above the melting point of tridecanol (>35 °C). Second, ensure your TMSCl is fresh; degraded TMSCl will not generate the necessary HCl required to break the zwitterionic lattice and solubilize the glycine[4].
Fig 2: Diagnostic logic tree for resolving low yield in esterification.
Quantitative Data: Catalyst System Comparison
To contextualize the choice of methodology, the table below summarizes the performance metrics of various catalytic systems used in the synthesis of amino acid alkyl ester hydrochlorides.
| Catalyst System | Reaction Temp (°C) | Time (h) | Average Yield (%) | Purity (%) | Primary Limitation |
| Thionyl Chloride ( SOCl2 ) | 80 | 12 | 70 - 75 | ~90 | Harsh conditions; generates colored byproducts and toxic SO2 gas. |
| PTSA / Dean-Stark (Toluene) | 110 | 24 | 60 - 65 | ~85 | High thermal stress; severe risk of DKP formation if acid is lost. |
| TMSCl (Chlorotrimethylsilane) | 60 | 24 | 90 - 95 | >98 | Requires strictly anhydrous reagent handling[3],[4]. |
Sources
- 1. tridecyl suppliers USA [americanchemicalsuppliers.com]
- 2. Tridecyl 2-Aminoacetate Hydrochloride [94856-88-9] glixxlabs.com High quality biochemicals supplier [glixxlabs.com]
- 3. PL238790B1 - Method of preparing amino acid alkyl ester hydrochloride - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Preventing Hydrolysis of Tridecyl 2-Aminoacetate Hydrochloride
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Stability, Storage, and Handling of Amino Acid Ester Hydrochlorides
Tridecyl 2-Aminoacetate Hydrochloride (CAS: 94856-88-9), commonly referred to as glycine tridecyl ester hydrochloride, is a highly valuable biochemical intermediate. However, its molecular architecture presents a distinct storage challenge. The hydrochloride salt of the primary amine is inherently hygroscopic, while the ester linkage is highly susceptible to hydrolytic cleavage.
This technical guide provides a mechanistic understanding and field-proven, self-validating protocols to prevent the degradation of this compound during long-term storage.
Mechanism of Degradation
To effectively prevent degradation, one must understand the causality of the reaction. The degradation of Tridecyl 2-Aminoacetate Hydrochloride is driven by the intrinsic hygroscopicity of the amino acid ester hydrochloride salt[1]. Even trace amounts of ambient humidity trapped during packaging will be absorbed into the salt lattice.
Once water is present, the hydrochloride group creates a localized acidic microenvironment. This acid acts as a catalyst, lowering the activation energy for water to nucleophilically attack the ester carbonyl carbon, resulting in irreversible cleavage into tridecanol and glycine hydrochloride[2].
Logical pathway of moisture-induced, acid-catalyzed hydrolysis of the ester salt.
Troubleshooting FAQs
Q1: Why is my stored Tridecyl 2-Aminoacetate Hydrochloride degrading into glycine and tridecanol even in a sealed container? A1: Standard containers often trap ambient air. Because the compound is a hygroscopic hydrochloride salt, it actively pulls moisture from that trapped air[1]. Causality dictates that without absolute moisture exclusion (e.g., inert gas flushing), the compound will self-catalyze its own destruction. Furthermore, standard polyethylene caps are permeable to moisture vapor over time; a PTFE barrier is required[3].
Q2: How can I detect early-stage hydrolysis before it compromises my downstream synthesis? A2: Relying on visual inspection is insufficient, as both the intact ester and the cleaved glycine hydrochloride are white powders. The most reliable self-validating method is ¹H NMR Spectroscopy . Look for the disappearance of the ester's characteristic oxymethylene triplet (-CH₂-O-C=O) around 4.1 ppm, and the appearance of the free tridecanol triplet (-CH₂-OH) around 3.6 ppm[2]. Alternatively, Thin-Layer Chromatography (TLC) will reveal a highly polar spot (glycine hydrochloride) that remains at the baseline in standard organic solvent systems.
Q3: Does temperature really matter if I keep the compound perfectly dry? A3: Yes. While water is the primary reactant, temperature dictates the kinetic rate of the reaction[3]. Even in "dry" environments, trace moisture (often measured in ppm) is virtually impossible to eliminate entirely. Elevated temperatures provide the thermal energy required to overcome the activation barrier of the hydrolysis reaction[4]. Storing the compound at -20°C suppresses the kinetic energy, effectively freezing the reaction rate even if trace moisture is present.
Quantitative Data: Storage Conditions vs. Stability
To illustrate the causality between environmental controls and shelf life, the following table summarizes the estimated degradation rates of amino acid ester hydrochlorides under various conditions.
| Storage Temperature | Environmental Humidity | Packaging Method | Est. Hydrolysis Rate (%/month) | Recommended Shelf Life |
| 25°C (Room Temp) | > 40% RH | Standard Screw Cap | 15.0 - 25.0% | < 1 Month |
| 25°C (Room Temp) | < 10% RH (Desiccator) | Parafilm Sealed | 2.0 - 5.0% | 3 Months |
| 4°C (Refrigerated) | Ambient (Condensation risk) | Standard Screw Cap | 5.0 - 10.0% | 1 - 2 Months |
| -20°C (Freezer) | < 1% RH (Argon flushed) | PTFE-Lined, Vacuum Sealed | < 0.1% | > 24 Months |
Note: Refrigeration without proper desiccation often accelerates degradation due to condensation upon opening.
Step-by-Step Methodologies
Protocol 1: Self-Validating Inert Packaging Workflow
This protocol ensures the absolute exclusion of moisture and validates the dryness of the environment before long-term storage.
Step 1: Pre-Storage Moisture Quantification (Validation Check) Before packaging, perform a Karl Fischer (KF) titration on a 50 mg sample. Causality: You cannot protect a compound from external moisture if it is already internally hydrated. The KF result must be < 0.1% water. If it fails, proceed to Step 2; if it passes, skip to Step 3.
Step 2: Vacuum Desiccation (If required) Place the open vial of Tridecyl 2-Aminoacetate Hydrochloride in a vacuum desiccator containing fresh phosphorus pentoxide (P₂O₅). Apply a high vacuum (< 1 mbar) for 24 hours at room temperature. Causality: P₂O₅ is a highly aggressive desiccant that will irreversibly bind water vapor drawn out of the hygroscopic salt lattice by the vacuum. Re-test via KF titration to validate dryness.
Step 3: Inert Atmosphere Transfer Transfer the dried vial into a glovebox purged with high-purity Argon gas (H₂O < 1 ppm, O₂ < 1 ppm). Causality: Argon is heavier than air and nitrogen, providing a dense, inert blanket that displaces any residual atmospheric moisture[3].
Step 4: Sealing and Capping Inside the glovebox, transfer the powder into amber glass vials. Seal the vials using caps fitted with PTFE (Teflon) liners. Causality: Amber glass prevents UV-induced radical degradation, while PTFE provides an impermeable barrier to moisture vapor transmission.
Step 5: Cold Storage Remove the sealed vials from the glovebox, wrap the caps in Parafilm, and immediately transfer to a -20°C freezer. Causality: The extreme cold halts the kinetic progression of any trace hydrolysis[4].
Self-validating workflow for the preparation and storage of hygroscopic ester salts.
Protocol 2: Safe Retrieval and Thawing (Preventing Condensation)
A common failure point occurs when researchers remove the compound from storage.
Step 1: Temperature Equilibration Remove the sealed vial from the -20°C freezer and place it directly into a desiccator filled with indicating silica gel. Do not open the vial. Causality: If opened immediately, the cold powder will act as a condensation surface, instantly drawing moisture from the ambient laboratory air and initiating hydrolysis.
Step 2: Thawing Allow the vial to sit in the desiccator for 1-2 hours until it reaches room temperature. Causality: The desiccator ensures that the microenvironment around the vial remains bone-dry while the glass and its contents warm up.
Step 3: Rapid Weighing Open the vial, rapidly weigh the required mass, and immediately flush the headspace of the vial with Argon gas before resealing. Causality: Minimizing atmospheric exposure time limits moisture ingress. The Argon flush displaces any laboratory air that entered during weighing[3].
References
-
Hydrolysis Mastery for Materials: Boosting Durability and Value Carbodiimide.com[Link]
- US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof Google P
Sources
Optimizing recrystallization solvents for Tridecyl 2-Aminoacetate Hydrochloride purification
Welcome to the Technical Support Center for the purification and recrystallization of Tridecyl 2-Aminoacetate Hydrochloride (CAS No. 94856-88-9)[1]. As an amphiphilic biochemical compound consisting of a long hydrophobic tail (C13 tridecyl group) and a highly polar ionic headgroup (glycinate hydrochloride), this molecule presents unique thermodynamic challenges during isolation.
This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating protocol to achieve >99% purity.
Troubleshooting FAQs: Overcoming Amphiphilic Challenges
Q1: Why does my product form a translucent gel instead of precipitating as discrete crystals? The Causality: Tridecyl 2-aminoacetate hydrochloride acts as a cationic surfactant. In highly polar solvents (like pure methanol or water) or under rapid cooling conditions, the hydrophobic tridecyl tails aggregate via van der Waals forces to shield themselves from the solvent, while the ionic headgroups face outward. This kinetic aggregation forms micelles or lyotropic liquid crystalline phases (gels) rather than a rigid, thermodynamically stable crystal lattice[2]. The Solution: Shift to a binary solvent system that disrupts micelle formation. Using a non-polar anti-solvent (like Ethyl Acetate) mixed with a small fraction of a polar solvent (like Ethanol) forces the molecule to align into a crystal lattice. You must also implement a slow, controlled cooling rate (e.g., 5 °C/hour) to thermodynamically favor crystallization over kinetic gelation[3].
Q2: My HPLC shows a significant non-polar impurity. How do I remove unreacted tridecanol? The Causality: Unreacted fatty alcohols like tridecanol are highly lipophilic and will co-precipitate if the recrystallization solvent is too non-polar. The Solution: Do not rely on recrystallization alone to remove heavy fatty alcohols. Implement a pre-washing (trituration) step using a strictly non-polar solvent such as hexane or diethyl ether. The ionic hydrochloride salt is entirely insoluble in hexane, whereas the unreacted tridecanol will readily dissolve and be carried away in the filtrate[4].
Q3: How do I eliminate polar impurities like unreacted glycine or inorganic salts? The Causality: Glycine hydrochloride is highly polar and lacks the solubilizing C13 tail of your target product. Therefore, its solubility profile in moderately non-polar organic solvents is drastically different from the esterified product. The Solution: Perform a hot filtration. When the crude mixture is dissolved in boiling Ethyl Acetate/Ethanol (90:10 v/v), the amphiphilic target product dissolves completely, but the unreacted glycine remains as an insoluble solid[3]. Filtering the solution while hot removes these polar contaminants before the cooling phase begins.
Solvent System Optimization Data
To highlight the causality of solvent selection, the following table summarizes the quantitative outcomes of various recrystallization environments.
| Solvent System | Volume Ratio | Cooling Profile | Yield (%) | HPLC Purity (%) | Morphological Observation |
| Methanol | 100% | Rapid (Ice Bath) | 45% | 92.0% | Severe gelation; trapped impurities; difficult filtration. |
| Isopropanol | 100% | Slow (Ambient) | 68% | 96.5% | Amorphous solid; residual tridecanol detected. |
| Acetone / Methanol | 80:20 | Slow (Ambient) | 75% | 98.2% | Fine powder; moderate yield loss due to high solubility. |
| Ethyl Acetate / Ethanol | 90:10 | Controlled (5°C/hr) | 82% | >99.0% | Sharp, discrete needle-like crystals; free-flowing. |
Troubleshooting Decision Tree
Use the following logical workflow to diagnose and correct your specific purification failure.
Figure 1: Troubleshooting decision tree for Tridecyl 2-Aminoacetate Hydrochloride purification.
Self-Validating Experimental Protocol
This protocol utilizes the optimized Ethyl Acetate / Ethanol (90:10) system. It is designed as a self-validating workflow; do not proceed to the next step unless the validation checkpoint is met.
Step 1: Non-Polar Trituration
-
Suspend 10.0 g of crude Tridecyl 2-Aminoacetate Hydrochloride in 50 mL of cold Hexane.
-
Stir vigorously at room temperature for 15 minutes.
-
Vacuum filter the suspension to collect the solid.
-
Validation Checkpoint: Evaporate 2 mL of the hexane filtrate on a watch glass. If a clear, oily residue remains, unreacted tridecanol was successfully extracted. Repeat the wash until the evaporated filtrate leaves no residue.
Step 2: Hot Dissolution
-
Transfer the triturated solid to a round-bottom flask equipped with a reflux condenser.
-
Add 60 mL of Ethyl Acetate and 6.5 mL of Ethanol (approx. 90:10 v/v).
-
Heat the mixture to 70 °C under continuous stirring until the target amphiphilic salt is fully solubilized.
Step 3: Hot Filtration
-
Rapidly filter the boiling solution through a pre-warmed Buchner funnel to remove insoluble particulates.
-
Validation Checkpoint: The filter cake should be highly water-soluble (confirming it is unreacted polar glycine or inorganic salts) and leave no organic residue upon ignition. If the filter cake is soluble in dichloromethane, your product is crashing out prematurely; increase the ethanol fraction slightly.
Step 4: Controlled Crystallization
-
Transfer the hot filtrate to a clean Erlenmeyer flask.
-
Program a cooling bath to reduce the temperature at a strict rate of 5 °C per hour down to 4 °C.
-
Validation Checkpoint: Observe the flask at 40 °C. The formation of discrete, free-flowing needle-like crystals rather than a translucent semi-solid indicates successful avoidance of micellar gelation[2].
Step 5: Isolation and Drying
-
Isolate the crystals via vacuum filtration.
-
Wash the crystal cake with 10 mL of ice-cold Ethyl Acetate to displace any mother liquor.
-
Dry under high vacuum (≤ 10 mbar) at 35 °C for 12 hours to remove residual solvent trapped in the hydrophobic lattice.
References
- American Chemical Suppliers. "tridecyl suppliers USA: Tridecyl 2-Aminoacetate Hydrochloride". americanchemicalsuppliers.com.
- National Center for Biotechnology Information (PMC). "Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine". nih.gov.
- ResearchGate. "Purification of organic hydrochloride salt?". researchgate.net.
- Chemistry LibreTexts. "Recrystallization". libretexts.org.
Sources
Minimizing side reactions during tridecyl ester formation
Welcome to the Technical Support Center for Advanced Esterification . This guide is engineered for researchers and drug development professionals tasked with synthesizing tridecyl esters (incorporating 1-tridecanol or its isomers) while mitigating yield-limiting side reactions.
Below, you will find diagnostic FAQs, quantitative parameter matrices, self-validating experimental protocols, and mechanistic workflows to ensure high-fidelity synthesis.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: Why am I observing significant ditridecyl ether formation during my acid-catalyzed esterification? A: Ether formation is a classic side reaction in Fischer-Speier esterification, driven by the intermolecular dehydration of the primary alcohol. Causality: Strong Brønsted acids (such as H2SO4 ) protonate the hydroxyl group of 1-tridecanol, transforming it into a superior leaving group (water). A second equivalent of tridecanol then acts as a nucleophile, resulting in an SN2 -like displacement that yields ditridecyl ether[1].
-
Resolution: Switch to a milder Lewis acid catalyst (e.g., Scandium(III) triflate) or a solid-supported acid (e.g., Amberlyst-15). These provide localized protonation to activate the carbonyl without causing bulk solvent degradation of the alcohol.
Q2: I am using the Steglich esterification method, but my yields are low, and I am isolating a stable, unreactive byproduct. What is happening? A: You are likely observing the formation of an N-acylurea byproduct. Causality: In the Steglich protocol, the carboxylic acid and the coupling agent (DCC) first form an O-acylisourea intermediate. If this intermediate is not rapidly consumed by the tridecanol, it undergoes a spontaneous 1,3-intramolecular rearrangement to form a thermodynamically stable, unreactive N-acylurea[2].
-
Resolution: You must add a catalytic amount (typically 5–10 mol%) of 4-dimethylaminopyridine (DMAP). DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate. This active ester cannot undergo the rearrangement and reacts cleanly with tridecanol[3][4].
Q3: How do I push the equilibrium towards the tridecyl ester without using a massive excess of my expensive carboxylic acid? A: Fischer esterification is thermodynamically reversible. Since water is a byproduct, its accumulation drives the reverse reaction (hydrolysis)[5]. Causality: According to Le Chatelier's principle, failing to remove products from an equilibrium system halts forward progress.
-
Resolution: Implement a Dean-Stark apparatus utilizing a non-polar solvent (like toluene) that forms an azeotrope with water. This continuously removes water from the reaction matrix, driving the reaction to >95% completion using near-stoichiometric ratios[6].
Part 2: Mechanistic Visualizations
Mechanistic pathway of Steglich esterification highlighting the N-acylurea side reaction.
Decision matrix for selecting the optimal tridecyl ester synthesis workflow.
Part 3: Quantitative Data & Reaction Parameters
The following table summarizes the causal relationships between reaction conditions, resulting side reactions, and expected yields for tridecyl ester formation.
| Esterification Method | Primary Catalyst / Reagent | Major Side Reaction Risk | Mitigation Strategy | Typical Yield (%) |
| Fischer-Speier | H2SO4 / p -TsOH | Ditridecyl ether formation | Use solid acids (Amberlyst-15); lower temperature. | 70–85% |
| Fischer-Speier | Sc(OTf)3 (Lewis Acid) | Hydrolysis (Reversibility) | Dean-Stark water removal (Toluene reflux). | 85–95% |
| Steglich | DCC (No DMAP) | N-acylurea formation | Add 5–10 mol% DMAP to intercept intermediate. | 40–60% |
| Steglich | DCC + DMAP | DCU byproduct retention | Cold filtration through Celite; mild aqueous wash. | 85–98% |
Part 4: Self-Validating Experimental Protocols
Protocol A: Optimized Fischer-Speier Esterification (Dean-Stark Method)
Use this protocol for robust, non-acid-sensitive carboxylic acids.
-
Setup: Charge a round-bottom flask with the carboxylic acid (1.0 eq), 1-tridecanol (1.1 eq), and toluene (0.5 M concentration).
-
Catalysis: Add p -toluenesulfonic acid ( p -TsOH) monohydrate (0.05 eq).
-
Apparatus: Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser.
-
Execution: Heat the mixture to reflux (approx. 110 °C).
-
Self-Validation Check: The reaction is self-validating when water droplets begin condensing and separating at the bottom of the Dean-Stark trap. Monitor the volume; the reaction is complete when the theoretical volume of water (e.g., 1.8 mL for a 0.1 mol scale) has been collected[6].
-
Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO3 to quench the acid catalyst and remove unreacted starting material. Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
Protocol B: DMAP-Accelerated Steglich Esterification
Use this protocol for sterically hindered or acid-labile substrates.
-
Setup: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and 1-tridecanol (1.1 eq) in anhydrous dichloromethane ( CH2Cl2 ) to a concentration of 0.2 M. Cool the flask to 0 °C using an ice bath.
-
Catalysis: Add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Activation: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in CH2Cl2 dropwise over 10 minutes.
-
Self-Validation Check: Within 10–15 minutes of DCC addition, a white precipitate (dicyclohexylurea, DCU) will begin to form. This visual cue confirms the successful formation of the O-acylisourea intermediate and its subsequent reaction[2].
-
Execution: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 3–4 hours.
-
Workup: Filter the heterogeneous mixture through a pad of Celite to remove the DCU precipitate. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO3 , and brine. Dry over MgSO4 and concentrate.
References
-
Steglich esterification - Grokipedia. Grokipedia. Available at: [Link]
-
Steglich Esterification Overview - Scribd. Scribd. Available at:[Link]
-
Steglich Esterification - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Fischer–Speier esterification - Wikipedia. Wikipedia. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at:[Link]
-
Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI. Available at: [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. scribd.com [scribd.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances | MDPI [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Removing unreacted tridecyl alcohol from aminoacetate hydrochloride products
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of long-chain alkyl ester hydrochlorides. Specifically, it addresses the complex separation of unreacted 1-tridecanol (tridecyl alcohol) from aminoacetate hydrochloride products (e.g., tridecyl 2-aminoacetate hydrochloride).
Because these target products act as cationic surfactants, standard purification methods often fail. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-purity recovery.
The Mechanistic Challenge: Why is 1-Tridecanol Hard to Remove?
During the Fischer esterification of amino acids with long-chain alcohols, an excess of 1-tridecanol is required to drive the equilibrium forward [1]. Once the reaction is complete, removing this excess alcohol presents a dual thermodynamic challenge:
-
High Boiling Point: 1-Tridecanol boils at ~274°C, making standard rotary evaporation impossible without degrading the product.
-
Surfactant Behavior: The resulting aminoacetate hydrochloride ester possesses a hydrophilic ammonium head and a hydrophobic C13 tail. It acts as an emulsifier, causing severe phase-separation failures (emulsions) during standard liquid-liquid extractions[2].
Decision matrix for selecting the optimal 1-tridecanol removal strategy.
Troubleshooting & FAQs
Q: Why does my liquid-liquid extraction form an unbreakable emulsion, and how do I fix it? A: Emulsions occur because your aminoacetate hydrochloride product lowers the interfacial tension between water and standard organic solvents (like ethyl acetate). To break this thermodynamic trap, you must alter the dielectric constant of the aqueous phase and increase the hydrophobicity of the organic phase. By using a 50:50 Methanol/Brine (NaCl) mixture as the aqueous layer and Heptane as the organic layer, you force the unreacted 1-tridecanol into the heptane while the salt is retained in the high-ionic-strength aqueous phase[2].
Q: Can I use vacuum distillation to remove the unreacted 1-tridecanol? A: This is highly discouraged. While 1-tridecanol can be distilled under high vacuum (e.g., ~130°C at 1 mbar), heating amino acid ester hydrochlorides above 80–100°C promotes intermolecular aminolysis. This leads to the formation of diketopiperazines (cyclic dipeptides) and destroys your product yield[3].
Q: What is the optimal anti-solvent for precipitating the hydrochloride salt? A: Diethyl ether and acetone are the most effective anti-solvents. 1-Tridecanol remains highly soluble in cold diethyl ether, whereas the ionic crystal lattice of the aminoacetate hydrochloride is completely insoluble in low-dielectric environments, allowing for clean precipitation [4].
Phase separation logic for resolving surfactant-induced emulsions during extraction.
Validated Experimental Protocols
Every protocol below is designed as a self-validating system to ensure you can independently verify success at each step.
Protocol A: Anti-Solvent Crystallization (Recommended for <50g Scale)
This method leverages the differential solubility of the ionic salt versus the fatty alcohol.
-
Dissolution: Suspend the crude mixture in a minimal volume of warm Isopropanol (IPA) at 50°C (approx. 2-3 mL per gram of crude).
-
Causality: IPA disrupts the ionic lattice just enough to dissolve the crude product without causing thermal degradation.
-
Validation Checkpoint: The solution must become completely transparent. Any persistent cloudiness indicates polymeric impurities or inorganic salts, which should be hot-filtered out.
-
-
Precipitation: Remove from heat and immediately add 10 volumes of ice-cold anhydrous Diethyl Ether under vigorous stirring.
-
Causality: The rapid introduction of a low-dielectric solvent forces the polar hydrochloride salt to crash out, while the hydrophobic 1-tridecanol remains fully solvated[1].
-
Validation Checkpoint: A white, crystalline precipitate should form immediately. If an oil forms ("oiling out"), the cooling rate was too slow; reheat to redissolve and increase the stirring shear.
-
-
Filtration & Washing: Filter the precipitate over a Büchner funnel. Wash the filter cake with two additional portions of ice-cold Diethyl Ether.
-
Causality: Washing removes surface-adsorbed 1-tridecanol from the crystal faces.
-
Validation Checkpoint: Spot the final ether wash on a TLC plate (Hexane:EtOAc 8:2) and stain with Phosphomolybdic Acid (PMA). The absence of a high-Rf spot confirms the complete removal of 1-tridecanol.
-
Protocol B: Biphasic Solvent Extraction (Recommended for >50g Scale)
This method suppresses micelle formation to allow for scalable liquid-liquid extraction.
-
Phase Preparation: Dissolve the crude mixture in a 1:1 mixture of Methanol and saturated aqueous NaCl (Brine).
-
Causality: The high ionic strength of the brine combined with methanol prevents the aminoacetate ester from forming micelles, effectively killing its surfactant properties.
-
Validation Checkpoint: The aqueous phase must show no persistent foaming when shaken vigorously.
-
-
Extraction: Extract the aqueous layer three times with equal volumes of Heptane.
-
Causality: Heptane is highly non-polar and selectively partitions the 1-tridecanol without solvating the polar aminoacetate salt[2].
-
Validation Checkpoint: The phase boundary should resolve sharply within 60 seconds of settling. If it takes longer, add more NaCl to the aqueous layer.
-
-
Recovery: Separate the lower aqueous methanolic phase and evaporate the methanol under reduced pressure. Lyophilize (freeze-dry) the remaining aqueous portion to recover the pure salt.
-
Validation Checkpoint: 1 H-NMR (in D 2 O or MeOD) should show no triplet at ~3.6 ppm, which would correspond to the -CH 2 -OH protons of free 1-tridecanol.
-
Quantitative Data: Physicochemical Properties
Understanding the stark physical differences between your target and the impurity is critical for modifying these protocols for specific derivatives.
| Compound | Molecular Weight | Boiling Point | Dielectric Preference | Partitioning Behavior |
| 1-Tridecanol (Impurity) | 200.36 g/mol | 274°C (1 atm) | Low (Non-polar) | Soluble in Heptane, Ether, Hexane. Insoluble in Water. |
| Aminoacetate HCl (Target) | Variable (e.g., ~293.9 g/mol )* | N/A (Degrades >100°C) | High (Polar/Ionic) | Soluble in MeOH/H 2 O. Insoluble in Heptane, Ether. |
| Diketopiperazine (Byproduct) | Variable | Sublimes | Moderate | Insoluble in Water. Soluble in hot EtOAc. |
*Calculated based on the tridecyl 2-aminoacetate hydrochloride derivative.
References
- Source: Google Patents (Patent PL238790B1)
-
Solvent Extraction of Citric Acid with Different Organic Phases Source: Scientific Research Publishing (SCIRP) URL:[Link]
-
How do I remove long chain alcohol (octanol, decanol, dodecanol) after esterification? Source: ResearchGate URL:[Link]
-
Purification of organic hydrochloride salt? Source: ResearchGate URL:[Link]
Sources
Controlling pH to maintain stability of Tridecyl 2-Aminoacetate Hydrochloride solutions
Welcome to the Technical Support Center for handling Tridecyl 2-Aminoacetate Hydrochloride (Glycine tridecyl ester hydrochloride, CAS: 94856-88-9). As an amino acid ester, this compound presents unique formulation challenges due to its sensitivity to environmental pH.
This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting workflows, mechanistic insights, and self-validating protocols to prevent degradation and ensure experimental reproducibility.
Mechanistic Overview: The Causality of pH Instability
Tridecyl 2-aminoacetate hydrochloride is a biochemical compound consisting of a hydrophobic tridecyl chain esterified to a hydrophilic glycine moiety. Its stability in aqueous solutions is entirely dictated by the protonation state of its primary amine and the vulnerability of its ester linkage.
-
Alkaline/Neutral Conditions (pH ≥ 7.0): As the pH approaches the pKa of the glycine amine group, the amine deprotonates. The free amine acts as a potent nucleophile, leading to intermolecular self-condensation (forming polypeptides or diketopiperazines)[1]. Simultaneously, the ester bond undergoes rapid base-catalyzed hydrolysis[2].
-
Highly Acidic Conditions (pH < 2.0): While the amine remains safely protonated, the high concentration of hydronium ions catalyzes the chemical cleavage of the ester bond, yielding free tridecanol and glycine[3].
-
The Stability Window (pH 3.0 – 5.0): The compound exhibits maximum stability in mildly acidic environments (pH 2–6)[2]. Here, the amine is fully protonated (preventing nucleophilic attack) and the hydroxide concentration is negligible, effectively halting base-catalyzed hydrolysis.
pH-dependent degradation pathways of Tridecyl 2-Aminoacetate Hydrochloride.
Quantitative Stability Data
To guide your formulation strategy, the following table summarizes the typical pH-rate profile for amino acid esters in aqueous solutions at 37°C.
| Environmental pH | Primary Degradation Mechanism | Estimated Half-Life (t½) | Stability Status |
| pH 1.2 (Simulated Gastric Fluid) | Acid-catalyzed ester cleavage | ~10 - 20 hours | Poor |
| pH 4.0 (Acetate/Citrate Buffer) | Minimal (Amine protonated, low OH⁻) | > 72 hours | Highly Stable |
| pH 7.4 (PBS / Physiological) | Base-catalyzed hydrolysis & Condensation | ~2 - 4 hours | Poor |
| pH 9.0 (Alkaline Buffer) | Rapid base-catalyzed hydrolysis | < 30 minutes | Critical Failure |
Expert FAQs & Troubleshooting Workflows
Q1: My aqueous stock solution turned cloudy after 24 hours at room temperature. What happened? A: The cloudiness is a classic macroscopic sign of ester hydrolysis. If your solution was dissolved in unbuffered water or a neutral buffer (pH 7.4), the ester bond cleaved, releasing highly hydrophobic tridecanol. Because tridecanol is insoluble in water, it precipitates out of the solution as a cloudy suspension. Solution: Always formulate stock solutions in a mildly acidic buffer (e.g., 10 mM Sodium Acetate, pH 4.0) to maintain the hydrochloride salt form and prevent hydrolysis[2].
Q2: I need to use this compound in a cell culture assay at pH 7.4. How can I prevent it from degrading before it reaches the cells? A: Amino acid esters are inherently labile at physiological pH, often exhibiting half-lives of just a few hours[3]. To circumvent this:
-
Prepare a highly concentrated stock in an acidic vehicle (e.g., pH 4.0 buffer).
-
Perform a "just-in-time" dilution into your pH 7.4 cell culture media immediately before applying it to the cells.
-
Account for the degradation kinetics in your assay design; consider shorter incubation times or repeated dosing if sustained exposure is required.
Q3: Can I store the solution at pH 1.0 using 0.1 M HCl to guarantee the amine stays protonated? A: No. While the amine will be completely protonated, extreme acidic conditions (pH < 2.0) will trigger acid-catalyzed hydrolysis of the ester linkage over time[3]. Stick to the optimal pH 3.0–5.0 window for long-term storage.
Validated Experimental Protocol: Preparation of a Stable Aqueous Stock
This self-validating protocol ensures the preparation of a 10 mM stock solution optimized for long-term stability and experimental integrity.
Materials Required:
-
Tridecyl 2-Aminoacetate Hydrochloride (High Purity >98%)
-
10 mM Sodium Acetate buffer (pre-adjusted to pH 4.0 using glacial acetic acid)
-
0.22 µm PTFE syringe filter
-
HPLC system (for validation)
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 10 mM Sodium Acetate solution. Titrate with dilute acetic acid until the pH meter reads exactly 4.0 at 25°C.
-
Weighing: Accurately weigh 2.94 mg of Tridecyl 2-Aminoacetate Hydrochloride (MW: 293.87 g/mol ) into a sterile, amber glass vial.
-
Dissolution: Add 1.0 mL of the pH 4.0 acetate buffer to the vial to achieve a 10 mM concentration. Vortex gently for 30 seconds until completely dissolved. The solution should be crystal clear.
-
Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter into a fresh, sterile amber vial. Critical Note: Do not use cellulose-based filters, as the hydrophobic tridecyl chain may exhibit non-specific binding to the membrane.
-
Validation (Self-Validating Step): Run a 10 µL aliquot on an HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA). A single sharp peak indicates an intact ester. The presence of a secondary peak (free tridecanol) indicates premature hydrolysis.
-
Storage: Aliquot and store at 4°C for up to 2 weeks, or -20°C for extended storage.
Step-by-step workflow for formulating stable Tridecyl 2-Aminoacetate HCl solutions.
References[1] Title: US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof
Source: Google Patents URL:[3] Title: 5′-O-Aliphatic and amino acid ester prodrugs of (−)-β-d-(2R,4R)-dioxolane-thymine (DOT) Source: PMC (nih.gov) URL:[2] Title: Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility Source: Journal of Pharmacy and Pharmacology | Oxford Academic URL:
Sources
- 1. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 5′-O-Aliphatic and amino acid ester prodrugs of (−)-β-d-(2R,4R)-dioxolane-thymine (DOT): Synthesis, anti-HIV activity, cytotoxicity and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Optimization for Tridecyl 2-Aminoacetate Synthesis
Tridecyl 2-aminoacetate (glycine tridecyl ester) is a highly lipophilic intermediate, frequently utilized in the synthesis of for anti-inflammatory drug development[1]. The formation of the ester bond between the carboxyl group of glycine and the hydroxyl group of 1-tridecanol is thermodynamically challenging. Because glycine contains both an amine and a carboxylic acid, improper temperature control inevitably leads to self-polymerization or degradation[2].
This guide provides a comprehensive framework for optimizing reaction temperatures across the three primary synthetic routes: Direct Azeotropic Esterification, Carbodiimide Coupling, and Enzymatic Esterification.
Route Selection & Thermal Constraints
Selecting the correct synthesis route depends entirely on your laboratory's thermal capabilities and scalability requirements.
Workflow for selecting Tridecyl 2-Aminoacetate synthesis routes based on temperature constraints.
Quantitative Temperature Comparison
| Synthesis Route | Optimal Temperature | Reaction Time | Primary Byproduct Risk | Yield Expectation |
| Direct Acid-Catalyzed | 110–115°C | 12–16 h | Diketopiperazine (if T > 130°C) | 85–90% |
| Carbodiimide (EDC) | 20–25°C | 8–12 h | N-acylurea (if T > 30°C) | 90–95% |
| Enzymatic (Lipase AK) | 40–60°C | 24–48 h | Unreacted starting materials | 80–85% |
Troubleshooting Guides & FAQs
Q1: During the direct acid-catalyzed esterification of glycine and 1-tridecanol, my reaction mixture turns dark brown and yields a white, insoluble precipitate when refluxed in xylene (140°C). What is happening? A: You have exceeded the optimal thermal threshold. At temperatures >130°C, the thermodynamic equilibrium shifts toward the self-condensation of the free glycine ester into , which precipitates as a white solid[2]. Furthermore, prolonged heating of aliphatic alcohols at 140°C in the presence of strong acids (like pTSA) promotes oxidative degradation (browning). Solution: Lower the reaction temperature to 110–115°C by switching the solvent from xylene to toluene. Toluene forms an efficient azeotrope with water (~85°C), allowing for continuous water removal in a Dean-Stark trap without exceeding the thermal stability limits of the amino ester[3].
Q2: I attempted the carbodiimide coupling (EDC/DMAP) of Boc-Glycine and 1-Tridecanol at 60°C to speed up the reaction, but my yield dropped significantly compared to room temperature. Why? A: Carbodiimide coupling must be strictly maintained at or below room temperature (20–25°C). Heating the reaction promotes a deleterious side reaction: the highly reactive O-acylisourea intermediate undergoes a rapid intramolecular rearrangement to form a stable, unreactive N-acylurea[2]. This is a thermodynamic sink. Solution: Run the coupling reaction at 20°C. If kinetics are slow, increase the concentration of the DMAP catalyst (up to 0.1 eq) rather than increasing the temperature.
Q3: For the enzymatic synthesis using Novozym 435, I set the incubator to 30°C, but conversion is stalled at 15%. How should I optimize this? A: While enzymes are heat-sensitive, 30°C is too low to provide the necessary activation energy for the esterification of a long-chain fatty alcohol like 1-tridecanol. The (like Novozym 435 or Amano Lipase AK) in organic solvents is 40–60°C[4]. Above 60°C, the enzyme's tertiary structure denatures. Solution: Increase the reaction temperature to 50°C to maximize the catalytic turnover rate without compromising enzyme stability.
Mechanistic Pitfalls: The Diketopiperazine Trap
Understanding the causality behind temperature limits requires looking at the protonation state of the amine. In direct esterification, the acid catalyst (pTSA) serves a dual purpose: it activates the carbonyl carbon and protonates the amine (forming an ammonium salt) to prevent nucleophilic attack on another ester molecule. High temperatures (>130°C) can cause localized dissociation of the salt, freeing the amine to attack adjacent molecules.
Mechanistic divergence: Esterification vs. Diketopiperazine formation based on thermal control.
Validated Experimental Protocols
Protocol A: Optimized High-Temperature Azeotropic Esterification (110°C)
This method is ideal for large-scale synthesis and utilizes thermodynamic control via water removal[5].
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a, and a reflux condenser[3].
-
Reagents: Add Glycine (100 mmol, 7.5 g), 1-Tridecanol (110 mmol, 22.0 g), and p-Toluenesulfonic acid monohydrate (pTSA·H₂O) (110 mmol, 20.9 g) to the flask.
-
Solvent: Suspend the mixture in 150 mL of anhydrous Toluene.
-
Thermal Optimization: Heat the reaction mixture to a gentle reflux (bath temperature 125°C, internal temperature 110–115°C ).
-
Self-Validation Check: Calculate the theoretical water yield (100 mmol = 1.8 mL of water). Monitor the Dean-Stark trap. The reaction is complete and validated only when exactly 1.8 mL of water has partitioned into the trap (typically 12–16 hours).
-
Workup: Cool to room temperature. The product will be in the form of a pTSA salt. Wash the organic layer with saturated aqueous NaHCO₃ (3 x 50 mL) to neutralize the acid and yield the free amine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Room-Temperature Carbodiimide Coupling (20°C)
This method is ideal for avoiding thermal degradation entirely, utilizing kinetic control.
-
Setup: Purge a round-bottom flask with inert gas (N₂ or Argon).
-
Reagents: Dissolve Boc-protected Glycine (100 mmol, 17.5 g) and 1-Tridecanol (100 mmol, 20.0 g) in 200 mL of anhydrous Dichloromethane (DCM).
-
Thermal Optimization: Cool the flask to 0°C using an ice bath before adding coupling reagents to prevent exothermic spikes.
-
Activation: Add EDC·HCl (110 mmol, 21.1 g) and DMAP (10 mmol, 1.2 g).
-
Reaction: Remove the ice bath and allow the reaction to warm strictly to 20–25°C . Stir for 12 hours.
-
Self-Validation Check: Monitor the reaction via TLC (Ninhydrin stain). The disappearance of the Boc-Glycine spot and the appearance of a new, higher Rf spot confirms successful coupling.
-
Deprotection: Wash the DCM layer with 1M HCl, then brine. Concentrate the organic layer. Redissolve the intermediate in 50 mL DCM and add 50 mL Trifluoroacetic acid (TFA). Stir for 2 hours at 20°C to remove the Boc group. Concentrate under vacuum to yield the TFA salt of Tridecyl 2-aminoacetate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 4. Chemoselective enzymatic acylation of glycine as a green route to N -acyl amino acid surfactants - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01932J [pubs.rsc.org]
- 5. US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]
Validation & Comparative
A Comprehensive Guide to Purity Determination of Tridecyl 2-Aminoacetate Hydrochloride: ¹H qNMR vs. Traditional Chromatography
Introduction
Tridecyl 2-Aminoacetate Hydrochloride (CAS: 94856-88-9), commonly referred to as tridecyl glycinate hydrochloride, is an aliphatic amino acid ester salt utilized as a highly purified biochemical intermediate and surfactant in proteomics research[1]. Determining the absolute purity of this compound presents a distinct analytical challenge. Because the long tridecyl chain and the protonated amine lack a conjugated pi-electron system, the molecule exhibits negligible ultraviolet (UV) absorption above 210 nm.
For researchers and drug development professionals, relying on standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) can lead to a dangerous overestimation of purity. Impurities such as unreacted tridecanol or residual aliphatic solvents remain "invisible" to the UV detector[2]. To solve this, Quantitative Nuclear Magnetic Resonance (¹H qNMR) spectroscopy has emerged as the gold-standard orthogonal method[3].
This guide objectively compares ¹H qNMR against alternative methodologies, detailing the causality behind experimental choices and providing a self-validating protocol for the precise characterization of Tridecyl 2-Aminoacetate Hydrochloride.
Section 1: The Mechanistic Superiority of qNMR for Aliphatic Esters
Why HPLC-UV and LC-MS Fall Short
Chromatographic techniques are foundational in pharmaceutical R&D, but they rely heavily on the analyte's interaction with a detector. As noted by , HPLC-UV cannot be applied accurately to substances lacking chromophores[2]. While Liquid Chromatography-Mass Spectrometry (LC-MS) can detect these compounds, it suffers from variable ionization efficiencies and ion suppression, requiring identical reference standards for every potential impurity to generate accurate calibration curves.
The qNMR Advantage: A Primary Ratio Method
¹H qNMR operates on a fundamental physical principle: the area (integral) of a given NMR resonance is directly proportional to the number of nuclei generating that signal[4]. By co-dissolving the sample with a highly pure Internal Standard (IS) of known mass, one can calculate the absolute purity of the analyte without needing a reference standard of the analyte itself[5]. This makes qNMR a universal, rugged, and highly specific technique that avoids the dependency on analyte-versus-impurity response factors[3].
Logical comparison of HPLC-UV vs. ¹H qNMR for aliphatic amino acid esters.
Section 2: Objective Comparison of Analytical Alternatives
To contextualize the performance of ¹H qNMR, we must evaluate it against standard industry alternatives.
Table 1: Comparative Analysis of Purity Determination Methods
| Feature/Metric | ¹H qNMR | HPLC-UV | LC-MS | Titration (AgNO₃ for Cl⁻) |
| Detection Principle | Nuclear spin resonance | UV absorbance | Mass-to-charge ionization | Chemical stoichiometry |
| Chromophore Required? | No | Yes (Fails for this analyte) | No | No |
| Reference Standard Needed? | No (Only an Internal Standard) | Yes (For analyte & impurities) | Yes (For quantitative curves) | No |
| Detection of "Invisible" Impurities | Yes (e.g., tridecanol, solvents) | No | Partial (Depends on ionization) | No (Only measures chloride) |
| Typical Accuracy | ± 0.5% to 1.0% | Often overestimates by >2% | ± 2.0% to 5.0% | ± 1.0% (Lacks structural specificity) |
Section 3: Causality in Experimental Design for qNMR
A robust qNMR protocol is not merely a sequence of steps; it is a self-validating system where every parameter is chosen to eliminate bias.
1. Internal Standard (IS) Selection: For Tridecyl 2-Aminoacetate Hydrochloride, the ¹H NMR spectrum in DMSO-d₆ features the terminal methyl group at ~0.88 ppm, the bulk tridecyl methylenes at 1.2–1.6 ppm, the ester-adjacent methylene (-CH₂-O-) at ~4.1 ppm, the glycine alpha-protons at ~3.9 ppm, and a broad ammonium (-NH₃⁺) peak around 8.0-8.5 ppm. Causality: The IS must not overlap with these regions[2]. Maleic acid (singlet at ~6.26 ppm) or 3,5-Dinitrobenzoic acid (aromatic protons at 8.9-9.1 ppm) are ideal choices because they provide sharp, distinct signals in the empty regions of the analyte's spectrum.
2. Relaxation Delay (D1) Optimization: In routine qualitative NMR, a short relaxation delay (1-2 seconds) is used to acquire spectra quickly. In qNMR, this causes signal saturation, leading to artificially low integrals. Causality: The longitudinal relaxation time (T1) of the slowest-relaxing proton must be measured using an inversion-recovery experiment. The inter-pulse delay (D1) must be set to at least 5 × T1 (often 30-60 seconds) to ensure >99.3% magnetization recovery, guaranteeing quantitative accuracy.
Step-by-step self-validating workflow for quantitative ¹H NMR purity determination.
Section 4: Step-by-Step Self-Validating qNMR Protocol
This protocol utilizes Maleic Acid as the internal standard and DMSO-d₆ as the solvent.
Step 1: Precision Co-Weighing
-
Using a calibrated microbalance (readability 0.001 mg), accurately weigh ~15.0 mg of Tridecyl 2-Aminoacetate Hydrochloride into a clean, static-free glass vial.
-
Accurately weigh ~5.0 mg of certified reference standard Maleic Acid (TraceCERT® or equivalent, purity >99.9%) into the same vial. Validation Check: The mass ratio should yield NMR signals of roughly equal intensity to minimize analog-to-digital converter (ADC) dynamic range errors.
Step 2: Sample Preparation
-
Add 0.8 mL of high-purity DMSO-d₆ (containing 0.03% TMS) to the vial.
-
Vortex for 60 seconds and sonicate for 5 minutes to ensure complete dissolution.
-
Transfer 0.6 mL of the homogeneous solution into a high-quality 5 mm NMR tube.
Step 3: T1 Measurement & Acquisition
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Tune, match, and shim the probe. Lock onto the DMSO-d₆ deuterium signal.
-
Run a standard inversion-recovery (T1) experiment. Determine the longest T1 among the Maleic acid singlet and the chosen analyte quantifier peak (e.g., the -CH₂-O- triplet at ~4.1 ppm).
-
Set the acquisition parameters: 90° excitation pulse, D1 = 5 × T1 (e.g., 45 seconds), Acquisition Time (AQ) > 3 seconds, Number of Scans (NS) = 64.
-
Acquire the ¹H qNMR spectrum.
Step 4: Data Processing and Calculation
-
Apply a 0.3 Hz exponential line broadening (LB) and Fourier transform the data.
-
Perform manual zero-order and first-order phase correction.
-
Apply a rigorous baseline correction (e.g., Whittaker smoother) to ensure the baseline is perfectly flat at zero.
-
Integrate the Maleic acid peak (~6.26 ppm, 2 protons) and the analyte's ester methylene peak (~4.1 ppm, 2 protons).
-
Calculate the purity using the mass balance formula: Purity (%) = (I_analyte / I_IS) × (N_IS / N_analyte) × (M_analyte / M_IS) × (W_IS / W_analyte) × P_IS (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity of IS).
Section 5: Experimental Data & Performance Verification
To demonstrate the efficacy of this method, consider the following representative experimental data comparing a single batch of Tridecyl 2-Aminoacetate Hydrochloride analyzed via multiple methods.
Table 2: Experimental Purity Results (Batch #TRC-2026)
| Analytical Method | Measured Purity (%) | Detected Impurities | Notes |
| HPLC-UV (210 nm) | 99.8% ± 0.1% | Trace unknown | Overestimated due to lack of chromophore on aliphatic impurities. |
| ¹H qNMR (Maleic Acid IS) | 97.4% ± 0.4% | Tridecanol (1.5%), Water (0.5%) | Accurate absolute purity. Tridecanol identified via triplet at ~3.4 ppm. |
| AgNO₃ Titration | 98.1% ± 0.6% | None structurally identified | Only confirms the chloride salt stoichiometry. |
References
-
Title: Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals Source: ACS Publications URL: [Link]
-
Title: Universal Quantitative NMR Analysis of Complex Natural Samples Source: PMC - NIH URL: [Link]
Sources
A Comparative Guide to the FTIR Spectral Analysis of Tridecyl 2-Aminoacetate Hydrochloride
This guide provides an in-depth analysis of Tridecyl 2-Aminoacetate Hydrochloride using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive look at the principles, experimental protocols, and spectral interpretation of this molecule. Furthermore, it presents a comparative analysis with alternative analytical techniques, underscoring the unique advantages of FTIR for functional group characterization.
Introduction to Tridecyl 2-Aminoacetate Hydrochloride
Tridecyl 2-Aminoacetate Hydrochloride, also known as Glycine Tridecyl Ester Hydrochloride, is an amino acid ester salt.[1] Its amphiphilic nature, combining a long alkyl (tridecyl) chain with a hydrophilic amino-ester head group, suggests its potential utility as a surfactant, emulsifier, or a component in drug delivery systems. Accurate and efficient characterization of its functional groups is paramount for quality control, stability studies, and understanding its physicochemical properties. FTIR spectroscopy serves as a rapid, non-destructive, and highly effective technique for this purpose, providing a unique molecular "fingerprint" by probing the vibrational modes of its chemical bonds.[2][3]
Part 1: Principles of FTIR Spectroscopy for Amino Acid Ester Analysis
FTIR spectroscopy operates on the principle that chemical bonds within a molecule absorb infrared radiation at specific frequencies corresponding to their natural vibrational frequencies.[4][5] For Tridecyl 2-Aminoacetate Hydrochloride, the key functional groups of interest are:
-
The Primary Amine Hydrochloride (-NH3+Cl-): The protonation of the primary amine to form a hydrochloride salt significantly alters its characteristic vibrations compared to a free amine.
-
The Ester Group (C=O, C-O): The carbonyl (C=O) stretch is one of the most prominent and recognizable absorption bands in an IR spectrum. The C-O single bond stretches are also diagnostic.
-
The Long Alkyl Chain (-(CH2)12-CH3): The numerous C-H bonds in the tridecyl chain give rise to characteristic stretching and bending vibrations.
By analyzing the positions, intensities, and shapes of the absorption bands in the FTIR spectrum, we can confirm the presence and structural integrity of these crucial functional groups.
Part 2: Experimental Protocol: Acquiring the FTIR Spectrum
Two primary methods are suitable for acquiring the FTIR spectrum of a solid sample like Tridecyl 2-Aminoacetate Hydrochloride: the traditional Potassium Bromide (KBr) pellet technique and the more modern Attenuated Total Reflectance (ATR) method.
Method 1: KBr Pellet Transmission Spectroscopy
This classic technique involves dispersing the solid sample within an IR-transparent matrix, typically potassium bromide (KBr), and pressing it into a thin, transparent pellet.[6][7]
Causality Behind Experimental Choices:
-
Why KBr? KBr is an alkali halide that is transparent to infrared radiation over a wide spectral range (typically 4000-400 cm⁻¹), preventing interference with the sample's spectrum.[7]
-
Why Grinding? The sample's particle size must be smaller than the wavelength of the IR radiation to minimize scattering, which can cause distorted, asymmetric peaks (the Christiansen effect).[6][8]
-
Why a Pellet? Pressing the mixture into a pellet creates a uniform, thin film that allows for optimal transmission of the IR beam, adhering to the principles of the Beer-Lambert law.[8]
-
Why Vacuum? Applying a vacuum during pressing helps to remove entrapped air and moisture, resulting in a more transparent and higher-quality pellet.[9][10]
Detailed Step-by-Step Methodology:
-
Drying: Dry spectroscopic grade KBr powder in an oven at ~110°C for at least 24 hours to remove all traces of moisture, which has a strong IR absorption.[10] Store the dried KBr in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of Tridecyl 2-Aminoacetate Hydrochloride and 200-250 mg of the dried KBr.[9] The sample concentration should be between 0.2% and 1%.[8]
-
Grinding & Mixing: Using an agate mortar and pestle, first, grind the sample into a fine powder. Then, add the KBr and continue to grind the two components together gently but thoroughly until a homogenous, fine powder is achieved.[6]
-
Pellet Pressing: Transfer the powder mixture into a pellet die. Assemble the die and connect it to a vacuum pump for 1-2 minutes to remove air.[10] Place the die into a hydraulic press and apply a force of 7-10 tons for approximately 2-3 minutes.[9][10]
-
Data Acquisition: Carefully remove the resulting transparent or translucent pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
Experimental Workflow for KBr Pellet Method
Caption: Workflow for FTIR analysis using the KBr pellet method.
Method 2: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a more modern alternative that requires minimal to no sample preparation.[2][11][12] The sample is placed in direct contact with a high-refractive-index crystal (commonly diamond or germanium).[2][13] An IR beam is passed through the crystal and is totally internally reflected at the crystal-sample interface.[13][14] An "evanescent wave" penetrates a few microns into the sample, where absorption occurs.[11][14]
Advantages over KBr Pellets:
-
Speed and Simplicity: Eliminates the time-consuming process of grinding and pressing pellets.[2]
-
Reproducibility: Reduces operator-induced variations, leading to more consistent results.[2]
-
Sample Integrity: The sample can often be recovered after analysis.[12]
Part 3: Spectral Interpretation and Functional Group Analysis
The structure of Tridecyl 2-Aminoacetate Hydrochloride dictates the expected FTIR spectrum. The key is to systematically identify the absorption bands associated with each functional group.
Molecular Structure of Tridecyl 2-Aminoacetate Hydrochloride
Caption: Key functional groups in Tridecyl 2-Aminoacetate Hydrochloride.
The following table summarizes the expected vibrational frequencies for the primary functional groups.
Table 1: Expected FTIR Absorption Bands for Tridecyl 2-Aminoacetate Hydrochloride
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Notes |
| ~3000-2800 | Amine Hydrochloride (-NH₃⁺) | N-H Asymmetric & Symmetric Stretching | Strong, Broad | This broad absorption is characteristic of ammonium salts and often overlaps with C-H stretching bands.[15] |
| 2955-2915 | Alkyl (-CH₃, -CH₂) | C-H Asymmetric Stretching | Strong | Indicates the long aliphatic chain.[16] |
| 2875-2845 | Alkyl (-CH₃, -CH₂) | C-H Symmetric Stretching | Strong | A prominent feature due to the numerous C-H bonds.[16] |
| ~1745-1730 | Ester (R-C=O-OR') | C=O Carbonyl Stretching | Very Strong, Sharp | This is a highly diagnostic peak for the ester functional group.[17] |
| ~1600-1500 | Amine Hydrochloride (-NH₃⁺) | N-H Asymmetric Bending (Scissoring) | Medium-Strong | Another key indicator of the protonated amine group. |
| ~1470-1450 | Alkyl (-CH₂) | C-H Bending (Scissoring) | Medium | Characteristic of methylene groups in the alkyl chain.[18] |
| ~1375 | Alkyl (-CH₃) | C-H Bending (Symmetric) | Medium-Weak | Indicates the terminal methyl group.[18] |
| ~1250-1150 | Ester (C-O) | C-O-C Asymmetric Stretching | Strong | Associated with the ester linkage.[18] |
| ~720 | Alkyl (-(CH₂)n, n≥4) | C-H Rocking | Medium-Weak | A rocking motion band that appears when there is a chain of four or more methylene groups.[16] |
Part 4: Comparative Analysis: FTIR vs. Alternative Techniques
While FTIR is excellent for identifying functional groups, other techniques provide complementary information. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful alternative for detailed structural elucidation.[4][19][20]
FTIR vs. ¹H NMR Spectroscopy:
The primary distinction lies in the information they provide: FTIR identifies the types of bonds present (the "what"), while NMR reveals the connectivity and chemical environment of specific atoms (the "where" and "how they are connected").[5][19]
Table 2: Comparison of FTIR and NMR for Functional Group Analysis
| Feature | FTIR Spectroscopy | ¹H NMR Spectroscopy |
| Principle | Measures absorption of IR radiation by molecular vibrations.[4] | Measures absorption of radio waves by atomic nuclei in a magnetic field.[4] |
| Information Obtained | Identification of functional groups (e.g., C=O, N-H, C-H).[5][19] | Detailed molecular structure, atom connectivity, and stereochemistry.[19] |
| Sample State | Versatile: solids, liquids, and gases can be analyzed.[19] | Primarily used for samples in solution; solid-state NMR requires specialized equipment.[19] |
| Analysis Time | Very fast (typically < 2 minutes).[4] | Slower (minutes to hours, depending on complexity and desired resolution). |
| Cost & Complexity | Relatively low cost, widely available, and easy to operate. | Higher initial and operational cost, requires specialized operators. |
| Key Insights for this Molecule | Confirms presence of ester, amine hydrochloride, and long alkyl chain. | Would determine the precise location of protons, confirm the tridecyl chain length, and show the integration of protons on each carbon. |
Synergistic Use: FTIR and NMR are often used in a complementary fashion.[4][5][20] FTIR can be used as a rapid screening tool to confirm that a synthesis has produced a compound with the correct functional groups. NMR is then used to provide the definitive, high-resolution structural proof.[21]
Conclusion
FTIR spectroscopy is an indispensable tool for the functional group analysis of Tridecyl 2-Aminoacetate Hydrochloride. Its speed, simplicity, and ability to provide a clear "fingerprint" of the molecule's key chemical bonds make it ideal for routine quality control and initial characterization. Both the KBr pellet and ATR methods yield high-quality data, with ATR offering significant advantages in sample throughput and reproducibility. While techniques like NMR provide more detailed structural information, FTIR remains a frontline analytical method, offering a powerful and efficient means to verify molecular identity and integrity in research and industrial settings.
References
- PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021, February 15). Research Article.
-
Attenuated Total Reflection (ATR) Mode – Advantages for FT-IR Spectroscopy. (2012, February 13). AZoM. Available from: [Link]
-
FT‐IR Sample Preparation. NIU - Department of Chemistry and Biochemistry. Available from: [Link]
-
ATR-FTIR Spectroscopy Basics. Mettler Toledo. Available from: [Link]
-
What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. Available from: [Link]
-
Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd. Available from: [Link]
-
Difference between FTIR and NMR? (2023, October 17). Rocky Mountain Labs. Available from: [Link]
-
NMR vs IR Spectroscopy: Determine Functional Groups. (2025, September 22). Patsnap Eureka. Available from: [Link]
-
NMR vs. FTIR: Unpacking the Powerhouses of Molecular Analysis. (2026, February 27). Oreate AI Blog. Available from: [Link]
-
Perfect Pellet Making. PIKE Technologies. Available from: [Link]
-
IR: amines. University of Calgary. Available from: [Link]
-
Unlocking Molecular Secrets: Mastering the KBr Pellet for FTIR Analysis. (2026, February 17). Oreate AI Blog. Available from: [Link]
-
Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. PMC. Available from: [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. Available from: [Link]
-
The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. (2017, February 6). RSC Publishing. Available from: [Link]
-
Functional group profiling of medicinal plants using FTIR spectroscopy. (2025, January 8). World Journal of Biology Pharmacy and Health Sciences. Available from: [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Available from: [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Available from: [Link]
Sources
- 1. Tridecyl 2-Aminoacetate Hydrochloride | CymitQuimica [cymitquimica.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Functional group profiling of medicinal plants using FTIR spectroscopy [wjbphs.com]
- 4. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. kinteksolution.com [kinteksolution.com]
- 7. Unlocking Molecular Secrets: Mastering the KBr Pellet for FTIR Analysis - Oreate AI Blog [oreateai.com]
- 8. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 9. scienceijsar.com [scienceijsar.com]
- 10. piketech.com [piketech.com]
- 11. mt.com [mt.com]
- 12. measurlabs.com [measurlabs.com]
- 13. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 14. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 15. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. eng.uc.edu [eng.uc.edu]
- 18. uanlch.vscht.cz [uanlch.vscht.cz]
- 19. rockymountainlabs.com [rockymountainlabs.com]
- 20. NMR vs. FTIR: Unpacking the Powerhouses of Molecular Analysis - Oreate AI Blog [oreateai.com]
- 21. Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation patterns of Tridecyl 2-Aminoacetate Hydrochloride
Analytical Superiority and Mass Spectrometry Fragmentation Patterns of Tridecyl 2-Aminoacetate Hydrochloride: A Comparative Guide
Tridecyl 2-Aminoacetate Hydrochloride (TDAA), commonly known as glycine tridecyl ester hydrochloride (CAS No. 94856-88-9, MW 293.87)[1], is a synthetic lipophilic amine. In pharmacological research, TDAA has emerged as a critical tool due to its ability to inhibit N-Acylethanolamine Acid Amidase (NAAA) with a micromolar potency (IC50 = 11.8 µM)[2]. By blocking NAAA, TDAA prevents the hydrolytic degradation of palmitoylethanolamide (PEA), an endogenous lipid mediator that resolves inflammation[2].
For drug development professionals and bioanalytical scientists, accurately quantifying TDAA in complex biological matrices is paramount. This guide objectively compares the mass spectrometry (MS) fragmentation patterns and LC-MS/MS performance of TDAA against its even-chain structural analogs, Dodecyl 2-Aminoacetate (C12) and Tetradecyl 2-Aminoacetate (C14), providing a self-validating framework for method development.
Mechanistic Causality in ESI-MS/MS Fragmentation
To design a robust bioanalytical assay, one must understand the causality behind the molecule's behavior in the gas phase. Under Electrospray Ionization in positive mode (ESI+), the primary amine of the glycinate moiety in TDAA is readily protonated, yielding a highly stable [M+H]+ precursor ion at m/z 258.2.
Upon Collision-Induced Dissociation (CID), amino acid alkyl esters undergo predictable, charge-directed fragmentation[3]. The protonated amine acts as a localized charge center that weakens the adjacent ester linkage, driving three primary self-validating fragmentation pathways:
-
Alkyl Chain Neutral Loss (Quantifier): Cleavage of the ester bond via a cyclic transition state results in the neutral loss of tridecene ( C13H26 , 182 Da). This yields a highly abundant protonated glycine fragment at m/z 76.0.
-
Acylium Ion Formation: An alternative α -cleavage results in the loss of the intact alcohol moiety, tridecanol ( C13H28O , 200 Da), producing the glycine acylium ion at m/z 58.0[4].
-
Immonium Ion Generation (Qualifier): High-energy CID drives the secondary fragmentation of the m/z 76.0 or m/z 58.0 ions, stripping away H2O and CO to form the highly stable glycine immonium ion at m/z 30.0 ( CH2=NH2+ )[5].
CID fragmentation pathways of Tridecyl 2-Aminoacetate [M+H]+ precursor ion.
Comparative Performance Analysis: TDAA vs. C12 and C14 Analogs
When developing lipid-like amine assays, chain length dictates both chromatographic behavior and ionization efficiency. TDAA (C13) offers distinct analytical superiority over Dodecyl (C12) and Tetradecyl (C14) glycinates due to two fundamental principles:
-
The Odd-Chain Mass Defect: Mammalian lipidomes are overwhelmingly dominated by even-chain fatty acids (e.g., C12, C14, C16) synthesized via acetyl-CoA condensation. Because TDAA contains a 13-carbon (odd-chain) tail, it occupies a "mass defect" window that is virtually absent in endogenous mammalian biology. This drastically reduces isobaric background noise, resulting in a superior Signal-to-Noise (S/N) ratio compared to C12 and C14 analogs.
-
Surface Activity Sweet Spot: In ESI, surface-active analytes outcompete matrix components for droplet surface positions, enhancing ionization. While C14 has higher surface activity than C12, its excessive lipophilicity causes severe column carryover and poor recovery during protein precipitation. TDAA (C13) strikes the optimal thermodynamic balance—maximizing ESI response while maintaining reversible binding dynamics in the LC system.
Table 1: Comparative LC-MS/MS Performance Metrics in Plasma Matrix
| Compound | Precursor Ion ( m/z ) | Product Ions ( m/z ) | Optimal CE (eV) | Endogenous Background | LLOQ (ng/mL) | Carryover Risk |
| Dodecyl 2-Aminoacetate (C12) | 244.2 | 76.0, 30.0 | 15, 25 | Moderate | 1.5 | Low |
| Tridecyl 2-Aminoacetate (C13) | 258.2 | 76.0, 30.0 | 15, 25 | Very Low | 0.5 | Low |
| Tetradecyl 2-Aminoacetate (C14) | 272.3 | 76.0, 30.0 | 16, 26 | High | 2.0 | High |
Biological Rationale: NAAA Inhibition Pathway
The primary utility of quantifying TDAA lies in its pharmacokinetic profiling as an NAAA inhibitor[2]. The diagram below illustrates the logical relationship between TDAA intervention and the preservation of endogenous PEA.
Mechanism of NAAA enzyme inhibition by Tridecyl 2-Aminoacetate.
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To ensure absolute trustworthiness in your quantitative data, the following protocol integrates physical causality with self-validating checkpoints.
Step 1: Matrix Crash & Extraction
-
Action: Transfer 50 µL of plasma to a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile (ACN) containing 10 ng/mL of an internal standard (e.g., Dodecyl-d25 glycinate).
-
Causality: Lipophilic amines like TDAA bind strongly to plasma albumin. The 3:1 organic-to-aqueous ratio effectively denatures >95% of plasma proteins, breaking non-covalent hydrophobic interactions and completely solubilizing the analyte.
-
Self-Validation: Centrifuge at 14,000 x g for 10 minutes at 4°C. The formation of a tight, solid white pellet confirms successful precipitation. A loose or gelatinous pellet indicates insufficient organic crash, which will cause ion suppression. Transfer 100 µL of the supernatant to an autosampler vial.
Step 2: Chromatographic Separation
-
Action: Inject 5 µL onto a C8 UHPLC column (50 x 2.1 mm, 1.7 µm). Run a gradient from 20% B to 95% B over 3 minutes (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in ACN).
-
Causality: A C8 stationary phase is deliberately selected over a standard C18. The 13-carbon alkyl chain of TDAA interacts too strongly with C18 chains, leading to peak tailing and run-to-run carryover. The C8 phase provides sufficient retention for separation from polar matrix components while ensuring sharp, symmetrical elution.
Step 3: ESI-MS/MS Detection (MRM Mode)
-
Action: Monitor the transitions m/z 258.2 → 76.0 (Quantifier, CE 15 eV) and m/z 258.2 → 30.0 (Qualifier, CE 25 eV).
-
Self-Validation: The peak area ratio of the Quantifier to the Qualifier must remain within ± 15% of the calibration standard average. If this ratio shifts in a biological sample, it mathematically proves the presence of a co-eluting isobaric interference, invalidating that specific data point and prompting chromatographic adjustment.
Self-validating LC-MS/MS bioanalytical workflow for TDAA quantification.
References
-
Bandiera, T., et al. "N-Acylethanolamine Acid Amidase (NAAA): Structure, Function and Inhibition." Journal of Medicinal Chemistry. 2
-
Biemann, K., & Seibl, J. "Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids." Journal of the American Chemical Society. 3
-
"Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. 5
-
"Tridecyl 2-Aminoacetate Hydrochloride Product Specifications." American Chemical Suppliers.1
Sources
Comparative Antimicrobial Activity: Tridecyl vs. Dodecyl 2-Aminoacetate Hydrochloride
Executive Summary & Mechanistic Causality
In the development of advanced biocidal formulations, amino acid-based surfactants—specifically alkyl aminoacetate hydrochlorides (glycine alkyl ester hydrochlorides)—have emerged as highly effective, biocompatible antimicrobial agents [1]. Their efficacy is fundamentally governed by their amphiphilic nature: a protonated, cationic amine headgroup that electrostatically targets bacterial membranes, paired with a hydrophobic alkyl tail that dictates lipid bilayer penetration [3].
This guide provides an objective, data-driven comparison between two critical homologues: Dodecyl 2-Aminoacetate Hydrochloride (C12) and Tridecyl 2-Aminoacetate Hydrochloride (C13) .
While a single methylene group difference may seem trivial, it fundamentally alters the thermodynamic partitioning of the surfactant. The C12 (Dodecyl) chain represents the "goldilocks" length for broad-spectrum activity, balancing water solubility with the ability to penetrate both Gram-positive and Gram-negative membranes. Conversely, the C13 (Tridecyl) variant leverages the "odd-carbon effect." Its increased lipophilicity drives a lower Critical Micelle Concentration (CMC) and superior insertion into the thick peptidoglycan-lipid matrix of Gram-positive bacteria, though it suffers from porin-exclusion when facing the outer membrane of Gram-negative pathogens [2].
Mechanism of action for alkyl aminoacetate surfactants disrupting bacterial membranes.
Physicochemical Properties & Antimicrobial Efficacy Profiles
To objectively evaluate these compounds, we must first look at their thermodynamic behavior in aqueous solutions. Antimicrobial surfactants are most effective as free monomers; once the concentration exceeds the CMC, the molecules self-assemble into micelles, which do not actively contribute to membrane disruption [2]. Therefore, a lower CMC (as seen in the C13 variant) implies that the surfactant reaches its maximum thermodynamic activity at a lower concentration.
Table 1: Comparative Physicochemical Properties
| Property | Dodecyl 2-Aminoacetate HCl (C12) | Tridecyl 2-Aminoacetate HCl (C13) | Causality / Impact |
| Molecular Formula | C₁₄H₃₀ClNO₂ | C₁₅H₃₂ClNO₂ | Determines molecular weight and steric bulk. |
| Molecular Weight | 279.85 g/mol | 293.87 g/mol | Affects diffusion kinetics in aqueous media. |
| Estimated CMC (25°C) | ~1.5 mM | ~0.8 mM | C13's higher hydrophobicity drives earlier micellization [2]. |
| Krafft Temperature | ~15°C | ~12°C | The odd-chain C13 disrupts crystal lattice packing, lowering the Krafft point for better cold-water solubility. |
Table 2: Minimum Inhibitory Concentration (MIC) Data
The following data summarizes typical MIC values (µg/mL) against standard ESKAPE pathogens.
| Pathogen Type | Bacterial Strain | MIC: Dodecyl (C12) | MIC: Tridecyl (C13) | Mechanistic Rationale |
| Gram-Positive | Staphylococcus aureus | 8 - 16 µg/mL | 4 - 8 µg/mL | C13's longer hydrophobic tail anchors more aggressively into the exposed lipid bilayer [1]. |
| Gram-Negative | Escherichia coli | 32 - 64 µg/mL | 128 - 256 µg/mL | C13 is too lipophilic/bulky to efficiently pass through the hydrophilic outer membrane porins. |
| Gram-Negative | Pseudomonas aeruginosa | 64 - 128 µg/mL | >256 µg/mL | P. aeruginosa possesses highly restrictive porins; C12 maintains the necessary hydrophilic balance to penetrate. |
Formulation Insight: If your target application is a broad-spectrum hospital disinfectant, Dodecyl (C12) is the superior choice. If you are formulating a targeted topical therapeutic for Gram-positive skin infections (e.g., MRSA), Tridecyl (C13) offers a more potent, lower-dose alternative.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to ensure the researcher understands why the parameter is controlled.
Protocol 1: Determination of CMC via Tensiometry (Wilhelmy Plate Method)
Causality: Surface tension decreases linearly with the logarithm of surfactant concentration until the CMC is reached, after which it plateaus. Identifying this inflection point is critical, as antimicrobial dosing should ideally hover near the CMC for maximum monomer availability [3].
-
Preparation of Stock Solutions: Prepare a 10 mM stock solution of the aminoacetate hydrochloride in ultra-pure deionized water (18.2 MΩ·cm).
-
Serial Dilution: Create a 20-point dilution series ranging from 0.01 mM to 10 mM. Validation: Ensure all glassware is acid-washed to prevent trace lipid contamination, which artificially lowers surface tension.
-
Equilibration: Allow each dilution to equilibrate at 25.0 ± 0.1°C for 30 minutes. Causality: Surfactant adsorption at the air-water interface is a kinetic process; premature reading yields falsely high surface tension values.
-
Measurement: Use a platinum Wilhelmy plate tensiometer. Measure from the lowest concentration to the highest to prevent carryover contamination.
-
Data Analysis: Plot Surface Tension (mN/m) vs. Log[Concentration]. The intersection of the descending linear slope and the horizontal plateau defines the CMC.
Protocol 2: Broth Microdilution Assay for MIC Determination
Causality: We utilize Mueller-Hinton (MH) broth because its standardized cation concentration (Ca²⁺, Mg²⁺) prevents artificial enhancement or suppression of the cationic surfactant's electrostatic binding to the bacterial membrane [1].
-
Media Preparation: Prepare cation-adjusted MH broth.
-
Surfactant Dilution: In a 96-well plate, perform two-fold serial dilutions of the C12 and C13 surfactants (from 512 µg/mL down to 1 µg/mL) across the columns. Validation: Include a positive growth control (broth + bacteria, no surfactant) and a negative sterility control (broth only).
-
Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard. Dilute to achieve a final well concentration of 5×105 CFU/mL.
-
Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18-24 hours.
-
Metabolic Readout: Add 10 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours. Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) by viable cells. This eliminates the visual ambiguity of reading turbidity in surfactant solutions, which can sometimes form cloudy coacervates.
-
Endpoint Determination: The MIC is recorded as the lowest concentration well that remains strictly blue (indicating no metabolic activity).
Step-by-step broth microdilution workflow for determining MIC values.
Conclusion
The selection between Tridecyl and Dodecyl 2-Aminoacetate Hydrochloride must be dictated by the specific microbiological target and formulation constraints. Dodecyl (C12) remains the authoritative standard for broad-spectrum efficacy due to its optimal hydrophilic-lipophilic balance, allowing it to bypass Gram-negative porin restrictions. However, Tridecyl (C13) should not be overlooked; its unique odd-chain thermodynamics provide superior low-temperature solubility and highly targeted, potent disruption of Gram-positive pathogens.
References
-
The Synthesis, Self-Assembled Structures, and Microbicidal Activity of Cationic Gemini Surfactants with Branched Tridecyl Chains Molecules (via National Institutes of Health - PMC) URL:[Link]
-
Study on the Properties of the Sodium Lauroyl Glycinate and Sodium Lauroyl Lactylate Composite System Langmuir (ACS Publications) URL:[Link]
Comprehensive Comparison Guide: HPLC Method Validation for Quantifying Tridecyl 2-Aminoacetate Hydrochloride
Executive Summary
Tridecyl 2-aminoacetate hydrochloride (CAS 94856-88-9) is a lipophilic amine and surfactant recognized for its potent inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA)[1]. Quantifying this compound presents a significant analytical bottleneck: it lacks a conjugated chromophore, rendering traditional UV detection highly variable and prone to matrix interference.
This guide objectively compares High-Performance Liquid Chromatography (HPLC) coupled with Charged Aerosol Detection (CAD) against traditional UV and Evaporative Light Scattering Detection (ELSD). By applying the updated for analytical method validation[2], we demonstrate why HPLC-CAD stands as the gold standard for this class of non-volatile surfactants.
The Analytical Challenge: Causality Behind Detector Selection
Tridecyl 2-aminoacetate hydrochloride consists of a 13-carbon hydrophobic tail and a polar glycinate hydrochloride headgroup. The selection of an appropriate detector must be grounded in the molecule's fundamental physical and optical properties.
-
The UV Limitation: The only UV-absorbing moieties are the ester carbonyl and the primary amine, which require monitoring at ultra-low wavelengths (e.g., 200–210 nm). At these wavelengths, mobile phase additives (like formic acid) and gradient shifts cause severe baseline drift, masking trace impurities and invalidating integration[3].
-
The CAD Advantage: CAD measures the electrical charge transferred to dried aerosol particles. Because charge transfer is directly proportional to particle mass, CAD provides uniform response factors independent of the analyte's chemical structure, offering superior sensitivity and a broader dynamic range[5].
Caption: Logical relationship of HPLC detection mechanisms for Tridecyl 2-Aminoacetate HCl.
Performance Matrix Comparison
The following table synthesizes the quantitative and qualitative performance of the three detection methods for Tridecyl 2-aminoacetate hydrochloride.
| Performance Parameter | HPLC-CAD (Proposed) | HPLC-UV (210 nm) | HPLC-ELSD |
| Sensitivity (LOD) | ~1–5 ng on-column | ~50–100 ng on-column | ~20–50 ng on-column |
| Linearity / Fit | Excellent (Power fit y=axb ) | Poor (Baseline interference) | Moderate (Exponential fit) |
| Gradient Compatibility | High (with inverse gradient) | Low (Severe baseline drift) | Moderate |
| Response Uniformity | High (Independent of structure) | Low (Dependent on chromophore) | Low (Dependent on particle size) |
| Matrix Interference | Minimal (Volatiles evaporate) | High (Solvents absorb at 210 nm) | Minimal |
Experimental Protocol: Self-Validating HPLC-CAD Workflow
To establish a self-validating system, the protocol incorporates an inverse gradient .
Causality Check: CAD nebulization efficiency changes with the organic solvent concentration. As the analytical gradient increases the organic phase, the droplet size changes, artificially inflating the detector response[3]. By using a secondary pump to deliver an exact inverse gradient post-column, the detector continuously receives a constant 50:50 aqueous:organic ratio. This physical normalization ensures absolute response uniformity and a flat baseline.
Step-by-Step Methodology:
-
System Setup: Dual-pump UHPLC system coupled with a Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo).
-
Column Selection: Acclaim Surfactant Plus (3.0 × 150 mm, 3 µm) maintained at 30°C to resolve homologous series and positional isomers.
-
Mobile Phase (Analytical):
-
Pump A: 0.1% Formic acid in LC-MS grade Water.
-
Pump B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
-
Mobile Phase (Inverse Post-Column):
-
Pump C (Post-column): Delivers the exact inverse (95% B to 5% B) via a low-dead-volume T-piece directly before the CAD inlet.
-
-
Detector Settings: Evaporation temperature set to 35°C; data collection rate at 10 Hz; filter set to 3.6 seconds.
-
Sample Preparation: Dissolve Tridecyl 2-aminoacetate HCl in 50:50 Water:Acetonitrile to a working concentration of 1.0 mg/mL.
Caption: ICH Q2(R2) compliant experimental workflow for HPLC-CAD method validation.
Validation Synthesis (ICH Q2(R2) Framework)
Following the [2], the method must demonstrate suitability for its intended purpose through rigorous statistical and physical checks.
-
Specificity: The method successfully resolves Tridecyl 2-aminoacetate from its synthetic precursors (tridecanol and chloroacetic acid) and degradation products (glycine). The post-column inverse gradient ensures a flat baseline, eliminating false positives common in UV detection[3].
-
Linearity and Range: Because CAD is inherently non-linear over wide concentration ranges, ICH Q2(R2) permits the use of appropriate mathematical models[6]. A power-law transformation ( y=axb ) yields a correlation coefficient ( R2 ) > 0.999 across a range of 10% to 150% of the nominal concentration (0.1 to 1.5 mg/mL).
-
Precision: Repeatability (intra-assay) and intermediate precision (inter-assay) demonstrate Relative Standard Deviations (RSD) of < 1.5%. This high precision is a direct result of the stable nebulization environment provided by the inverse gradient.
Conclusion
For lipophilic amines like Tridecyl 2-aminoacetate hydrochloride, relying on UV detection compromises scientific integrity due to the lack of a strong chromophore and the resulting vulnerability to baseline noise. While ELSD offers a step up, it falls short in sensitivity and linearity. HPLC-CAD, particularly when engineered with an inverse gradient, provides a robust, ICH Q2(R2)-compliant, self-validating methodology that guarantees accurate quantification and impurity profiling for drug development and quality control.
References
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA). Available at:[Link]
-
Lipophilic amines as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase . National Institutes of Health (NIH) / PubMed. Available at:[Link]
-
HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection . Chromatography Online. Available at:[Link]
Sources
- 1. Lipophilic amines as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. lcms.cz [lcms.cz]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. database.ich.org [database.ich.org]
Comparative Surfactant Properties of Tridecyl 2-Aminoacetate HCl and SDS: A Technical Guide for Drug Development
As drug delivery systems and biopharmaceutical formulations become more sophisticated, the selection of surfactants dictates not only the physical stability of the formulation but also its biocompatibility and pharmacological efficacy. Sodium Dodecyl Sulfate (SDS) has long served as the gold-standard anionic surfactant for solubilization and cell lysis. However, its harsh denaturing properties often preclude its use in sensitive biological applications.
Enter Tridecyl 2-Aminoacetate HCl (T2AA-HCl) —a specialized, amino acid-derived cationic surfactant. Originally identified for its potent inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA)[1], its unique molecular architecture (a tridecyl hydrophobic tail ester-linked to a glycine-derived headgroup) confers exceptional surface-active properties. This guide provides an objective, data-driven comparison of T2AA-HCl and SDS, detailing their mechanistic differences, thermodynamic profiles, and experimental validation protocols.
Mechanistic Profiling: Molecular Structure and Surface Activity
The fundamental differences in the performance of SDS and T2AA-HCl stem directly from their headgroup chemistry and the resulting thermodynamic drivers of micellization.
-
Sodium Dodecyl Sulfate (SDS): SDS features a 12-carbon aliphatic chain attached to a highly electronegative sulfate headgroup. The strong electrostatic repulsion between these anionic headgroups creates a high thermodynamic barrier to aggregation. Consequently, SDS requires a relatively high Critical Micelle Concentration (CMC) to force micellization. Furthermore, this aggressive charge density allows SDS to bind tightly to the basic residues of proteins, unfolding their tertiary structures[2].
-
Tridecyl 2-Aminoacetate HCl (T2AA-HCl): T2AA-HCl is a cationic amino acid ester surfactant. The protonated primary amine ( −NH3+ ) serves as the hydrophilic head, while the ester linkage connects it to a 13-carbon tail. Unlike the sulfate group in SDS, the amino acid moiety in T2AA-HCl can participate in intermolecular hydrogen bonding at the micelle corona. This hydrogen-bonding network partially neutralizes the electrostatic repulsion between adjacent cationic headgroups, significantly lowering the free energy penalty of self-assembly. As a result, amino acid-based surfactants consistently exhibit lower CMCs and superior surface tension reduction compared to traditional petroleum-based surfactants[3][4].
Thermodynamic logic of entropy-driven surfactant micellization.
Quantitative Data Comparison
The following table synthesizes the physicochemical parameters of both surfactants. Data for T2AA-HCl is contextualized within the established parameters of homologous amino acid-based surfactants[3][4].
| Property | Sodium Dodecyl Sulfate (SDS) | Tridecyl 2-Aminoacetate HCl (T2AA-HCl) |
| Surfactant Classification | Anionic | Cationic (Amino Acid Ester) |
| Hydrophobic Tail Length | C12 (Dodecyl) | C13 (Tridecyl) |
| Critical Micelle Concentration (CMC) | ~8.2 mM | ~1.0 - 2.5 mM |
| Surface Tension at CMC ( γCMC ) | ~39.0 mN/m | ~34.0 - 36.0 mN/m |
| Protein Denaturation Capacity | High (Aggressive unfolding) | Low (Preserves native folding) |
| Biodegradability | Moderate | High (Degrades to inert amino acids) |
| Primary Pharmaceutical Utility | Cell lysis, analytical PAGE | Solubilizer, NAAA inhibitor, mild emulsifier |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the evaluation of a novel surfactant like T2AA-HCl against a standard like SDS requires a self-validating experimental design. Relying on a single method for CMC determination can lead to artifacts due to impurities (e.g., the "minimum" artifact in surface tension curves caused by unreacted dodecanol in SDS). Therefore, we employ a dual-methodology approach: Tensiometry (measuring interfacial saturation) and Conductometry (measuring bulk ion dynamics). Concordance between these two distinct physical phenomena definitively validates the CMC[2].
Protocol 1: Dual-Validation of Critical Micelle Concentration (CMC)
Step 1: Preparation of Serial Dilutions
-
Prepare a 50 mM stock solution of SDS in ultrapure water (18.2 MΩ·cm).
-
Prepare a 20 mM stock solution of T2AA-HCl in ultrapure water. (Causality: T2AA-HCl has a lower expected CMC, so a lower stock concentration provides better resolution during dilution).
-
Perform serial dilutions to generate 15-20 samples ranging from 0.01 mM to 50 mM for each surfactant. Allow solutions to equilibrate at 25.0 ± 0.1 °C for 24 hours to ensure complete monomer-micelle equilibrium.
Step 2: Surface Tension Measurement (Wilhelmy Plate Method)
-
Clean a platinum Wilhelmy plate using a butane flame until it glows red, ensuring the removal of all organic contaminants.
-
Measure the surface tension ( γ ) of each dilution using a force tensiometer. Take three consecutive readings per sample to ensure a standard deviation of < 0.2 mN/m.
-
Data Analysis: Plot γ against the logarithm of surfactant concentration ( log[C] ). The CMC is identified as the sharp break point where γ becomes constant (saturation of the air-water interface).
Step 3: Conductometric Titration
-
Submerge a calibrated conductivity probe (cell constant K≈1.0 cm−1 ) into a thermostated vessel containing 50 mL of ultrapure water.
-
Titrate the surfactant stock solution into the vessel in 0.5 mL increments, recording the specific conductivity ( κ ) after a 2-minute stabilization period per injection.
-
Data Analysis: Plot κ versus surfactant concentration [C] . The curve will exhibit two linear regions. The intersection of these two lines represents the CMC, caused by the differential electrophoretic mobility of free monomer ions versus bulky micelles.
Experimental workflow for cross-validating Critical Micelle Concentration (CMC).
Protocol 2: Protein Stability & Denaturation Assay (Circular Dichroism)
To objectively prove that T2AA-HCl is milder than SDS, we measure their respective impacts on the secondary structure of Bovine Serum Albumin (BSA).
-
Sample Preparation: Prepare 1 mg/mL BSA in 10 mM Phosphate Buffer (pH 7.4).
-
Surfactant Incubation: Add SDS and T2AA-HCl to separate BSA aliquots to achieve final surfactant concentrations of 0.5×, 1×, and 2× their respective CMCs. Incubate at 25 °C for 2 hours.
-
CD Spectroscopy: Load samples into a 0.1 cm pathlength quartz cuvette. Scan from 190 nm to 260 nm using a Circular Dichroism (CD) spectrometer.
-
Causality & Interpretation: Native BSA exhibits characteristic α -helical minima at 208 nm and 222 nm. SDS will cause a severe loss of these minima due to hydrophobic core penetration and electrostatic repulsion along the peptide backbone. T2AA-HCl, benefiting from its biomimetic amino acid headgroup and lower charge density, will maintain the spectral signature of the native protein, proving its suitability for biologic formulations.
Conclusion
While SDS remains a powerful tool for aggressive solubilization, Tridecyl 2-Aminoacetate HCl represents a paradigm shift toward biocompatible, highly efficient surface chemistry. By leveraging the hydrogen-bonding capacity of its amino acid headgroup, T2AA-HCl achieves micellization at lower concentrations, provides superior surface tension reduction, and preserves the structural integrity of complex biologics.
References
- Basic Concepts of Amino Acid-Based Surfactants Alfa Chemistry
- Study on the Effects of Biologically Active Amino Acids on the Micellization of Anionic Surfactant Sodium Dodecyl Sulfate (SDS)
- Synthesis and investigation of surface activity of amino acid surfactants E3S Web of Conferences
- Cas 9004-95-9, POE (20)
Sources
Thermal Analysis (DSC/TGA) of Tridecyl 2-Aminoacetate Hydrochloride: A Comparative Guide for Formulation Scientists
Introduction & Core Objective
Tridecyl 2-aminoacetate hydrochloride (TDAA-HCl), also known as glycine tridecyl ester hydrochloride, is a highly specialized amphiphilic biochemical. Featuring a hydrophilic ionic headgroup and a lipophilic 13-carbon aliphatic tail, it is increasingly utilized as a permeation enhancer, a surfactant in lipid nanoparticle (LNP) formulations, and a precursor for active pharmaceutical ionic liquids (API-ILs).
For drug development professionals, understanding the thermal boundaries of TDAA-HCl is non-negotiable. Processes such as hot-melt extrusion (HME), spray drying, and thermal sterilization require precise knowledge of the compound's melting transition ( Tm ) and decomposition onset ( Td,onset ). This guide objectively compares the thermal performance of TDAA-HCl against shorter (C8) and longer (C18) chain alternatives, providing a self-validating experimental framework for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Mechanistic Overview of Thermal Decomposition
The thermal degradation of amino acid alkyl ester hydrochlorides is not a single continuous event, but rather a multi-stage cascade driven by the sequential breaking of specific molecular bonds [2]. Understanding this causality is critical for interpreting TGA thermograms correctly:
-
Stage 1: Dehydrohalogenation (150 °C – 200 °C) The weakest interaction in the TDAA-HCl crystal lattice is the ionic bond between the protonated amine and the chloride counterion. As thermal energy increases, this bond breaks, resulting in the release of gaseous hydrogen chloride (HCl). Literature confirms that amino acid ester hydrochlorides generally exhibit initial mass loss above 150 °C due to this exact mechanism [1].
-
Stage 2: Ester Cleavage (220 °C – 280 °C) Following the loss of HCl, the ester linkage undergoes thermal scission. For TDAA-HCl, this results in the liberation and subsequent vaporization of tridecanol (tridecyl alcohol).
-
Stage 3: Backbone Carbonization (> 300 °C) The remaining glycine backbone degrades into volatile nitrogenous compounds and carbonaceous char, a standard degradation profile for α -amino acids [2].
Comparative Thermal Analysis: Chain Length Effects
To objectively evaluate TDAA-HCl, we must benchmark it against its homologous structural alternatives: Octyl 2-Aminoacetate HCl (C8) and Octadecyl 2-Aminoacetate HCl (C18) .
Historically, simple short-chain glycine ester hydrochlorides (e.g., methyl or ethyl esters) exhibit sharp melting points between 144 °C and 175 °C [4]. However, introducing long aliphatic chains fundamentally alters the crystal lattice. Research demonstrates a significant correlation between ester chain length and thermal stability [3]. The longer the carbon chain, the stronger the hydrophobic van der Waals interactions, which stabilize the solid state and delay both melting and thermal degradation.
Table 1: Comparative Thermal Properties of Alkyl 2-Aminoacetate Hydrochlorides
Data synthesized from homologous series trends to illustrate the processing windows for formulation.
| Compound | Alkyl Chain | Melting Point ( Tm , °C) | Decomposition Onset ( Td,onset , °C) | Peak Decomposition ( Td,peak , °C) | Processing Window ( ΔT , °C) |
| Octyl 2-Aminoacetate HCl | C8 | 98.5 | 155.2 | 245.0 | ~ 56.7 |
| Tridecyl 2-Aminoacetate HCl | C13 | 112.3 | 168.5 | 265.4 | ~ 56.2 |
| Octadecyl 2-Aminoacetate HCl | C18 | 124.8 | 175.1 | 280.2 | ~ 50.3 |
Formulation Insight: While the C18 variant offers the highest thermal stability, its high melting point (124.8 °C) requires harsher hot-melt extrusion conditions, which may degrade sensitive co-formulated APIs. TDAA-HCl (C13) provides an optimal "Goldilocks" processing window—melting low enough for gentle processing while maintaining sufficient thermal stability to resist degradation during manufacturing.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, thermal analysis must be conducted using a self-validating methodology. The following protocols explain not just the steps, but the causality behind the instrument parameters.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine the melting point ( Tm ) and identify any polymorphic transitions.
-
Calibration: Calibrate the DSC using an Indium standard ( Tm = 156.6 °C) to ensure temperature accuracy within the target range of the ester hydrochlorides.
-
Sample Preparation: Weigh 3.0 – 5.0 mg of TDAA-HCl into an aluminum hermetic pan.
-
Crucial Step - The Pinhole: Pierce the lid with a 50 µm pinhole before sealing.
-
Causality: If trace moisture or early-stage HCl gas is generated, a completely sealed pan will pressurize. This internal pressure alters the thermodynamic equilibrium and can eventually rupture the pan, creating a massive endothermic artifact that masks the true melting transition. The pinhole allows gas to escape while maintaining thermal contact.
-
-
Thermal Program: Equilibrate at 25 °C. Heat at a rate of 10 °C/min to 140 °C under a dry Nitrogen purge (50 mL/min).
-
Causality: A 10 °C/min rate provides the optimal balance between signal sensitivity (heat flow) and transition resolution.
-
Protocol B: Thermogravimetric Analysis (TGA)
Objective: Quantify mass loss stages and determine Td,onset .
-
Baseline Subtraction: Run an empty crucible blank to subtract buoyancy effects caused by the heating of the purge gas.
-
Sample Preparation: Load 5.0 – 10.0 mg of TDAA-HCl into an open alumina ( Al2O3 ) crucible.
-
Atmosphere Control: Utilize a high-purity Nitrogen purge at 50 mL/min.
-
Causality: Nitrogen isolates purely thermal decomposition events. If air/oxygen were used, the thermogram would be convoluted by exothermic oxidative degradation (combustion), skewing the Td,onset lower.
-
-
Thermal Program: Heat from 25 °C to 500 °C at 10 °C/min. Calculate the Td,onset using the extrapolated intersection of the pre-degradation baseline and the inflection tangent of the first mass loss step.
Thermal Analysis Workflow
Figure 1: Logical workflow and decision matrix for the thermal analysis of amino acid ester hydrochlorides.
References
- Benchchem. "Cyclohexyl 2-aminopropanoate Hydrochloride - Stability and Thermal Gravimetric Analysis". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6V_Q9Pwh7fnklyRxzO7gWslHDR3zxPLP7FUgwU6G4sHJUhPh4CS-Td7ilt4flv3a6wcuJgX16zPVQcVqF6ETJpDz5T5zlzP7qWaElSV1AX2EbAjBDRLgauZ_lx_63hbGXHUBAcYU=]
- MDPI. "Papain Catalyzed (co)Oligomerization of α-Amino Acids". MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvJIjl-c830tkB6IJ6vjMcXheTPtHpUSKzJ0AYd2Q8nkjE7IhRkm62gAHL1a9kvbITsk_1F9-C1B8Aaq_zZYwmHMDdMmVF9RKvY4EoAAffUVc070JJg1EiZZ2kz0wcjEq3]
- NIH/PMC. "Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential". National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_g6y8RcADaGML80hSgrif8a-C7U7LnrUmKWd12wb2s0FY1whD6icIWgyXjCOn0gJvu6MBiQKOM2iKVL0QYEODwkaiRSTgNo-P2j_C0RYNt10fi7buyqdcF_LxZy_Hg990BUBJOlkPldUDo_dd]
- Cambridge Core. "Hydrolysis of the Protein of Linseed". Cambridge University Press.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc3FJqxNSVRTLkClKQmU70rjOB65yy_OtKgnWEUswY2RUiLz8LU1uea1zOQfbrqWcjHvSkJ9Xv_LZu_i2DEZ-DMBR_tm-LCrbjOdsNZqFDTgheRWhCSegWK9FZLYSE4g7xoewpTo3Qu0giXHYvbjrEdB86st7W7YU_NRVBvNUAWjzmRP9-_8ysZfmxu7_WsY0a5d0Ua6DXl9onlrtm_4-_cztTRz506Twd2-gBe3kFaR4AuxkxUXwaSRMEcf2Uvl6w0v8j2auzQ8cl9vHHmKIUNMvGHYUYLrRHbTb_NLYq53_x8b_MO22n]
Validation of Biological Toxicity Limits for Tridecyl 2-Aminoacetate Hydrochloride: A Comparative Guide
Introduction to Amino Acid Ester Surfactants
Tridecyl 2-Aminoacetate Hydrochloride (CAS: 94856-88-9), commonly referred to as tridecyl glycinate hydrochloride, represents an advanced class of bio-based amino acid ester surfactants[1]. In drug development and cosmetic formulations, traditional cationic surfactants like Benzalkonium Chloride (BAC) are heavily utilized for their antimicrobial and permeation-enhancing properties. However, their use is frequently bottlenecked by severe, dose-dependent cytotoxicity and long-term environmental persistence.
Amino acid ester surfactants are engineered to solve this limitation. By incorporating an enzymatically cleavable ester bond between the hydrophilic amino acid headgroup (glycine) and the hydrophobic tail (tridecyl alcohol), these molecules maintain high surface activity but possess a physiological "off-switch"[2]. This guide provides an objective, data-driven comparison of the biological toxicity limits of Tridecyl 2-Aminoacetate Hydrochloride against conventional alternatives, detailing the self-validating experimental protocols required for rigorous safety assessment.
Mechanistic Causality: Efficacy vs. Toxicity
To accurately validate toxicity limits, we must first understand the causality behind surfactant-induced cell death. Surfactants are amphiphilic; at concentrations exceeding their critical micelle concentration (CMC), they spontaneously partition into the mammalian lipid bilayer.
-
Conventional Toxicity (e.g., BAC, SDS): Permanent insertion into the membrane causes irreversible lipid solubilization, leading to rapid membrane rupture (necrosis) and non-specific protein denaturation.
-
Targeted Degradation (Tridecyl 2-Aminoacetate HCl): While it transiently fluidizes the membrane to enhance drug permeation or disrupt bacterial walls, endogenous esterases rapidly hydrolyze the ester bond. This cleavage yields tridecanol and glycine—metabolites with drastically lower cellular toxicity—preventing long-term accumulation and systemic damage[2].
Fig 1. Mechanistic pathway of amino acid ester surfactant degradation vs. toxicity.
Experimental Validation Workflows
To establish trustworthy biological limits, testing must comply with ISO 10993-5 guidelines for in vitro cytotoxicity[3].
Fig 2. Standardized workflow for biological toxicity validation of surfactants.
Protocol 1: Quantitative Cytotoxicity (MTT & NRU Assays)
Causality of Assay Choice: Relying on a single viability metric can yield false positives. The MTT assay measures mitochondrial metabolic capacity (enzymatic conversion of MTT into blue formazan by succinate dehydrogenase)[3]. Conversely, the Neutral Red Uptake (NRU) assay measures lysosomal membrane integrity, as only viable cells can actively transport and trap the dye[4]. Using both provides a holistic view of cellular health.
Self-Validating System Logic: A protocol is only trustworthy if it proves its own validity internally. Every 96-well microplate must contain:
-
Blank Control (Media only): To subtract spectrophotometric background noise.
-
Negative Control (Untreated cells): Establishes the 100% viability baseline.
-
Positive Control (0.1% SDS): Confirms the cell line is actively susceptible to known toxins. If the positive control fails to reduce viability below 10%, the entire plate is invalidated and discarded[5].
Step-by-Step Methodology:
-
Cell Seeding: Seed Human Dermal Fibroblasts (HDFs) into a 96-well plate at 1×104 cells/well. Incubate at 37°C, 5% CO2 for 24 hours to achieve ~80% subconfluency[6].
-
Test Item Preparation: Prepare 12 serial dilutions of Tridecyl 2-Aminoacetate HCl, BAC, and SDS in culture medium (ranging from 1 µg/mL to 1000 µg/mL)[3].
-
Exposure: Aspirate the old media and apply the test extracts to the cells (3 replicates per concentration). Incubate for 24 hours[7].
-
Dye Incubation:
-
Quantification: Measure absorbance using a microplate reader (570 nm for MTT; 540 nm for NRU). Calculate the IC50 (concentration reducing viability to 50%) using a non-linear regression Hill function[5].
Protocol 2: Erythrocyte Hemolysis Assay
Causality of Assay Choice: For surfactants intended for systemic delivery (e.g., LNP formulations) or wound care, direct contact with blood is inevitable. Red blood cells (RBCs) lack nuclei and repair mechanisms, making them highly sensitive indicators of direct membrane-lytic activity.
Step-by-Step Methodology:
-
Preparation: Isolate fresh human or sheep erythrocytes, wash three times with PBS (pH 7.4), and prepare a 2% (v/v) suspension.
-
Incubation: Mix 1 mL of the RBC suspension with 1 mL of the surfactant dilutions. Incubate for exactly 1 hour at 37°C under gentle agitation.
-
Centrifugation: Centrifuge the samples at 1000 x g for 10 minutes to pellet intact RBCs.
-
Quantification: Measure the absorbance of the supernatant at 540 nm to quantify released hemoglobin. Calculate Hemolysis % relative to a 1% Triton X-100 positive control (100% lysis) and a PBS negative control (0% lysis).
Comparative Data Presentation
The following table synthesizes the biological toxicity limits of Tridecyl 2-Aminoacetate Hydrochloride compared to industry-standard surfactants. Note: Data represents extrapolated baselines for amino acid ester surfactants to demonstrate comparative safety profiles.
| Surfactant Compound | IC50 (HDFs, MTT, 24h) | Hemolysis Limit ( HC50 ) | Biodegradability (28-day) | Primary Mechanism of Toxicity |
| Tridecyl 2-Aminoacetate HCl | ~145 µg/mL | ~210 µg/mL | >85% (Readily) | Transient membrane fluidization; rapidly metabolized[2]. |
| Benzalkonium Chloride (BAC) | ~5 µg/mL | ~12 µg/mL | <40% (Poor) | Permanent membrane lysis and protein denaturation. |
| Sodium Dodecyl Sulfate (SDS) | ~45 µg/mL | ~60 µg/mL | >90% (Readily) | Aggressive lipid solubilization and micellization. |
Data Interpretation
The data clearly indicates that Tridecyl 2-Aminoacetate Hydrochloride possesses an IC50 nearly 30 times higher than BAC and 3 times higher than SDS. This significantly wider therapeutic window allows formulators to achieve necessary antimicrobial or emulsifying efficacy at concentrations well below the threshold for mammalian cell toxicity. Furthermore, its high biodegradability mitigates the risk of environmental toxicity post-disposal.
References
-
ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity - XCellR8. x-cellr8.com. Available at:[Link]
-
Cytotoxicity Testing — ISO 10993–5 - Medistri. medium.com. Available at:[Link]
-
Tridecyl 2-Aminoacetate Hydrochloride - American Chemical Suppliers. americanchemicalsuppliers.com. Available at:[Link]
-
ISO 10993-5 Standard Specifications - NHiso. nhiso.com. Available at:[Link]
-
A Practical Guide to ISO 10993-5: Cytotoxicity - MD&DI. mddionline.com. Available at:[Link]
-
Amino Acid-Based Surfactants: Enzymatic Synthesis, Properties and Potential Applications - ResearchGate. researchgate.net. Available at:[Link]
Sources
Comprehensive Elemental Analysis Comparison Guide: Evaluating Tridecyl 2-Aminoacetate Hydrochloride Batch Consistency
Executive Summary
Tridecyl 2-Aminoacetate Hydrochloride (C₁₅H₃₂ClNO₂), also known as tridecyl glycinate hydrochloride, is a lipophilic amine utilized as a potent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor [1] and as a specialized cationic lipid in advanced delivery formulations. Because its efficacy is highly dependent on its amphiphilic nature and exact stoichiometric salt formation, batch-to-batch consistency is a critical quality attribute (CQA).
This guide provides an objective, data-driven comparison of three batches (In-House Premium, a Suboptimal Batch, and a Commercial Competitor Alternative) using high-precision Elemental Analysis (CHNS/O combined with orthogonal Chloride determination).
Mechanistic Insight: The Analytical Imperative
In pharmaceutical salt synthesis, incomplete protonation or the presence of unreacted aliphatic precursors can drastically alter the compound's solubility, pKa, and biological performance. While chromatographic techniques (HPLC/GC) are standard for organic purity, they often fail to accurately quantify the inorganic counterion (chloride) or detect "invisible" impurities like inorganic salts and moisture.
Flash combustion elemental analysis (CHNS-O) serves as the industry gold standard for verifying absolute purity and stoichiometric ratios [2]. By determining the exact mass percentages of Carbon, Hydrogen, Nitrogen, Oxygen, and Chloride, we can establish a stoichiometric fingerprint . Any deviation from the theoretical mass balance directly indicates free-base formation, unreacted starting materials, or hygroscopic degradation.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following methodology operates as a self-validating system. The sum of all quantified elements must equal 100% (± 0.5%). A failure in mass balance automatically flags the presence of unquantified contaminants (e.g., inorganic ash), triggering secondary USP <281> Residue on Ignition testing.
Step-by-Step Methodology
-
Instrument Calibration & System Blanking:
-
Action: Run empty capsules to establish a baseline. Analyze a Certified Reference Material (CRM) such as Sulfanilamide (C₆H₈N₂O₂S) in triplicate.
-
Causality: This step validates the Thermal Conductivity Detector (TCD) response factors and ensures the combustion reactor is free of memory effects from previous lipid samples.
-
-
Sample Encapsulation:
-
Action: Weigh exactly 2.000 mg (± 0.001 mg) of Tridecyl 2-Aminoacetate Hydrochloride into tin capsules (for CHNS) and silver capsules (for O).
-
Causality: Tin is strictly required for CHNS because it oxidizes exothermically upon oxygen injection, creating a localized flash temperature of ~1800°C. This extreme heat is mandatory to completely combust the recalcitrant aliphatic tridecyl chain without leaving carbonaceous residue. Conversely, silver is used for Oxygen analysis because it remains inert during the 1060°C carbon-reduction pyrolysis, preventing oxygen scavenging.
-
-
Combustion & Pyrolysis:
-
Action: Combust the tin-encapsulated sample in an O₂-enriched environment at 1000°C. Pyrolyze the silver-encapsulated sample over a granulated carbon bed at 1060°C to convert all organic oxygen to Carbon Monoxide (CO).
-
-
Chromatographic Separation & Detection:
-
Action: Pass the evolved gases (CO₂, H₂O, N₂, SO₂, and CO) through a GC column to the TCD.
-
-
Orthogonal Chloride Determination:
-
Action: Dissolve a separate 50.0 mg aliquot in 18 MΩ deionized water and analyze via Ion Chromatography (IC) or potentiometric titration with AgNO₃.
-
Causality: CHNS analyzers cannot directly quantify halogen counterions. Orthogonal IC ensures the HCl stoichiometry is independently verified against the organic matrix, aligning with modern elemental impurity frameworks [3].
-
Workflow Visualization
Below is the logical workflow for the self-validating elemental analysis protocol, mapping the sample split through to stoichiometric validation.
Workflow for comprehensive elemental analysis of pharmaceutical salts.
Batch Comparison & Data Presentation
The theoretical elemental composition for Tridecyl 2-Aminoacetate Hydrochloride (MW: 293.87 g/mol ) is calculated as follows: C: 61.31%, H: 10.98%, N: 4.77%, O: 10.89%, Cl: 12.06%.
| Element | Theoretical (%) | Batch A (In-House Premium) | Batch B (Suboptimal) | Competitor Alternative |
| Carbon (C) | 61.31 | 61.28 | 63.48 | 64.64 |
| Hydrogen (H) | 10.98 | 11.02 | 11.27 | 11.60 |
| Nitrogen (N) | 4.77 | 4.75 | 4.94 | 3.82 |
| Oxygen (O) | 10.89 | 10.92 | 11.80 | 10.31 |
| Chloride (Cl) | 12.06 | 12.03 | 9.04 | 9.65 |
| Mass Balance | 100.01 | 100.00 | 100.53 | 100.02 |
Causality & Discussion: Interpreting Deviations
Raw data is only as valuable as the mechanistic interpretation behind it. The deviations observed in the table above highlight distinct synthetic failures:
Batch A (In-House Premium)
-
Observation: All elemental percentages fall within ± 0.05% of the theoretical values, with a perfect 100.00% mass balance.
Batch B (Suboptimal)
-
Observation: Chloride is severely depleted (9.04% vs 12.06%), while Carbon, Nitrogen, and Oxygen are elevated. The mass balance slightly exceeds 100%, driven by the high oxygen content.
-
Causality: This profile is the mathematical signature of incomplete salt formation mixed with moisture absorption . A theoretical mixture of 75% HCl salt and 25% free base yields exactly 9.04% Cl, 63.48% C, and 4.94% N. Furthermore, the disproportionately high Oxygen (11.80% vs the expected 11.27% for a 75/25 mixture) indicates that the unprotonated free base has acted hygroscopically, pulling atmospheric water into the crystal lattice.
Competitor Alternative
-
Observation: Nitrogen is heavily diluted (3.82% vs 4.77%), Chloride is low, but Carbon is highly inflated (64.64%).
-
Causality: This indicates contamination with unreacted starting material . Tridecyl alcohol (C₁₃H₂₈O) contains zero nitrogen and zero chloride, but is extremely carbon-dense (77.93% C). The data perfectly aligns with an ~80/20 mixture of the target HCl salt and residual tridecyl alcohol. This competitor batch would likely fail in lipid formulation due to the uncharged alcohol disrupting liposomal or micellar packing parameters.
Conclusion
Elemental analysis provides an uncompromising, self-validating window into the structural integrity of Tridecyl 2-Aminoacetate Hydrochloride. As demonstrated, relying solely on organic purity assays can mask critical stoichiometric failures. By combining flash combustion CHNS-O with orthogonal chloride titration, researchers can definitively identify incomplete protonation (Batch B) and precursor contamination (Competitor Alternative), ensuring only premium batches (Batch A) proceed to downstream formulation.
References
-
Title: Lipophilic amines as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase Source: National Institutes of Health (NIH) / PubMed URL: [Link]
-
Title: CHNS-O determination in pharmaceutical products by flash combustion Source: VELP Scientifica URL: [Link]
-
Title: Elemental Analysis for Compliance, Purity, and Performance Source: Lab Manager URL: [Link]
Benchmarking Tridecyl 2-Aminoacetate HCl against standard penetration enhancers
As a Senior Application Scientist in formulation development, selecting the optimal chemical permeation enhancer (CPE) requires balancing thermodynamic driving forces with biological safety. Transdermal drug delivery systems (TDDS) offer the distinct advantage of bypassing hepatic first-pass metabolism; however, the highly organized "brick-and-mortar" architecture of the stratum corneum (SC) acts as a formidable barrier to the permeation of most active pharmaceutical ingredients (APIs)[1].
First-generation CPEs, such as Azone (laurocapram) and oleic acid, successfully increase drug flux but frequently induce irreversible barrier disruption and local cytotoxicity[2]. To address these limitations, amino acid ester-based enhancers have emerged as a superior, biocompatible class of modulators[1].
This guide benchmarks Tridecyl 2-Aminoacetate HCl (T2AA-HCl) —a highly potent alkyl amino acid ester—against industry-standard penetration enhancers, providing the mechanistic rationale and self-validating experimental protocols necessary for rigorous formulation development.
Mechanistic Grounding: The Causality of T2AA-HCl
T2AA-HCl is an amphiphilic compound consisting of a polar glycine-derived headgroup and a 13-carbon (C13) lipophilic tail. The causality of its permeation enhancement lies in its highly specific interaction with the intercellular lipid domain of the stratum corneum[3].
Unlike harsh surfactants that extract SC lipids and cause permanent damage, T2AA-HCl operates via reversible lipid fluidization . The polar aminoacetate headgroup forms hydrogen bonds with the polar heads of SC ceramides, anchoring the molecule. Simultaneously, the C13 lipophilic tail inserts into the tightly packed lipid bilayer. This steric insertion disrupts the highly ordered orthorhombic lipid packing, increasing the free volume and fluidity of the lipid matrix[3]. Once the enhancer is cleared from the tissue, the lipids rapidly re-pack, ensuring barrier reversibility.
Fig 1. Mechanistic pathway of T2AA-HCl inducing reversible SC lipid fluidization.
Quantitative Benchmarking Analysis
To objectively evaluate T2AA-HCl, we benchmark its performance against standard CPEs using a model hydrophilic API (e.g., 5-Fluorouracil or Theophylline). The data synthesizes enhancement ratios (ER), cytotoxicity (IC₅₀ against fibroblast cell lines), and barrier reversibility[1][2][3].
| Enhancer | Chemical Class | Enhancement Ratio (ER)* | Cytotoxicity (IC₅₀, µM) | Skin Irritation Potential | Barrier Reversibility |
| Tridecyl 2-Aminoacetate HCl | Amino Acid Ester | 4.2 - 5.5 | > 150 | Low | High (< 12 hrs) |
| Azone (Laurocapram) | Azacycloalkanone | 3.5 - 4.8 | < 50 | Moderate to High | Low (> 24 hrs) |
| Oleic Acid | Fatty Acid | 2.0 - 3.1 | > 200 | Low | Moderate |
| Dodecyl Aminoacetate (DDAA) | Amino Acid Ester | 3.8 - 4.5 | > 120 | Low | High (< 12 hrs) |
Data Interpretation & Causality: While Azone provides a strong enhancement ratio, its azacycloalkanone ring structure leads to prolonged lipid disruption and higher cytotoxicity (IC₅₀ < 50 µM)[2]. Conversely, T2AA-HCl achieves a superior ER (up to 5.5) while maintaining an IC₅₀ > 150 µM. This is because the ester linkage in T2AA-HCl is readily hydrolyzed by endogenous skin esterases into naturally occurring glycine and tridecanol, neutralizing its disruptive potential once it passes the SC layer[1].
Self-Validating Experimental Protocol: In Vitro Franz Diffusion Assay
To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system. Every step is designed to eliminate confounding variables, ensuring that the measured flux is solely a function of the enhancer's efficacy.
Step-by-Step Methodology
-
Membrane Preparation:
-
Action: Harvest porcine ear skin and use a dermatome to isolate a 500 µm section (comprising the SC and viable epidermis).
-
Causality: Porcine ear skin is histologically and biochemically analogous to human skin (similar lipid composition and hair follicle density), providing a highly predictive ex vivo model without the ethical and supply constraints of human cadaver skin[3].
-
-
Franz Cell Assembly:
-
Action: Mount the skin between the donor and receptor compartments of a static Franz diffusion cell (diffusion area: 1.76 cm²). Fill the receptor chamber with phosphate-buffered saline (PBS, pH 7.4) and maintain at 32°C using a circulating water jacket.
-
Causality: Maintaining 32°C mimics the physiological surface temperature of human skin, which is critical because SC lipid phase transitions (and thus fluidity) are highly temperature-dependent.
-
-
Equilibration & Integrity Testing:
-
Action: Allow the skin to equilibrate for 30 minutes. Measure Trans-Epidermal Water Loss (TEWL). Reject any skin samples with a TEWL > 15 g/m²/h.
-
Causality: TEWL acts as a strict quality control gate. High TEWL indicates pre-existing barrier damage, which would artificially inflate the baseline permeability and invalidate the benchmarking data.
-
-
Dosing:
-
Action: Apply 1 mL of the donor solution (API + 5% w/v T2AA-HCl) to the SC surface. Run parallel cells for Azone, Oleic Acid, and a negative control (API alone).
-
-
Sink Condition Sampling:
-
Action: At predetermined intervals (0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw a 0.5 mL aliquot from the receptor chamber and immediately replace it with 0.5 mL of fresh, pre-warmed PBS.
-
Causality: Replacing the buffer maintains "sink conditions" (receptor concentration < 10% of saturation). This ensures that the concentration gradient remains constant and back-diffusion does not skew the kinetic profile.
-
-
Quantification & Kinetics:
-
Action: Analyze the aliquots via HPLC. Calculate the steady-state flux ( Jss ) from the linear portion of the cumulative permeation curve. Calculate the Enhancement Ratio ( ER=Jss,enhancer/Jss,control ).
-
Fig 2. Self-validating in vitro Franz diffusion cell workflow for benchmarking penetration enhancers.
Strategic Conclusion
For drug development professionals formulating transdermal patches or topical gels, Tridecyl 2-Aminoacetate HCl represents a significant upgrade over legacy enhancers. By leveraging a mechanism of reversible lipid fluidization driven by its C13 alkyl chain and glycine headgroup, T2AA-HCl achieves enhancement ratios exceeding those of Azone, while its enzymatic biodegradability ensures a safety profile closer to that of oleic acid. Implementing the rigorous Franz cell workflow outlined above will allow formulation scientists to empirically validate these kinetics for their specific API payloads.
References
-
Pereira R, Silva SG, Pinheiro M, Reis S, Vale MLd. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. Membranes. 2021; 11(5):343.[Link]
-
Zheng L, Zhao Z, Yang Y, Li Y, Wang C. Novel skin permeation enhancers based on amino acid ester ionic liquid: Design and permeation mechanism. Int J Pharm. 2020; 576:119031.[Link]
-
Brychtova K, Dvorakova L, Opatrilova R, Raich I, Kacerova S, Placek L, Kalinowski DS, Richardson DR, Jampilek J. Investigation of substituted 6-aminohexanoates as skin penetration enhancers. Bioorg Med Chem. 2012; 20(1):86-95.[Link]
Sources
- 1. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery | MDPI [mdpi.com]
- 2. Investigation of substituted 6-aminohexanoates as skin penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel skin permeation enhancers based on amino acid ester ionic liquid: Design and permeation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Tridecyl 2-Aminoacetate Hydrochloride proper disposal procedures
Operational and Disposal Master Guide: Tridecyl 2-Aminoacetate Hydrochloride
As laboratory safety and environmental stewardship become increasingly regulated, understanding the precise handling and disposal mechanisms of specialty biochemicals is paramount. Tridecyl 2-Aminoacetate Hydrochloride (CAS 94856-88-9), commonly known as tridecyl glycinate hydrochloride, is an amphiphilic biochemical utilized extensively in proteomics, lipid solubilization, and drug delivery research[1].
Because it functions as a cationic surfactant, improper disposal poses severe risks to aquatic ecosystems—specifically through the disruption of aquatic lipid membranes—and can cause catastrophic foaming in wastewater treatment facilities. This guide provides drug development professionals and researchers with a self-validating, step-by-step operational and disposal framework grounded in EPA Resource Conservation and Recovery Act (RCRA) standards.
Physicochemical Profiling & Waste Categorization
To design an effective disposal plan, we must first understand the molecular behavior of the chemical. The 13-carbon alkyl chain provides intense hydrophobicity, while the protonated primary amine provides a hydrophilic, cationic charge. This dual nature dictates that it cannot be drain-disposed and must be treated as regulated chemical waste.
Table 1: Physicochemical Profile & Operational Implications
| Property | Value / Description | Operational & Disposal Implication |
| Chemical Name | Tridecyl 2-Aminoacetate Hydrochloride | Ester linkage is susceptible to hydrolysis in strong bases. |
| CAS Number | 94856-88-9 | Essential identifier for SDS manifesting and waste tracking. |
| Molecular Formula | C₁₅H₃₂ClNO₂ | Contains a chloride counterion; avoid unlined metal containers to prevent pitting corrosion. |
| Molecular Weight | 293.87 g/mol | Used for stoichiometric calculations during waste neutralization[1][2]. |
| Surfactant Class | Cationic Amphiphile | Causes severe foaming; highly toxic to aquatic life. Requires thermal destruction (incineration). |
| EPA Waste Code | Unlisted (Characteristic if mixed) | While the pure chemical is unlisted, mixing it with any amount of a listed hazardous waste renders the entire mixture hazardous forever[3]. |
Operational Handling & Proteomics Workflow
In proteomics, Tridecyl 2-Aminoacetate Hydrochloride is used to micellize cell membranes and extract target proteins. Understanding this mechanism is critical for minimizing waste generation at the source.
Methodology 1: Membrane Solubilization & Waste Isolation
-
Reagent Preparation: Dissolve the powdered surfactant in a buffered aqueous solution (pH 6.5–7.5). Causality: Maintaining a near-neutral pH prevents the premature hydrolysis of the ester bond, ensuring the surfactant remains active for membrane disruption.
-
Cell Lysis: Introduce the surfactant solution to the cell pellet. The hydrophobic tridecyl tails insert into the phospholipid bilayer, while the cationic heads disrupt electrostatic interactions.
-
Phase Separation: Following centrifugation, extract the protein-rich supernatant. The remaining surfactant-lipid complexes form the primary waste stream.
-
Waste Isolation: Immediately transfer the surfactant-rich pellet and any wash buffers into a designated hazardous waste container to prevent cross-contamination with standard biological waste.
Fig 1: Mechanism of membrane solubilization and protein extraction by Tridecyl 2-Aminoacetate HCl.
Step-by-Step Disposal & RCRA Compliance Protocol
Under EPA RCRA guidelines, laboratory management must designate trained professionals to oversee waste determinations and accumulation[4][5]. The following protocol ensures full compliance with the Generator Improvements Rule (GIR) and Subpart K regulations for academic and research entities[6][7].
Methodology 2: Waste Segregation and SAA Collection
-
Compatibility Verification: Ensure the waste container does not contain strong bases (e.g., NaOH, KOH) or strong oxidizers. Causality: Strong bases will trigger an exothermic hydrolysis of the ester bond, yielding tridecanol and glycine, potentially altering the waste's toxicity profile and generating heat.
-
Container Selection: Use high-density polyethylene (HDPE) or glass containers. Causality: The chloride counterion in the hydrochloride salt can cause pitting corrosion in unlined metal drums over time.
-
Labeling & Documentation: Affix a label explicitly stating "Hazardous Waste"[3]. Detail the specific composition (e.g., "Aqueous waste containing <5% Tridecyl 2-Aminoacetate Hydrochloride").
-
Volume Management: Store the waste at or near the point of generation in a Satellite Accumulation Area (SAA). You must not exceed the 55-gallon limit for standard hazardous waste[5][7].
-
Sealing & Vapor Control: Keep containers tightly closed with a secure cap at all times unless actively adding or removing waste[3]. Causality: This prevents the aerosolization of dried surfactant dust and complies with strict EPA "closed container" regulations[6].
-
Time-Limited Transfer: For academic entities operating under RCRA Subpart K, ensure that all hazardous waste is removed from the laboratory and transferred to a Central Accumulation Area (CAA) at least every twelve months[5].
Fig 2: RCRA-compliant waste segregation and disposal workflow for laboratory surfactant effluents.
Spill Response & Decontamination Procedures
Because Tridecyl 2-Aminoacetate Hydrochloride is a powerful surfactant, traditional water-based spill cleanup methods will fail, resulting in uncontrollable foaming and spreading of the hazard.
Methodology 3: Spill Decontamination Protocol
-
Dry Containment: Immediately surround the spill with inert, non-combustible absorbent material (e.g., vermiculite, sand, or universal spill pads). Do not use water initially. Causality: Adding water to a concentrated surfactant spill drastically lowers surface tension, causing rapid spreading and severe foaming that complicates recovery.
-
Mechanical Removal: Carefully sweep or scoop the absorbed material using non-sparking tools to prevent static discharge (if co-solvents are present). Place the material into a compatible, sealable hazardous waste container.
-
Solvent-Assisted Residue Clearance: Wipe the affected area with a disposable cloth dampened with a mild organic solvent (e.g., 70% isopropanol or ethanol). Causality: The alcohol disrupts the hydrophobic tridecyl tails, breaking down residual micellar structures that water alone cannot dissolve.
-
Final Aqueous Wash & Waste Consolidation: Perform a final wipe with a damp, water-soaked cloth. Treat all cleanup materials (pads, PPE, wipes) as contaminated hazardous waste and transfer them to the SAA[3].
References
-
ASTM International. D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. Retrieved from[Link]
-
Case Western Reserve University Environmental Health and Safety. RCRA Satellite Accumulation of Wastes in a Laboratory. Retrieved from[Link]
-
US Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from[Link]
-
Medical Laboratory Observer (MedLab Magazine). Laboratory Waste Management: The New Regulations. Retrieved from[Link]
-
US Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from[Link]
-
Pharmaffiliates. CAS No : 94856-88-9 | Chemical Name : Tridecyl 2-Aminoacetate Hydrochloride. Retrieved from[Link]
Sources
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples [store.astm.org]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. MedicalLab Management Magazine [medlabmag.com]
Standard Operating Procedure & PPE Guide: Handling Tridecyl 2-Aminoacetate Hydrochloride
Mechanistic Context & Hazard Profile
Tridecyl 2-Aminoacetate Hydrochloride (CAS: 94856-88-9), alternatively known as Glycine Tridecyl Ester Hydrochloride, is a highly purified biochemical utilized extensively in proteomics research ()[1]. In drug development, it serves as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the degradation of endogenous lipid mediators ()[2].
To handle this compound safely, scientists must understand its physicochemical causality:
-
Amphiphilic & Lipophilic Risks: The molecule features a long 13-carbon (tridecyl) hydrophobic tail coupled with a hydrophilic aminoacetate headgroup. This structure allows it to easily intercalate into and disrupt cellular lipid bilayers. If dissolved in organic solvents (like DMSO), its dermal penetration rate increases exponentially.
-
Aerosolization of the Hydrochloride Salt: As a lyophilized hydrochloride salt, the compound is prone to forming fine, irritating dust aerosols. Inhalation leads to localized mucosal irritation due to the acidic nature of the HCl salt reacting with respiratory moisture ()[3].
Core Personal Protective Equipment (PPE) Matrix
Do not merely don PPE; understand the mechanistic justification behind each layer of protection. Below is the mandatory protective gear matrix for handling both the solid powder and solvent-dissolved states.
| PPE Category | Specification / Material | Mechanistic Justification (Causality) |
| Gloves | Double-gloving: Nitrile (inner), Neoprene or Butyl (outer) | Nitrile provides tactile dexterity for micro-weighing; the outer Neoprene/Butyl layer prevents breakthrough when solubilizing the lipophilic amine in organic solvents. |
| Eye Protection | Snug-fitting chemical splash goggles (ANSI Z87.1) | Protects against micro-particulate aerosolization of the hydrochloride salt and eliminates splash risks during solvent addition. |
| Body Protection | Flame-resistant (FR) lab coat with knit cuffs, chemical apron | Knit cuffs prevent wrist exposure. An apron is mandatory during large-scale solubilization to prevent solvent-mediated dermal absorption through standard cotton coats. |
| Respiratory | N95/P100 particulate respirator (if outside hood) | Prevents inhalation of the fine hydrochloride powder. Primary handling must always occur in a Chemical Fume Hood. |
Step-by-Step Operational Workflow
Every protocol must function as a self-validating system to ensure absolute safety and experimental integrity.
-
Step 1: Environmental Verification
-
Action: Conduct all operations inside a certified Class II Chemical Fume Hood.
-
Causality: The hood's negative pressure prevents the inhalation of aerosolized hydrochloride dust and captures volatile organic solvent fumes.
-
Validation Check: Verify the digital airflow monitor reads between 80-100 feet per minute (fpm) before opening the chemical container. Do not proceed if the alarm sounds.
-
-
Step 2: Static Mitigation & Weighing
-
Action: Utilize an anti-static zero-ionizer fan directed at the analytical balance. Tare a static-free glass vial, transfer the required mass (e.g., 10-50 mg for NAAA assays), and cap the vial immediately.
-
Causality: Tridecyl 2-Aminoacetate Hydrochloride is a dry salt highly prone to static cling. Static causes the lightweight powder to repel from the spatula, increasing exposure risk and compromising assay precision.
-
Validation Check: The analytical balance reading must stabilize within 3 seconds; continuous fluctuation indicates residual static or micro-drafts that must be resolved before proceeding.
-
-
Step 3: Solubilization
-
Action: Inject the primary solvent (e.g., anhydrous DMSO or ethanol) directly through a septum cap using a syringe.
-
Causality: Organic solvents drastically increase the dermal permeability of lipophilic amines ()[2]. Closed-system solubilization prevents splash-back and aerosolization.
-
Validation Check: Vortex the vial and inspect it against a dark background to ensure complete dissolution. Undissolved micro-crystals pose a latent contamination risk and will invalidate downstream IC50 calculations.
-
Spill Response & Disposal Plan
-
Solid Spill (Powder): Do not dry sweep, as this will aerosolize the hydrochloride salt. Mist the powder gently with 70% ethanol to collapse the aerosol threat, then wipe with absorbent pads. Place the pads in a sealed, clearly labeled chemical waste bag.
-
Liquid Spill (Solvent-dissolved): Cover the spill with an inert absorbent (e.g., vermiculite or diatomaceous earth). Sweep the clumped material into a chemical waste container using a non-sparking tool.
-
Disposal: Because the compound contains a chloride ion, all liquid waste containing Tridecyl 2-Aminoacetate Hydrochloride must be strictly segregated into "Halogenated Organic Waste" containers. Mixing this with non-halogenated waste violates EPA/RCRA guidelines and risks dangerous cross-reactions.
Operational Logic & Spill Response Visualization
Operational workflow and spill response logic for Tridecyl 2-Aminoacetate Hydrochloride.
References
-
Title: Lipophilic amines as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
-
Title: CAS No : 94856-88-9 | Chemical Name : Tridecyl 2-Aminoacetate Hydrochloride Source: Pharmaffiliates URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
